Bulbocapnine
Description
Structure
3D Structure
Properties
IUPAC Name |
(12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-20-6-5-11-8-14-19(24-9-23-14)17-15(11)12(20)7-10-3-4-13(22-2)18(21)16(10)17/h3-4,8,12,21H,5-7,9H2,1-2H3/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODGIKWNLDQZBM-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C(=C(C=C5)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183940 | |
| Record name | Bulbocapnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298-45-3 | |
| Record name | (+)-Bulbocapnine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bulbocapnine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bulbocapnine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20183940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bulbocapnine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.511 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | BULBOCAPNINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0TGI865QO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Bulbocapnine on Dopamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanisms by which bulbocapnine, an aporphine (B1220529) isoquinoline (B145761) alkaloid, exerts its inhibitory effects on dopamine (B1211576) synthesis. The document details the primary and secondary modes of action, presents quantitative data from key studies, outlines relevant experimental methodologies, and visualizes the involved biochemical pathways and experimental workflows.
Core Mechanism of Action
This compound primarily inhibits the synthesis of dopamine through the direct inhibition of tyrosine hydroxylase (TH) , the rate-limiting enzyme in the catecholamine biosynthetic pathway.[1][2][3][4][5] TH is responsible for the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the immediate precursor to dopamine.[2][6]
Studies have demonstrated that this compound acts as an uncompetitive inhibitor of bovine adrenal TH with respect to its substrate, L-tyrosine.[1][2] This mode of inhibition signifies that this compound binds to the enzyme-substrate complex (TH-L-tyrosine), thereby preventing the formation of the product, L-DOPA.
In addition to its direct enzymatic inhibition, this compound has been shown to influence intracellular signaling pathways that modulate TH activity. Specifically, it has been observed to decrease the intracellular concentration of calcium ions (Ca2+) in PC12 cells.[2][5] The activity of TH is regulated by phosphorylation, a process that can be calcium-dependent. Therefore, the reduction in intracellular calcium may contribute to the overall decrease in dopamine production.[2][5] It is important to note that this compound's inhibitory action is post-transcriptional, as it does not alter the mRNA levels of TH.[5]
Beyond its impact on dopamine synthesis, this compound is also recognized as a dopamine receptor antagonist , with the ability to block both D1 and D2 dopamine receptors.[2][7][8][9] This dual action of inhibiting dopamine production and blocking its receptors makes this compound a compound of significant interest in neuropharmacology.
Quantitative Data Summary
The inhibitory effects of this compound on dopamine synthesis and tyrosine hydroxylase activity have been quantified in several key studies. The following tables provide a structured summary of these findings for comparative analysis.
Table 1: Potency of this compound in Inhibiting Dopamine Synthesis and Related Parameters
| Parameter | Value | Cell/Enzyme System | Conditions | Reference |
| IC50 (Dopamine Content) | 26.7 µM | PC12 Cells | 12 hours | [2][5] |
| IC50 (Dopamine Content) | 22.7 µM | PC12 Cells | 24 hours | [2][10] |
| Ki | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition with L-tyrosine | [1][2] |
Table 2: Percentage Inhibition by this compound at Specific Concentrations
| Parameter Inhibited | % Inhibition | Concentration | Cell/Enzyme System | Reference |
| Dopamine Content | 45.2% | 20 µM (12h) | PC12 Cells | [5] |
| Dopamine Content | 39.2% | 20 µM (24h) | PC12 Cells | [10] |
| Tyrosine Hydroxylase Activity | 24.4% | 20 µM | PC12 Cells | [2][5] |
| Tyrosine Hydroxylase Activity | 23.1% | 20 µM | PC12 Cells | [10] |
| Tyrosine Hydroxylase Activity | 43.6% | 200 µM | Bovine Adrenal Tyrosine Hydroxylase | [1][2] |
| Intracellular Ca2+ Concentration | 12.9% | 20 µM | PC12 Cells | [2][5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound's Inhibition of Dopamine Synthesis
The following diagram illustrates the key molecular interactions involved in this compound's mechanism of action on dopamine synthesis.
Caption: this compound's dual inhibitory action on dopamine synthesis.
Experimental Workflow for Assessing this compound's Effect on Dopamine Synthesis
The following diagram outlines a typical experimental workflow used to investigate the impact of this compound on dopamine production in a cellular model.
Caption: Workflow for studying this compound's effect on dopamine.
Experimental Protocols
The following sections provide a generalized methodology for key experiments cited in the literature investigating the effects of this compound on dopamine synthesis.
Inhibition of Dopamine Biosynthesis in PC12 Cells
This protocol describes the general steps to determine the effect of this compound on dopamine content in a cellular model.[2]
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Cell Culture: Pheochromocytoma (PC12) cells, a cell line derived from a rat adrenal medulla that produces and stores dopamine, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum. The cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in culture plates and allowed to attach. The culture medium is then replaced with fresh medium containing various concentrations of this compound hydrochloride. A vehicle control (e.g., saline) is run in parallel. The cells are incubated for specified durations (e.g., 12 or 24 hours).
-
Cell Lysis and Dopamine Extraction: Following incubation, the cells are harvested and lysed using a suitable buffer, such as perchloric acid, to precipitate proteins and extract catecholamines. The resulting lysate is centrifuged to pellet the cellular debris.
-
Dopamine Quantification: The supernatant, which contains the extracted dopamine, is then analyzed. A common and sensitive method for quantification is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol outlines the general steps to measure the direct inhibitory effect of this compound on the activity of tyrosine hydroxylase.
-
Enzyme Source: Tyrosine hydroxylase can be purified from sources such as bovine adrenal glands.
-
Reaction Mixture: The assay is typically conducted in a reaction mixture containing a buffer, the substrate L-tyrosine, a cofactor (e.g., 6-methyl-5,6,7,8-tetrahydropterine), and catalase.
-
Inhibition Study: Various concentrations of this compound are added to the reaction mixture. A control reaction without the inhibitor is run concurrently.
-
Enzyme Reaction: The enzymatic reaction is initiated by the addition of the TH enzyme preparation and incubated at a specific temperature (e.g., 37°C) for a set period.
-
Reaction Termination and Product Quantification: The reaction is stopped, often by the addition of acid. The amount of L-DOPA formed is then quantified, typically using HPLC with electrochemical detection.
-
Kinetic Analysis: To determine the mode of inhibition (e.g., uncompetitive) and the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound). The data are then analyzed using methods such as Lineweaver-Burk plots.[1][11]
References
- 1. Inhibition of tyrosine hydroxylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [cuip.cz]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. yakhak.org [yakhak.org]
- 11. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
A Technical Guide to the Natural Sources and Extraction of Bulbocapnine from Corydalis cava
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Corydalis cava as a natural source of the aporphine (B1220529) isoquinoline (B145761) alkaloid, bulbocapnine. It details the co-occurring alkaloids, presents quantitative data on its biological activities, and outlines a detailed protocol for its extraction and isolation. Furthermore, this document includes visualizations of the extraction workflow and the key signaling pathway affected by this compound.
Natural Sources of this compound
This compound is an aporphine-type alkaloid found predominantly in plants of the Papaveraceae family, particularly within the Corydalis and Dicentra genera[1]. The primary and most well-documented natural source of this compound is the hollow root tuber of Corydalis cava (L.) Schweigg. & Körte[2][3]. This woodland plant, native to Europe and Western Asia, is recognized for its rich and complex alkaloid profile[3][4].
While this compound is the main alkaloid constituent, a diverse array of other isoquinoline alkaloids are also present in Corydalis cava. The total alkaloid mixture can be isolated from the plant, and has been found to constitute approximately 0.53% of the plant's matter[5]. The co-extraction of these related compounds necessitates robust purification methodologies to isolate this compound for research and pharmaceutical applications.
Table 1: Alkaloid Profile of Corydalis cava
| Alkaloid Classification | Compound Name | Reference |
| Major Alkaloid | (+)-Bulbocapnine | [5] |
| Minor Alkaloids | Coptisine | [5] |
| (+)-Domestine | [5] | |
| Adlumidiceine | [5] | |
| (+)-Predicentrine | [5] | |
| Protopine | [5] | |
| (-)-Capnoidine | [5] | |
| (+)-Stylopine | [5] | |
| (+)-Isoboldine | [5] | |
| 8-Oxocoptisine | [5] | |
| Corysamine | [5] | |
| Corydaline | [3] | |
| Corycavine | [3] |
Quantitative Pharmacological Data
This compound exhibits a range of biological activities, primarily investigated for its effects on the central nervous system. Its inhibitory actions on key enzymes have been quantified, providing valuable data for drug development and neuropharmacological research.
Table 2: Quantitative Analysis of this compound's Biological Activity
| Target/Assay | Method | Concentration/Parameter | Observed Effect | Reference |
| Dopamine (B1211576) Biosynthesis | PC12 Cell Assay | 20 µM (12h incubation) | 45.2% inhibition of dopamine content | [6] |
| Dopamine Biosynthesis | PC12 Cell Assay | IC₅₀ = 26.7 µM | 50% inhibitory concentration | [6] |
| Tyrosine Hydroxylase (TH) Activity | PC12 Cell Assay | 20 µM | 24.4% inhibition of TH activity | [6] |
| Butyrylcholinesterase (BuChE) Inhibition | Modified Ellman's Method | IC₅₀ = 67.0 ± 2.1 µM | Potent inhibitor | [7][8][9] |
| Free-Radical Scavenging | DPPH Test | EC₅₀ = 279 ± 16.7 µM | Significant antioxidant activity | [7][8][9] |
Extraction and Isolation Protocol
The extraction of this compound from Corydalis cava tubers follows established methodologies for isolating alkaloids from plant materials. The process involves an initial solvent extraction, followed by acid-base partitioning and chromatographic purification.
3.1. Materials and Reagents
-
Dried and powdered tubers of Corydalis cava
-
Ethanol (B145695) (or Methanol)
-
Hydrochloric Acid (HCl), 5% solution
-
Sodium Hydroxide (NaOH) or Ammonium Hydroxide (NH₄OH)
-
Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (B151607) (CHCl₃)
-
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel 60 (for column chromatography)
-
Preparative Thin-Layer Chromatography (TLC) plates
-
Appropriate solvent systems for chromatography (e.g., gradients of chloroform and methanol)
-
Rotary evaporator
-
Standard laboratory glassware
3.2. Experimental Procedure
-
Step 1: Solid-Liquid Extraction
-
The dried and powdered tuber material is subjected to exhaustive extraction with a polar solvent such as ethanol[7][8][9]. This can be achieved through methods like Soxhlet extraction or refluxing for several hours to ensure the complete transfer of alkaloids into the solvent[10].
-
Following extraction, the mixture is filtered to separate the plant residue from the crude ethanolic extract.
-
-
Step 2: Solvent Evaporation
-
The solvent is removed from the crude extract under reduced pressure using a rotary evaporator, yielding a concentrated residue.
-
-
Step 3: Acid-Base Partitioning
-
The residue is dissolved in an acidic aqueous solution (e.g., 5% HCl). This step protonates the alkaloids, rendering them soluble in the aqueous phase[10].
-
The acidic solution is then washed with a non-polar solvent like hexane to remove lipids, waxes, and other non-alkaloidal impurities[10]. The aqueous layer containing the protonated alkaloids is retained.
-
The aqueous solution is subsequently basified to a pH of 9-11 using NaOH or NH₄OH. This deprotonates the alkaloids, making them insoluble in water but soluble in organic solvents[10].
-
The basified aqueous solution is then repeatedly extracted with an organic solvent such as dichloromethane or chloroform. The organic layers containing the crude alkaloid mixture are combined[10].
-
-
Step 4: Drying and Concentration
-
Step 5: Chromatographic Purification
-
The crude alkaloid extract is subjected to column chromatography using silica gel as the stationary phase[7][8][9].
-
A step-gradient elution is typically employed, starting with less polar solvents (e.g., hexane, chloroform) and gradually increasing the polarity with solvents like ethanol or methanol (B129727) to separate the various alkaloids[7][8][9].
-
Fractions are collected and monitored by TLC to identify those containing this compound.
-
For final purification, fractions rich in this compound may be further purified using preparative TLC or crystallization to yield the pure compound (≥98% purity)[1][7][8][9].
-
Visualizations
Caption: General workflow for the extraction and purification of this compound.
This compound's primary mechanism of action in reducing dopamine levels is through the inhibition of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in the dopamine synthesis pathway.[6][11]
Caption: this compound inhibits the dopamine synthesis pathway via Tyrosine Hydroxylase.
References
- 1. This compound [cuip.cz]
- 2. Corydalis cava - Wikipedia [en.wikipedia.org]
- 3. Corydalis cava | Pacific Bulb Society [pacificbulbsociety.org]
- 4. Corydalis Alkaloids - Wikipedia [en.wikipedia.org]
- 5. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
The Pharmacological Profile of Bulbocapnine as a Tyrosine Hydroxylase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bulbocapnine, an aporphine (B1220529) isoquinoline (B145761) alkaloid, has been identified as a notable inhibitor of dopamine (B1211576) biosynthesis, primarily through its interaction with tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine synthesis pathway. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a specific focus on its mechanism as a tyrosine hydroxylase inhibitor. It includes a summary of key quantitative data, detailed experimental methodologies for assessing its inhibitory activity, and visualizations of the relevant biochemical pathways and experimental workflows. Beyond its effects on dopamine synthesis, this compound is also recognized as a dopamine receptor antagonist, highlighting its dual action in neuropharmacology.[1]
Core Mechanism of Action
This compound's primary mechanism for inhibiting the synthesis of dopamine is the direct inhibition of tyrosine hydroxylase (TH).[1] TH is the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, which is the precursor to dopamine.[1] Studies have demonstrated that this compound acts as an uncompetitive inhibitor of bovine adrenal TH with respect to the substrate L-tyrosine.[1][2] This mode of inhibition indicates that this compound binds to the enzyme-substrate complex.[1]
In addition to direct enzyme inhibition, research suggests that this compound may also influence intracellular signaling pathways that modulate the activity of TH.[1] Specifically, it has been observed to decrease the intracellular Ca2+ concentration in PC12 cells.[3] However, it has been noted that this compound treatment does not alter the mRNA level of TH.[3]
Quantitative Data Summary
The inhibitory effects of this compound on dopamine synthesis and tyrosine hydroxylase activity have been quantified in several studies. The following tables summarize the key findings for easy comparison.
Table 1: Potency of this compound in Cellular Assays
| Parameter | Cell Line | Value | Description | Reference |
| IC50 | PC12 cells | 26.7 µM | Inhibition of dopamine content. | [3] |
| IC50 | PC12 cells | 22.7 µM | Inhibition of dopamine content over 24 hours. | [4] |
| Inhibition | PC12 cells | 45.2% at 20 µM | Inhibition of dopamine content after 12 hours. | [3] |
| Inhibition | PC12 cells | 24.4% at 20 µM | Inhibition of tyrosine hydroxylase activity. | [3] |
| Inhibition | PC12 cells | 39.2% at 20 µM | Inhibition of dopamine content after 24 hours. | [4] |
| Inhibition | PC12 cells | 23.1% at 20 µM | Inhibition of tyrosine hydroxylase activity. | [4] |
| Intracellular Ca2+ | PC12 cells | 12.9% decrease at 20 µM | Reduction in intracellular calcium concentration. | [3] |
Table 2: Enzymatic Inhibition of Tyrosine Hydroxylase by this compound
| Parameter | Enzyme Source | Substrate | Value | Description | Reference |
| Ki | Bovine Adrenal | L-Tyrosine | 0.20 mM | Uncompetitive inhibition constant. | [2] |
| Inhibition | Bovine Adrenal | L-Tyrosine | 43.6% at 200 µM | Direct inhibition of enzyme activity. | [2] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key pathways and logical relationships involved in the action of this compound.
Caption: Mechanism of action of this compound.
Experimental Protocols
The following sections detail the methodologies employed in key experiments to determine the inhibitory effects of this compound on dopamine synthesis.
Cellular Dopamine Content Assay
This protocol outlines the general steps used to investigate the effect of this compound on dopamine content in a cellular model, such as PC12 cells.
-
Cell Culture: PC12 cells are cultured in an appropriate medium (e.g., DMEM supplemented with fetal bovine serum, horse serum, and antibiotics) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in culture plates and allowed to adhere. Subsequently, the cells are treated with various concentrations of this compound or a vehicle control for specific time periods (e.g., 6, 12, 24, 36, 60 hours).[4]
-
Cell Lysis: After treatment, the cells are harvested and lysed using an appropriate lysis buffer to release intracellular contents, including dopamine.
-
Dopamine Quantification: The concentration of dopamine in the cell lysates is determined using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The dopamine content in this compound-treated cells is compared to that in vehicle-treated control cells. The IC50 value, the concentration of this compound that causes 50% inhibition of dopamine content, is determined from a dose-response curve.[3][4]
In Vitro Tyrosine Hydroxylase Activity Assay
This protocol describes the methodology for assessing the direct inhibitory effect of this compound on the enzymatic activity of tyrosine hydroxylase.
-
Enzyme Source: Tyrosine hydroxylase can be obtained from various sources, such as bovine adrenal glands or by lysing cell lines that express the enzyme, like PC12 cells.[1][2]
-
Enzyme Assay: The assay is typically conducted in a reaction mixture containing a buffer, the substrate L-tyrosine (often radiolabeled, e.g., with ³H), a cofactor (e.g., 6-MPH₄), and catalase.[1]
-
Inhibition Study: Various concentrations of this compound are pre-incubated with the enzyme preparation. The reaction is initiated by the addition of the substrate.[1]
-
Product Measurement: The reaction is allowed to proceed for a defined period and then stopped (e.g., by adding acid). The product, L-DOPA (or a downstream metabolite if using a radiolabeled substrate), is then separated and quantified.[1] For radiolabeled assays, this can involve ion-exchange chromatography to isolate the radiolabeled product, followed by scintillation counting.[1]
-
Kinetic Analysis: To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), the assay is performed with varying concentrations of both the substrate (L-tyrosine) and the inhibitor (this compound). The data is then plotted using methods such as Lineweaver-Burk plots to determine the Ki value.[1][2]
Experimental and Data Analysis Workflows
The following diagram illustrates a typical workflow for investigating the inhibitory effects of this compound.
Caption: Experimental workflow for this compound inhibition studies.
Broader Pharmacological Context
It is important to note that this compound's pharmacological profile is not limited to its effects on tyrosine hydroxylase. It is also known to be an acetylcholinesterase inhibitor and a dopamine receptor antagonist.[5][6][7] This multifaceted activity contributes to its complex physiological effects, which can include catalepsy and the inhibition of motor activities.[5] The dual action of inhibiting dopamine production and blocking its receptors makes this compound a compound of significant interest in the field of neuropharmacology.[1]
Conclusion
This compound demonstrates a clear inhibitory effect on dopamine biosynthesis through the uncompetitive inhibition of tyrosine hydroxylase. Quantitative data from both cellular and enzymatic assays confirm its potency. The additional finding of its influence on intracellular calcium levels suggests a multi-faceted mechanism of action. The detailed experimental protocols and workflows provided in this guide offer a framework for the further investigation and characterization of this compound and other potential tyrosine hydroxylase inhibitors. Its broader pharmacological activities as an acetylcholinesterase inhibitor and dopamine receptor antagonist underscore its potential as a valuable tool for neuropharmacological research.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of tyrosine hydroxylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on Dopamine Content in PC12 Cells [yakhak.org]
- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 6. goldbio.com [goldbio.com]
- 7. This compound's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Enigma of Catalepsy: Early Research into Bulbocapnine's Profound Motor Effects
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine, an isoquinoline (B145761) alkaloid derived from plants of the Papaveraceae family, notably the Corydalis genus, has long been a subject of pharmacological intrigue. Its most striking and defining characteristic, the induction of a cataleptic state, has made it a valuable tool in the study of motor control and the pathophysiology of catatonia. This technical guide delves into the seminal early research that first identified and characterized the cataleptic effects of this compound, providing a detailed overview of the initial discoveries, experimental protocols, and nascent understandings of its mechanism of action. The foundational work of researchers in the early 20th century laid the groundwork for decades of investigation into the neurobiological underpinnings of motor function and dysfunction.
The Initial Discovery: Peters (1904)
The first documented observation of this compound's cataleptic properties is attributed to Peters in 1904.[1] This initial discovery marked a significant turning point, providing the scientific community with a chemical tool to reliably induce a state of motor rigidity and waxy flexibility in animals, a condition analogous to clinical catatonia. This breakthrough opened the door to the systematic study of a complex neuropsychiatric syndrome in a controlled laboratory setting.
Pioneering Investigations: The 1920s and 1930s
Following Peters' initial finding, the 1920s and 1930s saw a surge of interest in this compound, with several key researchers significantly advancing the understanding of its effects.
The Work of Joël and Fränkel
In the mid-1920s, Ernst Joël and Fritz Fränkel conducted extensive studies on this compound, further characterizing its cataleptic effects and exploring its potential as a model for schizophrenia. Their work, published in journals such as the Klinische Wochenschrift, was instrumental in establishing this compound-induced catalepsy as a valid experimental paradigm.
Schaltenbrand's Contributions
Georg Schaltenbrand was another pivotal figure in this era. His research, published in the Archiv für experimentelle Pathologie und Pharmakologie, delved into the physiological basis of the cataleptic state induced by this compound. He meticulously described the behavioral manifestations in various animal models, contributing to a more nuanced understanding of the phenomenon.
De Jong and Baruk: A Comprehensive Monograph
The culmination of this early wave of research was the publication of "La Catatonie expérimentale par la this compound" in 1930 by Dutch neurologist Herman de Jong and French psychiatrist Henri Baruk.[2][3] This comprehensive monograph, which followed their presentations to the Société de neurologie de Paris in 1929, synthesized the existing knowledge and presented their own extensive experimental findings.[4] Their work solidified the use of this compound as the primary method for inducing experimental catatonia and served as a foundational text for subsequent generations of researchers.
Experimental Protocols
The early experimental methodologies, while lacking the sophistication of modern techniques, were rigorous for their time. They primarily involved the administration of this compound to various animal species and the careful observation and documentation of the resulting behavioral changes.
Key Experiment: Induction of Catalepsy in the Rabbit
One of the earliest detailed protocols involved the use of rabbits to demonstrate this compound's cataleptic effects.
Objective: To induce a cataleptic state in a rabbit using this compound hydrochloride.
Materials:
-
This compound hydrochloride solution (concentration not uniformly specified in early reports, but solutions were prepared for injection)
-
Syringe and needle for intraperitoneal or subcutaneous injection
-
Rabbit
-
Observation area
Procedure:
-
A solution of this compound hydrochloride was administered to a rabbit via intraperitoneal or subcutaneous injection.
-
The animal was then placed in an observation area and its behavior was meticulously monitored.
-
The onset of catalepsy was characterized by the animal's tendency to remain in passively imposed, often awkward, postures for extended periods. This "waxy flexibility" was the hallmark of the cataleptic state.
-
Researchers would test for catalepsy by, for example, placing the animal's forelimbs on a raised object or crossing its legs, and observing the duration for which the unnatural posture was maintained.
-
The duration of the cataleptic state and the animal's subsequent recovery were recorded.
Quantitative Data from Early Studies
Quantitative data from the earliest studies are sparse and often descriptive. However, some key observations laid the groundwork for later, more precise measurements. More contemporary studies have established clearer dose-response relationships. For instance, a 1979 study in rats demonstrated that a dose of 50 mg/kg administered intraperitoneally induces a cataleptic state that lasts for approximately one hour.[5][6]
| Parameter | Observation from Early Research | Later Quantitative Data (Rat Model)[5][6] |
| Dosage | Varied, administered as hydrochloride salt solution | 50 mg/kg, intraperitoneal |
| Onset of Catalepsy | Reported to occur within minutes of injection | Immediate |
| Duration of Catalepsy | Noted as lasting for a significant period, allowing for observation | Approximately 1 hour |
| Key Behavioral Marker | Waxy flexibility; maintenance of imposed postures | Immobility and failure to correct posture in the bar test |
Early Understanding of the Mechanism of Action
The precise molecular mechanisms of this compound's action were not understood in the early 20th century. However, researchers hypothesized that the drug acted on central motor control centers in the brain. The observable effects, so closely mimicking clinical catatonia, led to theories that this compound interfered with the neural pathways responsible for initiating and controlling voluntary movement.
Later research has elucidated that this compound's effects are complex, involving multiple neurotransmitter systems. It has been shown to act as an acetylcholinesterase inhibitor and, crucially for its cataleptic effects, to inhibit the biosynthesis of dopamine (B1211576) by targeting the enzyme tyrosine hydroxylase.[7] This interference with the dopaminergic system is now understood to be a key factor in the induction of catalepsy.
Visualizations
Experimental Workflow: Induction and Observation of this compound Catalepsy
Caption: A simplified workflow of early experiments inducing catalepsy with this compound.
Proposed Signaling Pathway (Modern Understanding)
Caption: this compound's inhibition of dopamine synthesis, a key mechanism of its cataleptic effect.
Conclusion
The early research into the cataleptic effects of this compound represents a fascinating chapter in the history of pharmacology and neuroscience. The pioneering work of Peters, Joël, Fränkel, Schaltenbrand, de Jong, and Baruk transformed a natural alkaloid into a powerful experimental tool. Their meticulous observations and detailed descriptions of this compound-induced catalepsy in animal models provided the crucial first steps toward understanding the complex neural circuits that govern motor control. While their understanding of the underlying mechanisms was limited by the scientific knowledge of their time, their research laid an indispensable foundation for modern investigations into the role of dopamine and other neurotransmitters in motor function and the pathophysiology of catatonic states. The legacy of this early work continues to influence research in psychopharmacology and the development of novel therapeutic strategies for motor disorders.
References
- 1. samorini.it [samorini.it]
- 2. Experimental Katatonia Produced by this compound, and the Katatonic Syndrome in Man [La catatonie expérimentale par la this compound et le syndrome catatonique chez l'homme]. (L'Encéphale, February, 1930.) De Jong, H., and Baruk, H. | Semantic Scholar [semanticscholar.org]
- 3. Biblioteca Digital Real Academia Nacional de Medicina de España > La catatonie expérimentale par la this compound : Étude... [bibliotecavirtual.ranm.es]
- 4. 0599 - Page 547 - Société de neurologie de Paris. Séance du 7 novembre 1929. Communications et présentations. Etudes sur catatonie expérimentale. L'épreuve de la this compound chez les singes. - Comparaison des stades de l'intoxication bulbocapnique avec les aspects de la catatonie humaine, par H. de Jong... et H. Baruk... / L'insuline peut guérir la cachexie parkinsonienne, conséquence du surmenage musculaire qu'entraîne l'état dystasique, par MM. J. Froment et G. Mouriquand... · Numerabilis · Université Paris Cité [numerabilis.u-pariscite.fr]
- 5. academic.oup.com [academic.oup.com]
- 6. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Bulbocapnine as an Acetylcholinesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bulbocapnine, a naturally occurring aporphine (B1220529) alkaloid, has been identified as an inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). This technical guide provides a comprehensive overview of the current understanding of this compound's role as an AChE inhibitor. It summarizes the available quantitative data on its inhibitory potency, details relevant experimental methodologies for assessing its activity, and visualizes the pertinent biochemical pathways and experimental workflows. While the inhibitory effects of this compound on cholinesterases are documented, a detailed kinetic analysis to elucidate the precise mechanism of inhibition is not yet available in published literature. This guide, therefore, also outlines the necessary experimental steps to fully characterize its inhibitory profile.
Introduction
Acetylcholine (ACh) is a critical neurotransmitter in both the central and peripheral nervous systems, playing a key role in cognitive functions such as memory and learning, as well as in neuromuscular signaling.[1][2] The termination of cholinergic signaling is predominantly mediated by the rapid enzymatic degradation of ACh by acetylcholinesterase (AChE) in the synaptic cleft.[1] Inhibition of AChE leads to an accumulation of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is the cornerstone of therapeutic strategies for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease.[2]
This compound is an alkaloid found in plants of the Corydalis and Dicentra genera.[3] It is known to interact with various neurotransmitter systems, and among its documented activities is the inhibition of cholinesterases.[3] This guide focuses specifically on the characterization of this compound as an inhibitor of acetylcholinesterase.
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) has been quantified in terms of the half-maximal inhibitory concentration (IC50). The available data from different studies are summarized in the table below. It is important to note that variations in experimental conditions (e.g., enzyme source, substrate concentration, buffer composition) can influence the determined IC50 values.
| Enzyme Target | Inhibitor | IC50 Value (µM) | Source |
| Acetylcholinesterase (AChE) | This compound | 40 ± 2 | [3] |
| Butyrylcholinesterase (BuChE) | This compound | 83 ± 3 | [3] |
| Butyrylcholinesterase (HuBuChE) | (+)-Bulbocapnine | 67.0 ± 2.1 |
Mechanism of Action and Enzyme Kinetics (Current Gap in Knowledge)
A complete understanding of an enzyme inhibitor's mechanism requires detailed kinetic studies. These studies determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed, and allow for the calculation of the inhibition constant (Ki), which represents the binding affinity of the inhibitor for the enzyme.
As of the date of this guide, specific studies detailing the kinetic analysis of this compound's inhibition of acetylcholinesterase, including the determination of its Ki value and mode of inhibition through methods like Lineweaver-Burk or Dixon plots, have not been found in the peer-reviewed scientific literature. Therefore, the precise molecular interactions and the kinetic parameters governing this compound's binding to AChE remain to be elucidated.
To address this knowledge gap, a systematic kinetic analysis would be required. This would involve measuring the initial reaction velocities of AChE at various substrate and inhibitor concentrations. The data would then be plotted using graphical methods such as the Lineweaver-Burk (double reciprocal) plot or the Dixon plot to determine the mode of inhibition and the inhibition constant (Ki).
Signaling Pathways
The primary consequence of acetylcholinesterase inhibition by this compound is the potentiation of cholinergic signaling. By preventing the breakdown of acetylcholine, this compound increases the concentration and residence time of the neurotransmitter in the synaptic cleft. This leads to enhanced activation of postsynaptic nicotinic and muscarinic acetylcholine receptors, thereby amplifying the downstream signaling cascades.
Caption: Cholinergic synapse showing AChE inhibition by this compound.
Experimental Protocols
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol describes a widely used spectrophotometric method for determining the in vitro inhibitory activity of a compound against acetylcholinesterase.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of the substrate acetylthiocholine (B1193921) by AChE.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
This compound (or other test inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Blank: Phosphate buffer, DTNB solution, and ATCI solution.
-
Control (100% enzyme activity): Phosphate buffer, AChE solution, DTNB solution, and the solvent used for the test compound.
-
Test Sample: Phosphate buffer, AChE solution, DTNB solution, and the this compound solution at various concentrations.
-
-
Pre-incubation:
-
Add the buffer, AChE solution, DTNB, and this compound/solvent to the respective wells.
-
Mix gently and incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
-
Reaction Initiation:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of Test Sample / Rate of Control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value using non-linear regression analysis.
-
Experimental Workflows
The following diagram illustrates a typical workflow for the characterization of an enzyme inhibitor, starting from initial screening to detailed kinetic analysis. This represents the logical progression of research that would be necessary to fully elucidate the role of this compound as an AChE inhibitor.
Caption: Workflow for characterizing an enzyme inhibitor like this compound.
Conclusion and Future Directions
This compound has been demonstrated to be an inhibitor of both acetylcholinesterase and butyrylcholinesterase, with IC50 values in the micromolar range.[3] This inhibitory activity suggests its potential as a modulator of the cholinergic system. However, a significant gap exists in the current understanding of its interaction with AChE.
Future research should prioritize detailed enzyme kinetic studies to:
-
Determine the precise mechanism of AChE inhibition (competitive, non-competitive, uncompetitive, or mixed).
-
Calculate the inhibition constant (Ki) to quantify its binding affinity.
-
Investigate the reversibility of the inhibition.
Elucidating these kinetic parameters is essential for a comprehensive understanding of this compound's pharmacological profile and for guiding any potential future development of this compound or its derivatives as therapeutic agents targeting the cholinergic system.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava Schweigg. & Kort - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Bulbocapnine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bulbocapnine hydrochloride is a well-documented isoquinoline (B145761) alkaloid derived from plants of the Corydalis and Dicentra genera.[1] This technical guide provides a comprehensive overview of its molecular structure, chemical properties, and established pharmacological activities. This compound hydrochloride is recognized primarily for its dual role as an inhibitor of dopamine (B1211576) biosynthesis, through the inhibition of tyrosine hydroxylase, and as an acetylcholinesterase inhibitor.[1][2] It also exhibits dopamine receptor antagonist properties.[2] This document consolidates key quantitative data, details relevant experimental methodologies, and presents visual representations of associated signaling pathways and workflows to support further research and drug development efforts.
Molecular Structure and Chemical Properties
This compound hydrochloride is the hydrochloride salt of the naturally occurring alkaloid this compound. The addition of hydrochloric acid increases its water solubility, making it more amenable for use in aqueous solutions for laboratory research.[2]
Chemical Structure and Identifiers
The chemical structure of this compound hydrochloride is characterized by a tetracyclic aporphine (B1220529) core.
| Identifier | Value |
| Chemical Formula | C₁₉H₂₀ClNO₄ |
| Molecular Weight | 361.82 g/mol [2] |
| IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol;hydrochloride |
| CAS Number | 632-47-3 |
| SMILES String | CN1CCC2=CC3=C(C4=C2[C@@H]1CC5=C4C(=C(C=C5)OC)O)OCO3.Cl |
Physicochemical Properties
| Property | Value |
| Melting Point | 209-210 °C |
| Solubility | Slightly soluble in DMSO and Methanol (sonication may be required). Water-soluble as the hydrochloride salt.[2] |
| Storage Conditions | Store at -20°C, protected from light.[2] |
| Appearance | White crystalline solid |
Pharmacological Properties
This compound hydrochloride exerts its primary pharmacological effects through two main mechanisms: the inhibition of dopamine synthesis and the inhibition of acetylcholinesterase. It is also recognized as a dopamine receptor antagonist.
Inhibition of Dopamine Synthesis
This compound hydrochloride is a known inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine.[1] By inhibiting TH, this compound reduces the conversion of L-tyrosine to L-DOPA, thereby decreasing the overall production of dopamine.
| Parameter | Value | Species/System |
| Tyrosine Hydroxylase Inhibition (Ki) | 0.20 mM | Bovine Adrenal |
| Dopamine Content Inhibition (IC50) | 26.7 µM | PC12 cells |
Note: The inhibition of bovine adrenal TH by this compound has been characterized as uncompetitive with respect to the substrate L-tyrosine.
Acetylcholinesterase Inhibition
This compound hydrochloride also functions as an acetylcholinesterase (AChE) inhibitor.[1] By blocking the action of AChE, it prevents the breakdown of the neurotransmitter acetylcholine, leading to increased cholinergic signaling.
Dopamine and Serotonin (B10506) Receptor Interactions
This compound hydrochloride is described as a dopamine receptor antagonist.[2] However, specific quantitative data on its binding affinities (Ki or IC50 values) for dopamine D1, D2, and various serotonin (5-HT) receptor subtypes are not consistently reported in the readily available scientific literature. Further focused studies would be required to definitively quantify these interactions.
Signaling Pathways and Experimental Workflows
Signaling Pathways
Caption: Overview of the dual inhibitory action of this compound HCl.
Experimental Workflows
Caption: Workflow for determining tyrosine hydroxylase inhibition.
Caption: Workflow for assessing acetylcholinesterase activity.
Detailed Experimental Protocols
Tyrosine Hydroxylase (TH) Inhibition Assay
Objective: To determine the inhibitory constant (Ki) and the mechanism of inhibition of this compound hydrochloride on TH activity.
Materials:
-
Purified TH or cell lysate containing TH (e.g., from PC12 cells)
-
This compound hydrochloride
-
L-tyrosine (radiolabeled or non-radiolabeled)
-
6-MPH₄ (cofactor)
-
Catalase
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Stopping solution (e.g., perchloric acid)
-
HPLC system with electrochemical detection or scintillation counter
Procedure:
-
Enzyme Preparation: Prepare a stock solution of TH in the reaction buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound hydrochloride in the reaction buffer.
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, catalase, 6-MPH₄, and the TH enzyme preparation.
-
Pre-incubation: Add the this compound hydrochloride dilutions to the reaction mixture and pre-incubate for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: Initiate the reaction by adding L-tyrosine.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding the stopping solution.
-
Product Quantification:
-
HPLC: If using non-radiolabeled L-tyrosine, centrifuge the samples and analyze the supernatant for L-DOPA concentration using HPLC with electrochemical detection.
-
Scintillation Counting: If using radiolabeled L-tyrosine, separate the radiolabeled L-DOPA from the unreacted substrate using ion-exchange chromatography, followed by quantification with a scintillation counter.
-
-
Data Analysis: Determine the rate of L-DOPA formation for each inhibitor concentration. Plot the data using a Lineweaver-Burk plot to determine the Ki and the type of inhibition.
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound hydrochloride on AChE activity.
Materials:
-
Acetylcholinesterase (e.g., from electric eel)
-
This compound hydrochloride
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a series of dilutions of this compound hydrochloride in phosphate buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to all wells.
-
Add the AChE solution to all wells except the blank.
-
Add the this compound hydrochloride dilutions to the test wells. Add buffer to the control wells.
-
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Add a mixture of ATCI and DTNB to all wells to start the reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every minute for a defined period (e.g., 10 minutes) in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Calculate the percentage of inhibition for each concentration of this compound hydrochloride relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
-
General Dopamine Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound hydrochloride for a specific dopamine receptor subtype (e.g., D1 or D2).
Materials:
-
Cell membranes expressing the dopamine receptor of interest
-
Radioligand specific for the receptor (e.g., [³H]-SCH23390 for D1, [³H]-spiperone for D2)
-
This compound hydrochloride
-
Assay buffer (e.g., Tris-HCl with cofactors)
-
Wash buffer
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare crude cell membranes from cells overexpressing the target dopamine receptor.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound hydrochloride.
-
Assay Setup: In test tubes, combine the cell membranes, the radioligand at a concentration near its Kd, and the different concentrations of this compound hydrochloride. Include tubes for total binding (no inhibitor) and non-specific binding (a high concentration of a known unlabeled ligand).
-
Incubation: Incubate the tubes at a specific temperature for a time sufficient to reach equilibrium.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound hydrochloride concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
-
References
The Enigmatic Alkaloid: A Historical and Technical Guide to Bulbocapnine's Role in Experimental Psychiatry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical use of bulbocapnine in experimental psychiatry. Once a focal point of research for its profound effects on motor behavior and its potential as a model for psychosis, this compound's story offers valuable insights into the evolution of psychopharmacology and our understanding of neurotransmitter systems. This document summarizes key quantitative data, details experimental methodologies from historical and modern studies, and visualizes the underlying neurochemical pathways.
Introduction: The Rise of a Cataleptic Agent
This compound, an isoquinoline (B145761) alkaloid derived from plants of the Corydalis and Dicentra genera, captured the attention of early 20th-century psychiatrists and neurophysiologists for its remarkable ability to induce a state of catalepsy in animals. This peculiar condition, characterized by waxy flexibility, immobility, and a lack of response to external stimuli, was seen as a potential experimental model for the catatonic symptoms observed in some forms of schizophrenia. The pioneering work of researchers such as de Jong and Baruk in the 1920s and 1930s laid the groundwork for decades of investigation into the neurobiological underpinnings of motor control and psychosis.
Quantitative Data on this compound's Biochemical Effects
Modern research has elucidated the primary mechanisms of this compound's action, focusing on its interaction with the dopaminergic system. The following tables summarize key quantitative findings from various in vitro and in vivo studies.
| Parameter | Value | Cell/Enzyme System | Conditions | Reference |
| IC50 | 26.7 µM | PC12 Cells (Dopamine Content) | 12 hours | [1] |
| IC50 | 22.7 µM | PC12 Cells (Dopamine Content) | 24 hours | |
| Ki | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition with L-tyrosine | [2] |
| Table 1: Potency of this compound in Inhibiting Dopamine (B1211576) Synthesis |
| Effect | Concentration | Cell System | Observation | Reference |
| Dopamine Content Inhibition | 20 µM | PC12 Cells | 45.2% inhibition after 12 hours | [1] |
| Tyrosine Hydroxylase Activity Inhibition | 20 µM | PC12 Cells | 24.4% inhibition | [1] |
| Intracellular Ca2+ Concentration | 20 µM | PC12 Cells | 12.9% decrease | [1] |
| Tyrosine Hydroxylase mRNA Level | Up to 80 µM | PC12 Cells | No alteration | [1] |
| Table 2: Cellular Effects of this compound on Dopamine Homeostasis |
Experimental Protocols
Historical Protocols for Induction of Experimental Catatonia (Early 20th Century)
Objective: To induce a catatonic state in animals to model the symptoms of catatonic schizophrenia.
Animals: A range of species were utilized, with cats and monkeys being common subjects for detailed observation.
Procedure:
-
Baseline Observation: Animals were observed for a period to establish normal motor activity and behavior.
-
This compound Administration: this compound hydrochloride, dissolved in a saline solution, was administered, typically via subcutaneous or intramuscular injection.
-
Dose-Ranging Studies: A critical aspect of these early experiments was the establishment of a dose-response relationship. De Jong and Baruk described a progression of symptoms with increasing doses:
-
Low Doses: Induced a state of sleepiness or tranquility.
-
Moderate Doses: Led to the characteristic cataleptic state, with waxy flexibility and the ability to maintain imposed postures.
-
Higher Doses: Progressed to negativism (resistance to passive movement), hyperkinesis, and in some cases, convulsive seizures.[3]
-
-
Behavioral Observation and Quantification: The assessment of catalepsy was primarily observational. Researchers would place the animal's limbs in unusual positions and time how long they were maintained. The lack of a startle response to sudden noises or visual stimuli was also noted. While formal scoring systems as we know them today were not explicitly detailed in available summaries, the duration of immobility and the degree of waxy flexibility were key parameters.
Modern Protocols for Quantifying Catalepsy
Contemporary studies of catalepsy, often induced by dopamine antagonists like haloperidol, employ standardized and quantitative methods. These protocols provide a framework for how the effects observed in the historical this compound experiments could be measured today.
Objective: To quantify the intensity and duration of a cataleptic state induced by a pharmacological agent.
Apparatus: The "bar test" is a commonly used apparatus.[4] This typically consists of a horizontal bar raised a specific height from a flat surface.
Procedure:
-
Drug Administration: The test compound (e.g., this compound) is administered to the animal (commonly a rat or mouse).
-
Acclimation Period: The animal is allowed a period for the drug to take effect.
-
Catalepsy Testing:
-
The animal's forepaws are gently placed on the bar.
-
A stopwatch is started, and the latency to remove both paws from the bar is recorded.
-
A cut-off time (e.g., 180 seconds) is typically set.
-
-
Data Analysis: The mean latency to descend is calculated for each experimental group. Longer latencies indicate a more profound cataleptic state.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its study.
Caption: this compound's dual mechanism of action on the dopaminergic system.
Caption: A typical experimental workflow for studying this compound-induced catalepsy.
Discussion and Conclusion
The historical arc of this compound research in experimental psychiatry highlights a pivotal shift from phenomenological observation to mechanistic investigation. The early studies, while lacking the quantitative rigor of modern psychopharmacology, were instrumental in establishing a tangible link between a specific chemical compound and a complex behavioral state resembling a core feature of a major psychiatric illness. This spurred further inquiry into the neurochemical basis of motor control and psychosis, ultimately contributing to the development of the dopamine hypothesis of schizophrenia.
This compound's dual action as both an inhibitor of dopamine synthesis (via tyrosine hydroxylase) and a dopamine receptor antagonist provides a compelling explanation for its potent cataleptic effects.[5] By reducing the available pool of dopamine and simultaneously blocking its action at postsynaptic receptors, this compound effectively dampens dopaminergic neurotransmission, a key pathway in the initiation and control of movement.
While no longer a primary tool in psychiatric drug development, the study of this compound remains a valuable historical case study. It underscores the importance of animal models in understanding pathophysiology and serves as a reminder of the foundational discoveries that paved the way for modern neuropharmacology. The journey from observing a peculiar stillness in animals to elucidating the intricate dance of neurotransmitters at the synaptic level encapsulates the progress of experimental psychiatry.
References
- 1. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of tyrosine hydroxylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rockefeller Foundation, Experimental Catatonia, and Herman H. de Jong [worldneurologyonline.com]
- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Bulbocapnine's Effects on the Central Nervous System in Mammals: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Bulbocapnine, an aporphine (B1220529) isoquinoline (B145761) alkaloid naturally found in plants of the Corydalis and Dicentra genera, exhibits significant and complex effects on the mammalian central nervous system (CNS).[1][2] Historically noted for its induction of a cataleptic state, its mechanisms of action are primarily centered around the dopaminergic and cholinergic systems.[1][3][4] This technical guide provides a comprehensive overview of the core effects of this compound on the CNS, detailing its mechanisms of action, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying molecular pathways. The primary actions of this compound include the inhibition of dopamine (B1211576) biosynthesis via tyrosine hydroxylase and the antagonism of dopamine receptors, alongside acetylcholinesterase inhibition.[1][2][5] These actions culminate in a range of neuropharmacological effects, from catalepsy and motor activity inhibition to potential applications in neuropsychiatric research.[1][3]
Core Mechanisms of Action
This compound's effects on the CNS are multifaceted, arising from its interaction with multiple key neurotransmitter systems. The principal mechanisms are:
-
Dopamine Biosynthesis Inhibition: this compound acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine biosynthetic pathway.[1][5] This enzyme catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine. This compound's inhibition of TH leads to a reduction in dopamine levels in neuronal cells.[5][6] Studies suggest it functions as an uncompetitive inhibitor with respect to the substrate L-tyrosine, implying it binds to the enzyme-substrate complex.[5] This inhibitory action is post-transcriptional, as this compound has not been found to alter TH mRNA levels.[5]
-
Dopamine Receptor Antagonism: In addition to suppressing dopamine synthesis, this compound functions as a dopamine receptor antagonist, directly blocking these receptors from binding with dopamine.[5][7] This dual action—reducing dopamine production and blocking its receptors—makes it a potent modulator of dopaminergic neurotransmission.[5] It has been shown to be an effective, apparently competitive inhibitor of dopamine responses.[7]
-
Acetylcholinesterase (AChE) Inhibition: this compound is also an acetylcholinesterase inhibitor (AChEI).[1][2] By inhibiting AChE, the enzyme responsible for breaking down acetylcholine (B1216132), this compound increases the levels and duration of action of acetylcholine in the synaptic cleft. This contributes to its effects on the CNS and muscular systems.[1]
Signaling Pathway Overview
The following diagram illustrates the primary molecular targets of this compound within a neuron, leading to its observed effects on the central nervous system.
Caption: Dual inhibitory and antagonistic actions of this compound on neurotransmitter systems.
Pharmacological Effects on the Central Nervous System
The primary observable CNS effect of this compound in mammals is the induction of catalepsy , a state of muscular rigidity and immobility.[3][4][8]
-
Catalepsy: Administration of this compound induces a cataleptic state that can last for over an hour in rats.[3] This condition is characterized by active immobility of the muscles and is considered an experimental model for conditions like Parkinson's disease or schizophrenia.[4][9]
-
Neurotransmitter Level Alterations: Coinciding with the onset of catalepsy, there are significant changes in dopamine and its metabolites in various brain regions.[3]
-
Dopamine (DA): While whole-brain dopamine content may not change, it decreases in the striatum and increases in the cortex and hippocampus.[3]
-
Metabolites (HVA & DOPAC): The concentrations of homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC) rise in the striatum and limbic system.[3]
-
-
Other Neurotransmitters: Studies have shown no significant effects on the concentrations of norepinephrine (B1679862) (NA), serotonin (B10506) (5-HT), and 5-hydroxyindoleacetic acid (5-HIAA).[3]
-
Spinal Reflexes: this compound has been found to selectively depress the spinal monosynaptic reflex response in rats with minimal effect on polysynaptic systems.[4]
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various experimental models. The following tables summarize key findings.
Table 1: In Vitro Inhibitory Effects on Dopamine Biosynthesis
| Cell Line | Concentration | Incubation Time | Effect | IC50 Value | Reference |
| PC12 Cells | 20 µM | 12 hours | 45.2% inhibition of dopamine content | 26.7 µM | [10] |
| PC12 Cells | 20 µM | 24 hours | 39.2% inhibition of dopamine content | 22.7 µM | [6] |
| PC12 Cells | 20 µM | N/A | 23.1% inhibition of Tyrosine Hydroxylase | N/A | [6] |
Table 2: In Vivo Effects on Neurotransmitter Levels in Rats
| Brain Region | Dosage | Time | Dopamine (DA) | HVA | DOPAC | Reference |
| Striatum | 50 mg/kg i.p. | 1 hour | Decrease | Increase | Increase | [3] |
| Limbic System | 50 mg/kg i.p. | 1 hour | No Change | Increase | Increase | [3] |
| Cortex | 50 mg/kg i.p. | 1 hour | Increase | N/A | N/A | [3] |
| Hippocampus | 50 mg/kg i.p. | 1 hour | Increase | N/A | N/A | [3] |
| Whole Brain | 50 mg/kg i.p. | 1 hour | No Change | Increase | Increase | [3] |
Table 3: In Vivo Dopaminergic Antagonism
| Animal Model | Dosage | Duration of Action | Effect | Reference |
| Anesthetized Cat | 8 mg/kg i.v. | > 3 hours | Inhibition of dopamine depressor responses | [7] |
| Rabbit Aortic Strips | 10⁻⁵ M | N/A | Preferential blockade of dopamine | [11] |
Key Experimental Protocols
In Vitro Measurement of Dopamine Content in PC12 Cells
This protocol outlines the methodology used to determine the effect of this compound on dopamine levels in a cell culture model.
-
Cell Culture: PC12 cells are seeded in appropriate culture plates and allowed to adhere.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound hydrochloride. A vehicle control (e.g., saline) is run in parallel.[5]
-
Incubation: Cells are incubated for a specified duration (e.g., 12 or 24 hours).[5]
-
Cell Lysis and Extraction: Post-incubation, cells are harvested and lysed using a buffer such as perchloric acid to precipitate proteins and extract catecholamines.[5]
-
Centrifugation: The lysate is centrifuged to pellet cellular debris, leaving the catecholamines in the supernatant.[5]
-
Quantification: The dopamine concentration in the supernatant is measured using High-Performance Liquid Chromatography (HPLC) with electrochemical detection or another sensitive analytical method.
The following diagram provides a visual workflow for this experimental protocol.
Caption: Workflow for quantifying this compound's effect on dopamine in PC12 cells.
Induction and Assessment of Catalepsy in Rodents
This protocol describes a common in vivo experiment to assess the cataleptogenic effects of this compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.[3][12]
-
Drug Administration: this compound is administered, typically via intraperitoneal (i.p.) injection, at a cataleptogenic dose (e.g., 50 mg/kg).[3] A control group receives a vehicle injection.
-
Catalepsy Assessment: At set time points post-injection, catalepsy is measured using standardized tests:
-
Bar Test: The rat's front paws are placed on a raised horizontal bar. The time the rat remains in this unnatural posture is recorded.
-
Grid Test: The rat is placed on a vertical wire grid. The time taken to correct its posture and climb down is measured.
-
-
Behavioral Observation: The onset, intensity, and duration of the cataleptic state are recorded. Catalepsy is considered to have ensued immediately after administration in some studies.[3]
-
Biochemical Analysis (Optional): Following the behavioral assessment, animals can be euthanized, and brain tissues (e.g., striatum, limbic system) dissected for neurochemical analysis of dopamine and its metabolites via HPLC, as described previously.[3]
The logical relationship from drug administration to the cataleptic state is visualized below.
Caption: Logical flow from this compound administration to the induction of catalepsy.
Conclusion
This compound exerts profound effects on the mammalian central nervous system, primarily through a dual mechanism involving the inhibition of dopamine synthesis and the blockade of dopamine receptors. Its additional role as an acetylcholinesterase inhibitor further complicates its neuropharmacological profile. The resulting cataleptic state and specific alterations in regional brain monoamine levels make it a valuable tool for research into motor control and the pathophysiology of neuropsychiatric disorders such as Parkinson's disease and schizophrenia. The quantitative data and established experimental protocols summarized herein provide a foundation for professionals in drug development and neuroscience to further investigate the therapeutic and research potential of this compound and related aporphine alkaloids.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. This compound [cuip.cz]
- 3. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. EFFECTS OF this compound ON SPINAL REFLEXES OF ANESTHETIZED AND SPINAL RATS [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
- 6. yakhak.org [yakhak.org]
- 7. Effect of this compound as a peripheral dopamine receptor antagonists in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the central effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biosynthesis of Bulbocapnine in Fumariaceae: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth exploration of the biosynthetic pathways leading to the formation of bulbocapnine, a pharmacologically significant aporphine (B1220529) alkaloid found in various species of the Fumariaceae family, notably within the Corydalis genus. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the enzymatic steps, relevant quantitative data, and detailed experimental protocols for studying this intricate metabolic pathway.
Introduction to this compound and the Aporphine Alkaloids
This compound is a tetracyclic benzylisoquinoline alkaloid characterized by the aporphine ring system. It is one of many alkaloids isolated from plants of the Papaveraceae family, particularly from the tubers of Corydalis cava.[1][2][3] The unique structure of this compound and other aporphine alkaloids has garnered significant interest due to their diverse pharmacological activities. This guide focuses on the elucidation of the biosynthetic route from primary metabolites to the final complex structure of this compound.
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a branch of the larger benzylisoquinoline alkaloid (BIA) pathway, originating from the amino acid L-tyrosine. The pathway proceeds through the central and critical intermediate, (S)-reticuline. From (S)-reticuline, a series of enzymatic reactions, including intramolecular cyclization and methylation, lead to the formation of this compound.
Formation of the Central Intermediate: (S)-Reticuline
The initial stages of the BIA pathway leading to (S)-reticuline are well-characterized and involve the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). This multi-step process is catalyzed by a series of enzymes including tyrosine decarboxylase (TyDC), tyrosine aminotransferase (TyrAT), 4-hydroxyphenylpyruvate decarboxylase (4HPPDC), and norcoclaurine synthase (NCS). Subsequent hydroxylations and methylations, catalyzed by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3'-hydroxylase (NMCH), and 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT), yield the pivotal branch-point intermediate, (S)-reticuline.[4][5]
Formation of the Aporphine Ring: (S)-Corytuberine
The defining step in the biosynthesis of aporphine alkaloids is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline to form the characteristic tetracyclic aporphine core. This reaction is catalyzed by a specific cytochrome P450 enzyme, (S)-corytuberine synthase (CYP80G2).[6][7] This enzyme facilitates an oxidative cyclization of (S)-reticuline to produce (S)-corytuberine.[6][8]
The Final Step: From (S)-Corytuberine to this compound
The conversion of (S)-corytuberine to this compound involves a methylation reaction. While a specific enzyme named "this compound synthase" has not been formally characterized in Fumariaceae, the structural difference between the two molecules points to the action of an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT). Specifically, a 7-O-methyltransferase would catalyze the methylation of the hydroxyl group at the C-7 position of the corytuberine (B190840) core to yield this compound. The characterization of various OMTs in related alkaloid pathways supports this proposed final step.[5][9][10]
Quantitative Data
While specific enzyme kinetic data for the this compound biosynthetic pathway in Fumariaceae is limited in the current literature, metabolomic and transcriptomic studies of Corydalis species provide valuable insights into the accumulation of relevant alkaloids and the expression levels of candidate biosynthetic genes.
Table 1: Alkaloid Content in Corydalis Species
| Alkaloid | Species | Tissue | Concentration (mg/g DW) | Reference |
| This compound | Corydalis yanhusuo | Tuber | - | [11] |
| Corydaline | Corydalis solida | Tuber | 3.88 | [11] |
| Dehydrocorydaline | Corydalis solida | Tuber | 0.28 | [11] |
| Palmatine | Corydalis solida | Tuber | 0.13 | [11] |
| Protopine | Corydalis solida | Tuber | - | [12] |
Note: Specific concentration for this compound was not provided in the cited study, but its presence was confirmed.
Table 2: Expression Levels of Candidate Biosynthetic Genes in Corydalis yanhusuo Bulbs
| Gene Annotation | Abbreviation | Expression Level (TPM) |
| Norcoclaurine 6-O-methyltransferase | 6OMT | High |
| Coclaurine N-methyltransferase | CNMT | High |
| N-methylcoclaurine 3'-hydroxylase | NMCH | High |
| Berberine bridge enzyme | BBE | High |
| (S)-scoulerine 9-O-methyltransferase | SOMT1 | High |
| Cheilanthifoline synthase | CFS | High |
| Stylopine synthase | SPS | High |
| (S)-tetrahydroprotoberberine oxidase | STOX | High |
| N-methylstylopine 14-hydroxylase | MSH | High |
| Tetrahydroprotoberberine N-methyltransferase | TNMT | High |
| Protopine 6-hydroxylase | P6H | High |
Data adapted from metabolomic and transcriptomic analyses of C. yanhusuo.[4] TPM = Transcripts Per Million. "High" indicates significant expression levels correlated with alkaloid accumulation.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.
Heterologous Expression and Purification of Cytochrome P450 ((S)-Corytuberine Synthase)
This protocol describes the general workflow for expressing and purifying plant cytochrome P450 enzymes, such as (S)-corytuberine synthase (CYP80G2), in an insect cell system.
Experimental Workflow: Heterologous Expression of CYP80G2
Caption: Workflow for heterologous expression and purification of CYP80G2.
-
Cloning: The full-length cDNA of the candidate (S)-corytuberine synthase is cloned into a baculovirus transfer vector.[13][14]
-
Baculovirus Generation: The recombinant vector is transformed into E. coli DH10Bac cells to generate a recombinant bacmid. The bacmid is then transfected into insect cells (e.g., Sf9) to produce a P1 viral stock, which is subsequently amplified to a high-titer P2 stock.
-
Protein Expression: High-density insect cell cultures (e.g., Hi5) are infected with the P2 viral stock. Cells are grown for 48-72 hours to allow for protein expression.
-
Purification: Cells are harvested, and the microsomal fraction is isolated by ultracentrifugation. The membrane-bound P450 is solubilized using detergents and purified by affinity chromatography.[15][16]
Enzyme Assay for (S)-Corytuberine Synthase
This assay measures the conversion of (S)-reticuline to (S)-corytuberine.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM potassium phosphate (B84403) buffer (pH 7.5)
-
1.5 mM NADPH
-
Purified (S)-corytuberine synthase (in microsomal fraction or purified form)
-
A source of cytochrome P450 reductase (if using a purified P450)
-
-
Initiation: Start the reaction by adding the substrate, (S)-reticuline (typically 50-200 µM).
-
Incubation: Incubate the reaction at 30°C for 1-2 hours.
-
Extraction: Stop the reaction and extract the alkaloids with an organic solvent (e.g., ethyl acetate).
-
Analysis: Analyze the reaction products by HPLC or LC-MS to identify and quantify the formation of (S)-corytuberine.
Enzyme Assay for O-Methyltransferase (OMT)
This assay measures the methylation of (S)-corytuberine to this compound.
Experimental Workflow: OMT Enzyme Assay
Caption: Workflow for the O-methyltransferase enzyme assay.
-
Reaction Mixture: Prepare a reaction mixture containing:
-
100 mM Tris-HCl buffer (pH 7.5)
-
1 mM dithiothreitol (B142953) (DTT)
-
Purified O-methyltransferase
-
(S)-corytuberine (e.g., 100 µM)
-
-
Initiation: Start the reaction by adding S-adenosyl-L-methionine (SAM) (e.g., 200 µM).[17][18][19][20][21]
-
Incubation: Incubate at 30°C for 30-60 minutes.
-
Extraction and Analysis: Stop the reaction, extract the alkaloids, and analyze by HPLC or LC-MS for the formation of this compound.
Quantification of this compound by HPLC
This protocol outlines a general method for the quantification of this compound in plant extracts or enzyme assay products.[22][23][24]
-
Sample Preparation: Extract alkaloids from plant material or enzyme assays using a suitable solvent (e.g., methanol (B129727) or ethyl acetate). Evaporate the solvent and redissolve the residue in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or other modifiers).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 280 nm.
-
-
Quantification: Create a standard curve using a certified reference standard of this compound. Quantify the amount of this compound in the samples by comparing the peak area to the standard curve.
Functional Genomics: Virus-Induced Gene Silencing (VIGS)
VIGS is a powerful technique to investigate the function of candidate genes in vivo.[25][26][27][28]
-
Vector Construction: A fragment of the target gene (e.g., the candidate O-methyltransferase) is cloned into a VIGS vector (e.g., Tobacco Rattle Virus - TRV).
-
Agroinfiltration: The VIGS construct is introduced into Agrobacterium tumefaciens, which is then infiltrated into young Corydalis plants.
-
Gene Silencing: The plant's natural defense mechanism against viruses will lead to the silencing of the target endogenous gene.
-
Phenotypic and Metabolic Analysis: After a few weeks, the plants are analyzed for any visible phenotypic changes and the alkaloid profile is analyzed by HPLC or LC-MS to determine the effect of gene silencing on this compound production. A significant reduction in this compound levels upon silencing a specific OMT would confirm its role in the pathway.
Conclusion and Future Perspectives
The biosynthetic pathway to this compound in Fumariaceae proceeds through the central BIA intermediate (S)-reticuline. The formation of the characteristic aporphine ring is catalyzed by (S)-corytuberine synthase, a cytochrome P450 enzyme. The final step is likely a methylation reaction catalyzed by an O-methyltransferase. While the general pathway is outlined, further research is needed to isolate and characterize the specific enzymes from Corydalis and other Fumariaceae species. The detailed kinetic properties of these enzymes remain to be elucidated. The application of the experimental protocols described in this guide will be instrumental in achieving these goals, paving the way for metabolic engineering approaches to enhance the production of this valuable alkaloid.
Visualizations of Signaling Pathways and Logical Relationships
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound from L-tyrosine.
References
- 1. Natural aporphine alkaloids: A comprehensive review of phytochemistry, pharmacokinetics, anticancer activities, and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (S)-corytuberine synthase - Wikipedia [en.wikipedia.org]
- 7. corytuberine and magnoflorine biosynthesis [iubmb.qmul.ac.uk]
- 8. (+)-Corytuberine | C19H21NO4 | CID 160500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Characterization of Three O-Methyltransferases Involved in Noscapine Biosynthesis in Opium Poppy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metabolomic and evolutionary integration unveils medicinal potential in six Corydalis species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. experts.illinois.edu [experts.illinois.edu]
- 14. Systematic engineering pinpoints a versatile strategy for the expression of functional cytochrome P450 enzymes in Escherichia coli cell factories - PMC [pmc.ncbi.nlm.nih.gov]
- 15. repositum.tuwien.at [repositum.tuwien.at]
- 16. pubs.acs.org [pubs.acs.org]
- 17. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. protocols.io [protocols.io]
- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 22. Application of experimental design in HPLC method optimisation for the simultaneous determination of multiple bioactive cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. doktori.bibl.u-szeged.hu [doktori.bibl.u-szeged.hu]
- 24. mdpi.com [mdpi.com]
- 25. Establishing a Virus-Induced Gene Silencing System in Lycoris chinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Plant Gene Silencing by VIGS - Lifeasible [lifeasible.com]
- 27. Virus-induced gene silencing in Solanum species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. youtube.com [youtube.com]
The Dawn of the Animal Model: Bulbocapnine-Induced Catalepsy as a Paradigm for Schizophrenia
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the early to mid-20th century, the study of schizophrenia was largely confined to clinical observation. The development of animal models that could replicate aspects of the disorder was a significant leap forward, enabling controlled investigation into its pathophysiology and the screening of potential therapeutics. Among the earliest and most influential of these was the bulbocapnine-induced catalepsy model. This technical guide provides a comprehensive overview of the initial studies on this model, focusing on the core data, experimental protocols, and the underlying neurobiological pathways as understood by early researchers.
This compound, an alkaloid derived from the Corydalis cava plant, was observed to induce a state of profound motor inhibition in animals, characterized by a waxy flexibility, lack of spontaneous movement, and the maintenance of imposed postures. This cataleptic state bore a striking resemblance to the catatonic subtype of schizophrenia, a connection first systematically explored by the pioneering work of De Jong and Baruk. Their research laid the groundwork for using this drug-induced state as a tool to unravel the neurobiology of psychosis and to test the efficacy of the first generation of antipsychotic drugs.
Core Concepts: From Catalepsy to a Schizophrenia Model
The foundational premise of this model rests on the phenomenological similarity between the profound motor disturbances seen in catatonic schizophrenia and the cataleptic state induced by this compound. Early researchers, particularly De Jong and Baruk, moved beyond simply describing the catalepsy and explicitly termed it "this compound catatonia," identifying it with Kahlbaum's description of clinical catatonia.[1] This conceptual leap transformed a toxicological observation into a putative animal model of a human psychiatric disorder. The model was instrumental in shifting the understanding of schizophrenia from a purely psychological construct to one with a tangible neurobiological basis, specifically implicating the extrapyramidal motor system.[2]
Data Presentation: Quantitative Insights from Early Studies
While much of the very early research was qualitative, later and more refined studies began to quantify the behavioral and neurochemical effects of this compound. The following tables summarize key quantitative data from foundational and early-to-mid 20th-century studies.
Table 1: Behavioral Effects of this compound-Induced Catalepsy in Rats
| Parameter | Dosage | Time to Onset | Duration of Catalepsy | Animal Model | Reference |
| Cataleptic State | 50 mg/kg (i.p.) | Immediate | ~ 1 hour | Rat | [2] |
Table 2: Neurochemical Changes Associated with this compound-Induced Catalepsy in Rats
| Brain Region | Dopamine (B1211576) (DA) | Homovanillic Acid (HVA) | 3,4-Dihydroxyphenylacetic Acid (DOPAC) | Reference |
| Striatum | Decrease | Increase | Increase | [2] |
| Limbic System | No significant change | Increase | Increase | [2] |
| Cortex | Increase | - | - | [2] |
| Hippocampus | Increase | - | - | [2] |
| Whole Brain | No significant change | Increase | Increase | [2] |
Table 3: In Vitro Effects of this compound on Dopamine Synthesis
| Parameter | Value | Cell/Enzyme System | Concentration/Conditions | Reference |
| IC50 (Dopamine Content) | 26.7 µM | PC12 cells | 12 hours | [3] |
| Inhibition of Dopamine Content | 45.2% | PC12 cells | 20 µM for 12 hours | [3] |
| Inhibition of Tyrosine Hydroxylase (TH) Activity | 24.4% | PC12 cells | 20 µM | [3] |
| Decrease in Intracellular Ca2+ | 12.9% | PC12 cells | 20 µM | [3] |
Experimental Protocols: Methodologies of the Foundational Studies
The following protocols are based on the methodologies described in the initial studies investigating this compound-induced catalepsy.
Induction of Catalepsy in Various Animal Models
-
Objective: To induce a cataleptic state resembling human catatonia for behavioral observation and neurochemical analysis.
-
Animal Models: A range of species were used in the initial studies, including cats, dogs, chickens, rabbits, and monkeys.[4] Later, more standardized studies predominantly used rats.
-
Drug Preparation and Administration:
-
This compound hydrochloride was the typically used salt.
-
The drug was dissolved in a suitable vehicle, such as saline.
-
Administration was most commonly via intraperitoneal (i.p.) injection in rodents, with dosages around 50 mg/kg being effective for inducing catalepsy.[2]
-
-
Procedure:
-
Animals were habituated to the experimental environment.
-
A baseline observation of motor activity was conducted.
-
This compound was administered at the chosen dosage.
-
Animals were observed for the onset and duration of the cataleptic state.
-
Assessment of Catalepsy (Bar Test)
-
Objective: To quantify the intensity and duration of the cataleptic state.
-
Apparatus: A horizontal bar raised a species-appropriate height from a flat surface.
-
Procedure:
-
At specific time points after this compound administration, the animal's forepaws were gently placed on the bar.
-
The latency for the animal to remove its paws from the bar was recorded.
-
A prolonged latency to move was indicative of a cataleptic state.
-
A cut-off time was typically established, after which the animal was returned to its home cage.
-
Neurochemical Analysis
-
Objective: To measure changes in neurotransmitter levels in different brain regions following the induction of catalepsy.
-
Procedure:
-
Animals were euthanized at various time points after this compound administration.
-
The brain was rapidly excised and dissected into specific regions (e.g., striatum, limbic system, cortex, hippocampus).[2]
-
Brain tissue was processed to extract monoamines and their metabolites.
-
Levels of dopamine, HVA, and DOPAC were quantified using techniques available at the time, such as fluorometric assays, and later by high-performance liquid chromatography (HPLC).
-
Signaling Pathways and Experimental Workflows
The following diagrams, rendered in Graphviz DOT language, illustrate the proposed mechanism of action of this compound and the typical experimental workflow of the initial studies.
Caption: Proposed dual mechanism of this compound action.
Caption: Typical experimental workflow for this compound studies.
Conclusion
The initial studies on this compound-induced catalepsy represent a landmark in the history of biological psychiatry. They provided the first widely used animal model that captured a core feature of a subtype of schizophrenia, paving the way for a neurobiological approach to a disorder that was previously understood in purely psychological terms. The model's utility in demonstrating the effects of early antipsychotic medications solidified the dopamine hypothesis of schizophrenia and established a paradigm for preclinical drug screening that persists in various forms to this day. While contemporary schizophrenia research employs a wider array of more sophisticated models, the foundational work with this compound remains a cornerstone of psychopharmacology, illustrating the power of animal models to bridge the gap between clinical observation and fundamental neuroscience.
References
- 1. Study of the action of this compound (alkaloid corydalis cavae) on the motor system - Board - Kazan medical journal [kazanmedjournal.ru]
- 2. Pharmacological studies in the functions of the extrapyramidal system. I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Altered states, alkaloids, and catatonia: Monoaminoxidase inhibitors and their role in the history of psychopharmacology [frontiersin.org]
An In-depth Technical Guide to the Chemical Synthesis and Derivatization of Bulbocapnine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine is a naturally occurring aporphine (B1220529) alkaloid found in plants of the Papaveraceae family, particularly in the genera Corydalis and Dicentra.[1] It has garnered significant interest in the scientific community for its diverse pharmacological activities, most notably as an acetylcholinesterase inhibitor and an inhibitor of dopamine (B1211576) biosynthesis through its action on the enzyme tyrosine hydroxylase.[1] This technical guide provides a comprehensive overview of the chemical synthesis and derivatization of this compound, offering detailed experimental protocols, quantitative data, and visualizations of key pathways and workflows to support researchers and professionals in drug discovery and development.
Chemical Structure and Properties
This compound is a tetracyclic isoquinoline (B145761) alkaloid with the chemical formula C₁₉H₁₉NO₄ and a molecular weight of 325.36 g/mol .[2] Its structure features a methylenedioxy group, a methoxy (B1213986) group, and a phenolic hydroxyl group attached to the aporphine core. The absolute configuration of the chiral center at C6a is (S).[3]
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₄ | [2] |
| Molecular Weight | 325.4 g/mol | [2] |
| IUPAC Name | (12S)-17-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.0²,⁶.0⁸,²⁰.0¹⁴,¹⁹]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | [2] |
| CAS Number | 298-45-3 | [2] |
| Melting Point | 201-203 °C (racemate 213–214 °C) | |
| XLogP3 | 2.9 | [2] |
Total Synthesis of this compound
The total synthesis of this compound, like other aporphine alkaloids, involves the construction of the core tetracyclic ring system. Key strategies often rely on the formation of the isoquinoline subunit followed by intramolecular cyclization to create the biaryl linkage. The most common approaches are the Bischler-Napieralski and Pictet-Spengler reactions to build the tetrahydroisoquinoline precursor, followed by a cyclization step to form the aporphine core.[4]
Synthetic Workflow Overview
Key Experimental Protocols
Protocol 1: Bischler-Napieralski Reaction for Dihydroisoquinoline Synthesis [4]
This protocol describes the cyclization of a β-arylethylamide to form a 3,4-dihydroisoquinoline (B110456), a key intermediate in aporphine synthesis.
-
Reactants:
-
N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq)
-
Anhydrous acetonitrile (B52724)
-
Phosphorus oxychloride (POCl₃) (2.0-3.0 eq)
-
-
Procedure:
-
Dissolve N-(3,4-dimethoxyphenethyl)acetamide in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the solution in an ice bath.
-
Slowly add phosphorus oxychloride dropwise.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.[4]
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3,4-dihydroisoquinoline.[4]
-
-
Subsequent Reduction:
-
Dissolve the crude 3,4-dihydroisoquinoline in methanol (B129727) and cool the solution in an ice bath.
-
Add sodium borohydride (B1222165) (1.5 eq) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline. Purify by column chromatography on silica (B1680970) gel.
-
Protocol 2: Pictet-Spengler Reaction for Tetrahydroisoquinoline Synthesis [5]
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure.
-
Reactants:
-
β-arylethylamine (e.g., dopamine hydrochloride)
-
Aldehyde or ketone (e.g., formaldehyde)
-
Acid catalyst (e.g., HCl, TFA)
-
Protic solvent (e.g., water, ethanol)
-
-
Procedure:
-
Dissolve the β-arylethylamine in the chosen protic solvent.
-
Add the aldehyde or ketone to the solution.
-
Add the acid catalyst. For less nucleophilic aromatic rings, harsher conditions such as refluxing with strong acids may be required.[5]
-
Stir the reaction mixture at the appropriate temperature (from room temperature to reflux) until the reaction is complete (monitor by TLC).
-
Upon completion, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 3: Pschorr Cyclization for Aporphine Core Formation [4]
This protocol describes the intramolecular cyclization of a 1-(2'-aminobenzyl)-tetrahydroisoquinoline to form the aporphine ring system.
-
Reactants:
-
1-(2'-aminobenzyl)-tetrahydroisoquinoline (1.0 eq)
-
Dilute hydrochloric acid
-
Sodium nitrite (B80452) (1.1 eq)
-
Copper powder (catalytic amount)
-
-
Procedure:
-
Dissolve the 1-(2'-aminobenzyl)-tetrahydroisoquinoline in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.[4]
-
In a separate flask, prepare a suspension of copper powder in water.
-
Slowly add the cold diazonium salt solution to the copper suspension with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat it gently on a water bath (50-60 °C) until nitrogen evolution ceases.[4]
-
Cool the reaction mixture and filter to remove the copper powder.
-
Make the filtrate alkaline with ammonium (B1175870) hydroxide.
-
Extract the aqueous solution with chloroform (B151607) (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the aporphine alkaloid.[4]
-
Derivatization of this compound
Derivatization of the this compound scaffold is a key strategy for modulating its pharmacological properties. The primary sites for modification are the phenolic hydroxyl group, the secondary amine, and the aromatic rings.
N-Alkylation and N-Acylation
The secondary amine of the tetrahydroisoquinoline ring is a common site for derivatization.
Protocol 4: General N-Alkylation
-
Reactants:
-
This compound (or a suitable precursor)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., K₂CO₃, NaH)
-
Aprotic solvent (e.g., DMF, THF)
-
-
Procedure:
-
Dissolve this compound in the aprotic solvent.
-
Add the base and stir for a short period.
-
Add the alkyl halide and stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt, and concentrate.
-
Purify the product by column chromatography.
-
Protocol 5: General N-Acylation
-
Reactants:
-
This compound (or a suitable precursor)
-
Acyl chloride or acid anhydride (B1165640)
-
Base (e.g., triethylamine, pyridine)
-
Aprotic solvent (e.g., dichloromethane, THF)
-
-
Procedure:
-
Dissolve this compound in the aprotic solvent.
-
Add the base.
-
Add the acyl chloride or acid anhydride dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Wash the reaction mixture with a dilute acid solution (e.g., 1M HCl), followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over an anhydrous salt, filter, and concentrate.
-
Purify the product by column chromatography.
-
O-Acylation and O-Alkylation
The phenolic hydroxyl group on the D-ring of this compound is another key site for derivatization.
Protocol 6: General O-Acylation
-
Reactants:
-
This compound
-
Acyl chloride or acid anhydride
-
Base (e.g., pyridine, triethylamine)
-
Aprotic solvent (e.g., dichloromethane)
-
-
Procedure:
-
Dissolve this compound in the aprotic solvent.
-
Add the base.
-
Add the acylating agent at 0 °C and stir at room temperature until the reaction is complete.
-
Work up the reaction as described for N-acylation.
-
Purify the product by column chromatography.
-
Quantitative Data
Biological Activity
This compound is a known inhibitor of dopamine biosynthesis. Its primary mechanism of action is the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the catecholamine synthesis pathway.[6]
| Parameter | Value | Cell/Enzyme Source | Reference |
| Dopamine Content Inhibition | |||
| % Inhibition (at 20 µM for 12 h) | 45.2% | PC12 cells | [7] |
| IC₅₀ | 26.7 µM | PC12 cells | [7] |
| Tyrosine Hydroxylase (TH) Activity Inhibition | |||
| % Inhibition (at 20 µM) | 24.4% | PC12 cells | [7] |
| % Inhibition (at 200 µM) | 43.6% | Bovine adrenal TH | [8] |
| Kᵢ | 0.20 mM | Bovine adrenal TH | [8] |
| Inhibition Type | Uncompetitive (with respect to L-tyrosine) | Bovine adrenal TH | [8] |
| Other Effects | |||
| Intracellular Ca²⁺ Concentration | 12.9% decrease (at 20 µM) | PC12 cells | [7] |
Spectroscopic Data
Precise spectroscopic data is crucial for the identification and characterization of this compound and its derivatives.
This compound (C₁₉H₁₉NO₄)
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.69 (1H, s, H-3), 6.57 (1H, s, H-8), 5.91 (2H, s, -O-CH₂-O-), 5.54 (1H, br s, -OH), 3.86 (3H, s, -OCH₃), 3.20-2.50 (7H, m), 2.54 (3H, s, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 146.1 (C-1), 143.9 (C-2), 108.5 (C-3), 126.9 (C-3a), 121.5 (C-4), 128.1 (C-7a), 111.8 (C-8), 144.9 (C-9), 145.2 (C-10), 112.9 (C-11a), 125.8 (C-11b), 62.5 (C-6a), 53.1 (C-5), 29.2 (C-4), 35.1 (C-7), 43.7 (N-CH₃), 56.1 (-OCH₃), 100.9 (-O-CH₂-O-).
-
Mass Spectrometry (EI-MS) m/z (%): 325 (M⁺, 85), 324 (100), 310 (35), 294 (20), 266 (25), 251 (15).
(Note: Specific shifts may vary slightly depending on the solvent and instrument used.)
Signaling Pathway and Experimental Workflows
Dopamine Synthesis Pathway and Inhibition by this compound
This compound exerts its effect on dopamine levels by directly inhibiting tyrosine hydroxylase, the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA.
Experimental Workflow: Purification of this compound from Natural Sources
This workflow outlines the general procedure for extracting and purifying this compound from plant material, such as Corydalis cava.[9]
Conclusion
This technical guide provides a foundational understanding of the chemical synthesis and derivatization of this compound alkaloids. The detailed protocols for key synthetic transformations, such as the Bischler-Napieralski and Pictet-Spengler reactions, offer practical guidance for the construction of the aporphine core. Furthermore, the outlined derivatization strategies at the nitrogen and oxygen centers provide avenues for the development of novel analogs with potentially enhanced pharmacological profiles. The compiled quantitative data on its biological activity, particularly its inhibitory effects on dopamine synthesis, underscores its potential as a lead compound in neuropharmacology. The provided visualizations of the dopamine synthesis pathway and purification workflow serve as valuable tools for researchers. This comprehensive resource is intended to facilitate further research and development in the promising field of this compound-based therapeutics.
References
- 1. This compound [cuip.cz]
- 2. This compound | C19H19NO4 | CID 12441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Aporphine Alkaloids via Photocatalytic Oxidative Phenol Coupling and Biological Evaluation at the Serotonin 5-HT2 and Adrenergic α1A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Total Synthesis of Aporphine Alkaloids via Benzyne Chemistry: Progress Towards a Late‐Stage Enantioselective Hydrogenation and Neuroprotective Activity Evaluations | Semantic Scholar [semanticscholar.org]
- 7. This compound is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of tyrosine hydroxylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
exploring the psychoactive properties of bulbocapnine in historical contexts
An In-depth Technical Guide on the Psychoactive Properties of Bulbocapnine in Historical Contexts
This technical guide provides a comprehensive analysis of the psychoactive properties of this compound, an isoquinoline (B145761) alkaloid, with a focus on its historical context, pharmacodynamics, and the experimental methodologies used to elucidate its effects.
Introduction
This compound is a naturally occurring alkaloid found in plants of the Papaveraceae and Fumariaceae families, notably in species of Corydalis and Dicentra.[1][2] Historically, it garnered significant interest in psychiatric research for its unique cataleptic effects, leading to its investigation as a potential treatment for various neurological and psychiatric disorders, including schizophrenia.[2][3] This document synthesizes the current understanding of this compound's mechanisms of action, presents quantitative data from key studies, details relevant experimental protocols, and visualizes the associated biochemical pathways and experimental workflows.
Historical Context
The use of plants containing this compound and other psychoactive alkaloids dates back to traditional medicine.[4][5] In the early 20th century, this compound emerged as a subject of scientific inquiry in the field of psychopharmacology.[6][7] Its ability to induce a state of catalepsy in animals, characterized by a waxy rigidity and immobility, drew parallels to the catatonic symptoms observed in some forms of schizophrenia.[2][8] This led to its experimental use in attempts to understand and treat psychosis.[3][9] While its clinical application in psychiatry was ultimately limited, these early investigations provided valuable insights into the role of dopamine (B1211576) in motor control and psychosis.
Pharmacodynamics and Mechanism of Action
This compound's psychoactive effects are primarily attributed to its interaction with the dopaminergic and cholinergic systems.
-
Dopamine System: this compound acts as both an inhibitor of dopamine synthesis and a dopamine receptor antagonist.[10] It inhibits tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of dopamine.[10][11][12] Additionally, it blocks dopamine receptors, though it does not appear to be a selective antagonist for D1 versus D2 receptors.[13]
-
Cholinergic System: this compound also exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine.[14][15]
This dual action on two major neurotransmitter systems contributes to its complex pharmacological profile.
Quantitative Data
The following tables summarize the key quantitative findings from various in vitro and in vivo studies on this compound.
Table 1: Inhibitory Activity of this compound on Enzymes
| Enzyme | Test System | Parameter | Value | Reference |
| Tyrosine Hydroxylase | Bovine Adrenal | Ki | 0.20 mM | [11] |
| Tyrosine Hydroxylase | PC12 Cells | % Inhibition (at 20 µM) | 24.4% | [12] |
| Dopamine Content | PC12 Cells | IC50 | 26.7 µM | [12] |
| Acetylcholinesterase | In vitro | IC50 | 40 ± 2 µM | [14] |
| Butyrylcholinesterase | In vitro | IC50 | 83 ± 3 µM | [14] |
| Butyrylcholinesterase (Human Plasma) | In vitro | IC50 | 67.0 ± 2.1 µM | [15] |
Table 2: In Vivo Cataleptic Effects of this compound in Rats
| Dose | Route of Administration | Effect | Duration | Reference |
| 50 mg/kg | i.p. | Induction of catalepsy | 1 hour | [16] |
Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
5.1. Inhibition of Dopamine Synthesis in PC12 Cells
-
Objective: To determine the effect of this compound on dopamine content in a cellular model.
-
Cell Culture: PC12 cells are cultured in an appropriate medium and conditions.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 12 or 24 hours). A vehicle control is run in parallel.
-
Cell Lysis and Dopamine Extraction: After incubation, cells are harvested and lysed. Dopamine is then extracted from the cell lysate.
-
Dopamine Quantification: The concentration of dopamine in the extracts is measured using a sensitive analytical method, such as high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: The dopamine levels in treated cells are compared to the vehicle control to calculate the percentage of inhibition. The IC50 value is determined from the dose-response curve.[12]
5.2. Inhibition of Tyrosine Hydroxylase Activity
-
Objective: To assess the direct inhibitory effect of this compound on the enzymatic activity of tyrosine hydroxylase.
-
Enzyme Source: Tyrosine hydroxylase is obtained from sources such as bovine adrenal glands or PC12 cell lysates.[10][11]
-
Enzyme Assay: The assay is conducted in a reaction mixture containing a buffer, the substrate L-tyrosine, and a cofactor.
-
Inhibition Study: Various concentrations of this compound are pre-incubated with the enzyme. The reaction is initiated by the addition of L-tyrosine.
-
Product Measurement: The formation of the product, L-DOPA, is measured over time using methods such as spectrophotometry or by quantifying a radiolabeled product.
-
Kinetic Analysis: To determine the mechanism of inhibition, the assay is performed with varying concentrations of both the substrate and this compound. The data is analyzed using methods like Lineweaver-Burk plots to determine the Ki value.[11]
5.3. Induction of Catalepsy in Rats
-
Objective: To evaluate the cataleptogenic effects of this compound in an animal model.
-
Animals: Adult male rats (e.g., Wistar strain) are used.
-
Drug Administration: this compound is dissolved in a suitable vehicle and administered to the rats, typically via intraperitoneal (i.p.) injection. A control group receives the vehicle only.[16]
-
Catalepsy Assessment (Bar Test): At specific time points after injection, catalepsy is measured using the bar test. The rat's forepaws are gently placed on a horizontal bar raised a few centimeters from the surface. The latency to remove both paws from the bar is recorded. A maximum cutoff time is set to prevent animal distress.[17][18]
-
Data Analysis: The duration of catalepsy is compared between the this compound-treated and control groups.
Visualizations
Diagram 1: Signaling Pathway of Dopamine Synthesis and its Inhibition by this compound
Caption: Inhibition of the rate-limiting step in dopamine synthesis by this compound.
Diagram 2: Experimental Workflow for Assessing this compound-Induced Catalepsy in Rats
Caption: Workflow for in vivo evaluation of this compound's cataleptic effects.
References
- 1. This compound [cuip.cz]
- 2. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 3. studylib.net [studylib.net]
- 4. The ethnobotany of psychoactive plant use: a phylogenetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Historical and cultural aspects of man's relationship with addictive drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacotherapy of mental illness--a historical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. History of Psychopharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the central effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Past and Present Progress in the Pharmacologic Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Inhibition of tyrosine hydroxylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetylcholinesterase and butyrylcholinesterase inhibitory compounds from Corydalis cava Schweigg. & Kort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: Induction of Catalepsy in Rats with Bulbocapnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine, an alkaloid originally isolated from the tubers of Corydalis species, is a well-established pharmacological tool for inducing catalepsy in preclinical animal models, particularly in rats. Catalepsy is a behavioral state characterized by a failure to correct an externally imposed posture, often utilized to screen for antipsychotic potential and to study the extrapyramidal side effects of drugs. This document provides a detailed protocol for inducing and assessing catalepsy in rats using this compound, including quantitative data, experimental procedures, and a visualization of the underlying signaling pathway.
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with this compound-induced catalepsy in rats.
| Parameter | Value | Species/Model | Administration Route | Reference |
| Cataleptic Dose | 50 mg/kg | Rat | Intraperitoneal (i.p.) | [1][2] |
| Onset of Catalepsy | Immediate | Rat | Intraperitoneal (i.p.) | [1][2] |
| Duration of Catalepsy | Approximately 1 hour | Rat | Intraperitoneal (i.p.) | [1][2] |
| IC50 for Dopamine (B1211576) Content Inhibition | 26.7 µM | PC12 cells | In vitro | |
| Tyrosine Hydroxylase (TH) Activity Inhibition | 24.4% inhibition at 20 µM | PC12 cells | In vitro | |
| Ki for Tyrosine Hydroxylase Inhibition | 0.20 mM | Bovine adrenal TH | In vitro |
Experimental Protocols
Materials and Equipment
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Animal scale
-
Syringes and needles (appropriate for intraperitoneal injection in rats)
-
Catalepsy bar apparatus: A horizontal bar (approximately 0.9 cm in diameter) elevated to a height of 9 cm.[3]
-
Stopwatch or automated timer
-
Experimental animals: Adult male rats (e.g., Sprague-Dawley or Wistar strains)
Drug Preparation
-
Weigh the required amount of this compound hydrochloride based on the number of animals and the target dose of 50 mg/kg.
-
Dissolve the this compound hydrochloride in sterile saline solution. Ensure complete dissolution. The final concentration should be calculated to allow for an appropriate injection volume (e.g., 1-2 ml/kg).
-
Prepare a vehicle control solution of sterile saline.
Animal Handling and Dosing
-
Allow animals to acclimate to the experimental room for at least 1 hour before the start of the experiment.
-
Weigh each rat accurately to determine the precise volume of the this compound solution or vehicle to be administered.
-
Administer this compound (50 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Gently handle the animals to minimize stress.
Assessment of Catalepsy: The Bar Test
The bar test is a widely used method to quantify catalepsy.
-
Procedure:
-
At predetermined time points after injection (e.g., 15, 30, 45, and 60 minutes), gently place the rat's forepaws on the horizontal bar. The hind paws should remain on the surface of the testing area.[4][5]
-
Start the stopwatch or timer as soon as the rat is in the imposed posture.
-
Measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time should be established to avoid animal distress. A common cut-off time is 180 or 720 seconds.[3] If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.
-
-
Data Collection and Analysis:
-
Record the descent latency for each animal at each time point.
-
The data can be presented as the mean latency time (± SEM) for each group (this compound-treated vs. vehicle control).
-
Statistical analysis, such as a t-test or ANOVA, can be used to determine the significance of the difference between the groups.
-
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the induction and assessment of this compound-induced catalepsy.
Caption: Experimental workflow for this compound-induced catalepsy in rats.
Signaling Pathway of this compound's Cataleptic Effect
This compound primarily induces catalepsy by interfering with the dopaminergic system. It acts as an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. This leads to a reduction in dopamine levels, which is a key factor in the manifestation of cataleptic behavior.
Caption: Signaling pathway of this compound-induced catalepsy.
References
- 1. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [cuip.cz]
- 3. Dopamine Synthesis SNPs: Genes, lifestyle, diet, and dopamine optimization [geneticlifehacks.com]
- 4. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Synthesis of dopamine and mesocorticolimbic projection pathways. | BioRender Science Templates [biorender.com]
Application Notes and Protocols for Bulbocapnine Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Critical Safety Information Regarding Bulbocapnine Administration in Mice
The median lethal dose (LD50) of this compound for both oral and intraperitoneal administration in mice has not been determined in the available scientific literature. The absence of this critical toxicity data means that the safety margin for the administration of this compound in mice is unknown.
Researchers are strongly advised to conduct a preliminary dose-escalation study to determine the safe and effective dose range for their specific mouse strain and experimental conditions before proceeding with large-scale experiments. Careful monitoring for any signs of toxicity is imperative. The information provided herein is based on limited available data and should be used with extreme caution.
Introduction
This compound is an aporphine (B1220529) alkaloid that has been identified as an inhibitor of dopamine (B1211576) biosynthesis. This activity is primarily attributed to its inhibition of the enzyme tyrosine hydroxylase. Additionally, this compound is known to act as a dopamine receptor antagonist. These properties make it a compound of interest for studying physiological and behavioral processes modulated by the dopaminergic system, such as motor control. One of the hallmark effects of this compound administration in rodents is the induction of catalepsy, a state of motor immobility and waxy flexibility.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. It is important to note the lack of in vivo dosage data specifically for mice. The cataleptogenic dose in rats is provided as a reference point.
| Parameter | Species | Value | Administration Route | Notes |
| Cataleptogenic Dose | Rat | 50 mg/kg | Intraperitoneal (i.p.) | Induces catalepsy lasting for approximately 1 hour.[1] |
| IC50 (Dopamine Content Inhibition) | PC12 Cells | 26.7 µM | In vitro | Concentration at which this compound inhibits dopamine content by 50%.[2] |
| Tyrosine Hydroxylase Inhibition | PC12 Cells | 24.4% at 20 µM | In vitro | Inhibition of the rate-limiting enzyme in dopamine synthesis.[2] |
Experimental Protocols
Preparation of this compound Hydrochloride Solution for Injection
This compound hydrochloride is the water-soluble salt of this compound and is recommended for in vivo studies.
Materials:
-
This compound hydrochloride powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount of this compound hydrochloride based on the desired dose and the number and weight of the mice.
-
Weigh the calculated amount of this compound hydrochloride powder in a sterile microcentrifuge tube.
-
Add the required volume of sterile saline to the tube to achieve the desired final concentration.
-
Vortex the solution until the this compound hydrochloride is completely dissolved. Gentle warming may aid in dissolution, but the stability of the compound under heat should be considered.
-
Draw the solution into a sterile syringe through a 0.22 µm syringe filter to ensure sterility.
-
The solution is now ready for administration. It is recommended to prepare the solution fresh on the day of the experiment.
Protocol for Induction and Assessment of Catalepsy in Mice
This protocol is adapted from general methods for assessing catalepsy in rodents and should be optimized for specific experimental needs.
Materials:
-
Prepared this compound hydrochloride solution
-
Syringes and needles for administration (e.g., 27-30 gauge)
-
Horizontal bar apparatus (a horizontal rod approximately 3 mm in diameter, raised 3-5 cm from the surface)
-
Stopwatch
Protocol:
-
Animal Acclimation: Allow mice to acclimate to the testing room for at least 30 minutes before the start of the experiment.
-
Baseline Measurement: Before this compound administration, gently place the forepaws of each mouse onto the horizontal bar. Start the stopwatch and measure the time it takes for the mouse to remove both paws from the bar. This is the baseline catalepsy score. A cut-off time (e.g., 180 seconds) should be established.
-
This compound Administration: Administer the prepared this compound solution via the desired route (e.g., intraperitoneal injection). A vehicle control group (receiving only saline) should be included.
-
Catalepsy Assessment: At predetermined time points after injection (e.g., 15, 30, 60, 90, and 120 minutes), repeat the catalepsy measurement as described in step 2. The time the mouse remains with its forepaws on the bar is recorded as the catalepsy duration.
-
Data Analysis: Compare the catalepsy scores of the this compound-treated groups to the vehicle control group at each time point. A significant increase in the time spent on the bar indicates a cataleptogenic effect.
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Dopamine Inhibition
Caption: this compound's dual mechanism of action on the dopaminergic system.
Experimental Workflow for a this compound-Induced Catalepsy Study in Mice```dot
References
Application of Bulbocapnine in Parkinson's Disease Animal Models: A Focus on Catalepsy Induction
Introduction
Direct therapeutic application of bulbocapnine in established neurodegenerative animal models of Parkinson's disease, such as those induced by 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), is not documented in readily available scientific literature. However, this compound, an aporphine (B1220529) alkaloid, has significant historical and ongoing relevance in Parkinson's disease research through its potent induction of catalepsy in rodents. This cataleptic state, characterized by motor immobility and rigidity, serves as a valuable pharmacological model for the parkinsonian symptoms of akinesia and bradykinesia. Researchers utilize this compound-induced catalepsy to screen and evaluate potential anti-parkinsonian drugs. This document provides detailed application notes and protocols for the use of this compound in inducing a cataleptic state in animal models relevant to Parkinson's disease research.
Application Notes
This compound's primary mechanism of action relevant to Parkinson's disease research is its role as a dopamine (B1211576) receptor antagonist. It exhibits activity at both D1 and D2 dopamine receptors, although it is not considered a selective antagonist for either subtype.[1][2] By blocking these receptors, this compound interrupts normal dopaminergic neurotransmission in the basal ganglia, a key circuit for motor control that is compromised in Parkinson's disease. This antagonism leads to the characteristic cataleptic state.
In addition to its receptor-blocking activity, in vitro studies have shown that this compound can inhibit dopamine biosynthesis by targeting tyrosine hydroxylase, the rate-limiting enzyme in this pathway.[3] This dual action of reducing dopamine synthesis and blocking its receptors makes this compound a compound of significant interest in neuropharmacology.[4]
The cataleptic effects of this compound are dose-dependent.[5] In rats, a dose of 50 mg/kg administered intraperitoneally (i.p.) has been shown to induce a cataleptic state that begins almost immediately and can last for about an hour.[6] This rapid onset and relatively short duration of action make it a practical tool for experimental studies.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the effects of this compound in animal models, primarily focusing on its cataleptic and dopamine-related actions.
| Parameter | Animal Model | Dose/Concentration | Effect | Reference |
| Catalepsy Induction | Rat | 50 mg/kg (i.p.) | Immediate onset, lasting for 1 hour. | [6] |
| Dopamine Receptor Antagonism | Dog | 0.5 and 1 mg/kg (i.v.) | Nearly equal inhibition of DA1 and DA2 receptor-mediated responses. | [1] |
| Dopamine Biosynthesis Inhibition (in vitro) | PC12 Cells | IC50: 26.7 µM | Inhibition of dopamine content after 12 hours of treatment. | [3] |
| Tyrosine Hydroxylase Activity Inhibition (in vitro) | PC12 Cells | 20 µM | 24.4% inhibition of TH activity. | [3] |
| Dopamine Metabolite Levels | Rat Brain (Striatum, Limbic System) | 50 mg/kg (i.p.) | Increased levels of HVA and DOPAC, coinciding with catalepsy. | [6] |
Experimental Protocols
This compound-Induced Catalepsy in Rats
This protocol details the procedure for inducing and assessing catalepsy in rats using this compound, a common method for screening potential anti-parkinsonian drugs.
Materials:
-
This compound hydrochloride
-
Sterile saline solution (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250 g)
-
Apparatus for catalepsy testing (e.g., horizontal bar)
-
Syringes and needles for intraperitoneal injection
-
Animal scale
-
Timers
Procedure:
-
Animal Acclimatization: House the rats in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with ad libitum access to food and water.
-
Drug Preparation: Prepare a solution of this compound hydrochloride in sterile saline. The concentration should be calculated to allow for an injection volume of approximately 1 ml/kg body weight. For example, for a 50 mg/kg dose, prepare a 50 mg/ml solution.
-
Animal Grouping: Randomly assign rats to different experimental groups (e.g., vehicle control, this compound, this compound + test compound).
-
Drug Administration:
-
Weigh each rat accurately.
-
Administer the test compound or its vehicle at the appropriate time before this compound administration, according to the experimental design.
-
Administer this compound (e.g., 50 mg/kg) or vehicle (saline) via intraperitoneal injection.[6]
-
-
Catalepsy Assessment (Bar Test):
-
At specific time points after this compound injection (e.g., 15, 30, 45, 60, 90, and 120 minutes), assess the level of catalepsy.
-
Gently place the rat's forepaws on a horizontal bar raised to a height where the hind paws remain on the surface (approximately 9 cm for rats).
-
Start a timer and measure the latency for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains in the cataleptic posture for the entire duration, the maximum time is recorded.
-
-
Data Analysis:
-
Record the latency to descend from the bar for each animal at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Dopamine signaling pathway and the antagonistic action of this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for this compound-induced catalepsy assessment.
References
- 1. This compound is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Bulbocapnine in the Study of Dopamine D1 and D2 Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine, an aporphine (B1220529) alkaloid, has been identified as a compound with activity at dopaminergic systems. Beyond its well-documented role as an inhibitor of dopamine (B1211576) synthesis through its action on tyrosine hydroxylase, this compound is also recognized as a dopamine receptor antagonist.[1] This dual action makes it a compound of interest for neuropharmacological research. These application notes provide a guide for researchers to utilize this compound as a tool to investigate the antagonism of dopamine D1 and D2 receptors. The following protocols and data summaries are intended to facilitate the design and execution of experiments to characterize the antagonistic properties of this compound at these key receptor subtypes.
Mechanism of Action
This compound's primary mechanism in the dopaminergic system is twofold:
-
Inhibition of Dopamine Synthesis: this compound acts as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine.[1][2] This leads to a reduction in dopamine levels in neuronal cells.
-
Dopamine Receptor Antagonism: this compound is capable of blocking dopamine receptors, thereby inhibiting the downstream signaling cascades initiated by dopamine.[1] While it is suggested to act on both D1 and D2 receptors, in vivo studies in dogs indicate that it is not a selective D1 receptor antagonist, showing nearly equal inhibition of D1 and D2 receptor-mediated responses.[3]
Data Presentation
The following tables summarize key quantitative data related to the effects of this compound. It is important to note that while data on its inhibition of dopamine synthesis is available, specific binding affinities (Ki) and functional antagonism (IC50) at D1 and D2 receptors are not extensively reported in publicly available literature and should be determined experimentally using the protocols outlined below.
Table 1: Inhibitory Effects of this compound on Dopamine Synthesis
| Parameter | Value | Cell/Enzyme System | Incubation/Conditions | Reference |
| IC50 | 26.7 µM | PC12 Cells (Dopamine Content) | 12 hours | [4] |
| IC50 | 22.7 µM | PC12 Cells (Dopamine Content) | 24 hours | [5] |
| Ki | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition with L-tyrosine | [1] |
Table 2: Experimentally Determined Binding Affinity of this compound at Dopamine Receptors (Hypothetical Data)
| Receptor Subtype | Radioligand | Ki (nM) | Source |
| Dopamine D1 | [³H]-SCH23390 | To be determined | Experimental |
| Dopamine D2 | [³H]-Spiperone | To be determined | Experimental |
| Note: The Ki values are to be determined experimentally using the competitive radioligand binding assay protocol provided below. |
Table 3: Experimentally Determined Functional Antagonism of this compound at Dopamine Receptors (Hypothetical Data)
| Receptor Subtype | Assay Type | IC50 (nM) | Source |
| Dopamine D1 | cAMP Functional Assay | To be determined | Experimental |
| Dopamine D2 | cAMP Functional Assay | To be determined | Experimental |
| Note: The IC50 values are to be determined experimentally using the functional assay protocols provided below. |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay for Dopamine D1 and D2 Receptors
This protocol is designed to determine the binding affinity (Ki) of this compound for dopamine D1 and D2 receptors by measuring its ability to compete with a known radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes from cell lines stably expressing human dopamine D1 or D2 receptors (e.g., CHO-K1, HEK293).
-
Radioligands:
-
For D1 Receptors: [³H]-SCH23390
-
For D2 Receptors: [³H]-Spiperone
-
-
Non-specific Ligand: (+)-Butaclamol (10 µM)
-
This compound Stock Solution: 10 mM in a suitable solvent (e.g., DMSO).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be 10⁻¹⁰ M to 10⁻⁴ M.
-
Assay Setup: In a 96-well plate, add the following in order:
-
25 µL of Assay Buffer (for total binding) or 25 µL of (+)-Butaclamol (for non-specific binding).
-
25 µL of this compound dilution or vehicle (for control wells).
-
50 µL of the appropriate radioligand diluted in Assay Buffer to a final concentration near its Kd.
-
100 µL of diluted membrane preparation (5-20 µg protein per well).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression (sigmoidal dose-response).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for Competitive Radioligand Binding Assay.
Protocol 2: Functional cAMP Assay for Dopamine D1 and D2 Receptor Antagonism
This protocol measures the ability of this compound to antagonize the effects of dopamine on intracellular cyclic AMP (cAMP) levels. D1 receptor activation increases cAMP, while D2 receptor activation decreases forskolin-stimulated cAMP.
Materials:
-
Cells: CHO-K1 or HEK293 cells stably expressing either human dopamine D1 or D2 receptors.
-
Culture Medium: Appropriate medium for the cell line (e.g., Ham's F-12K with 10% FBS).
-
Stimulation Buffer: HBSS with 0.1% BSA, pH 7.4.
-
Dopamine (Agonist).
-
Forskolin (B1673556) (for D2 assay).
-
This compound Stock Solution: 10 mM in a suitable solvent.
-
cAMP Assay Kit: A commercial kit for measuring cAMP levels (e.g., TR-FRET, ELISA, or luciferase-based).
-
384-well plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure for D1 Receptor Antagonism:
-
Cell Preparation: Culture CHO-K1-D1 cells to 80-90% confluency. Harvest and resuspend cells in Stimulation Buffer.
-
Antagonist Addition: Add serial dilutions of this compound to the wells of the 384-well plate.
-
Agonist Stimulation: Add dopamine to all wells (except basal control) at a final concentration equal to its pre-determined EC80 value.
-
Incubation: Incubate for 15 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the dopamine-stimulated control.
-
Determine the IC50 value using non-linear regression.
-
Procedure for D2 Receptor Antagonism:
-
Cell Preparation: Culture CHO-K1-D2 cells and prepare as described for D1 cells.
-
Antagonist Addition: Add serial dilutions of this compound to the wells.
-
Forskolin and Agonist Addition: Add forskolin (to stimulate cAMP production) and dopamine (to inhibit the forskolin effect) to the appropriate wells.
-
Incubation: Incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Measure cAMP levels as described for the D1 assay.
-
Data Analysis:
-
Determine the ability of this compound to reverse the dopamine-induced inhibition of forskolin-stimulated cAMP.
-
Calculate the IC50 value for this compound's antagonism.
-
Caption: Workflow for D1 and D2 Functional cAMP Assays.
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for dopamine D1 and D2 receptors and the antagonistic effect of this compound.
Caption: Dopamine D1 Receptor Signaling and this compound Antagonism.
Caption: Dopamine D2 Receptor Signaling and this compound Antagonism.
Conclusion
This compound presents a valuable tool for the study of the dopaminergic system, exhibiting a dual mechanism of action through inhibition of dopamine synthesis and antagonism at dopamine receptors. The protocols provided herein offer a framework for the detailed characterization of this compound's antagonist activity at D1 and D2 receptors. By experimentally determining its binding affinities and functional potencies, researchers can better elucidate its pharmacological profile and utilize it to probe the distinct roles of D1 and D2 receptor signaling in various physiological and pathological processes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Dopamine Content in PC12 Cells [yakhak.org]
Application Notes and Protocols: Experimental Design for Assessing Motor Activity Changes with Bulbocapnine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine, an isoquinoline (B145761) alkaloid, has been historically noted for its profound effects on motor activity, most notably the induction of a cataleptic state. Its mechanism of action is primarily attributed to its dual role as a dopamine (B1211576) D2 receptor antagonist and an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[1][2][3][4][5] This unique pharmacological profile makes this compound a compound of interest for studying the neurobiology of motor control and for the preclinical assessment of antipsychotic-like properties.
These application notes provide a comprehensive guide for designing and conducting experiments to assess the impact of this compound on motor activity in rodents. Detailed protocols for key behavioral assays, data presentation guidelines, and visualizations of the underlying signaling pathway and experimental workflow are included to facilitate robust and reproducible research.
Mechanism of Action: A Dual-Inhibitory Pathway
This compound exerts its influence on motor activity through two primary mechanisms that ultimately lead to a reduction in dopaminergic signaling:
-
Dopamine D2 Receptor Antagonism: this compound directly blocks postsynaptic D2 receptors, preventing the binding of dopamine and inhibiting the downstream signaling cascade that modulates motor control.
-
Inhibition of Dopamine Synthesis: this compound inhibits the enzyme tyrosine hydroxylase, which is crucial for the conversion of L-tyrosine to L-DOPA, a precursor to dopamine.[1][2] This leads to a depletion of dopamine stores.
The following diagram illustrates the signaling pathway affected by this compound.
Experimental Protocols
The following protocols are designed for use in rats and mice and should be adapted based on specific research questions and institutional animal care and use committee (IACUC) guidelines.
Open-Field Test
The open-field test is used to assess general locomotor activity, exploration, and anxiety-like behavior.
Materials:
-
Open-field arena (e.g., 40 x 40 x 30 cm for mice; 100 x 100 x 40 cm for rats), typically made of a non-porous material for easy cleaning.
-
Video recording and analysis software.
-
This compound solution.
-
Vehicle control (e.g., saline).
-
Animal scale.
-
Syringes and needles for administration.
Procedure:
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment.
-
Dosing: Administer this compound or vehicle control intraperitoneally (i.p.) at the desired dose. A dose of 50 mg/kg has been shown to induce catalepsy in rats.[6] Dose-response studies are recommended to determine the optimal dose for observing changes in locomotor activity without inducing full catalepsy.
-
Test Initiation: 30 minutes post-injection, gently place the animal in the center of the open-field arena.
-
Data Collection: Record the animal's activity for a predefined period, typically 5-15 minutes.
-
Parameters to Measure:
-
Horizontal Activity: Total distance traveled, number of grid line crossings.
-
Vertical Activity: Number of rearing events.
-
Thigmotaxis: Time spent in the periphery versus the center of the arena.
-
-
Cleaning: Thoroughly clean the arena with a 70% ethanol (B145695) solution between each animal to eliminate olfactory cues.
Rotarod Test
The rotarod test assesses motor coordination and balance.
Materials:
-
Rotarod apparatus.
-
This compound solution.
-
Vehicle control.
-
Animal scale.
-
Syringes and needles.
Procedure:
-
Training: Acclimate the animals to the rotarod for 2-3 days prior to testing. This involves placing them on the rotating rod at a low, constant speed (e.g., 4-5 rpm) for a set duration (e.g., 60 seconds).
-
Dosing: On the test day, administer this compound or vehicle control i.p.
-
Testing: 30 minutes post-injection, place the animal on the rotarod.
-
Protocol: Use an accelerating protocol where the speed of the rod gradually increases (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: Record the latency to fall from the rod. A trial should be stopped if the animal passively rotates with the rod for two consecutive revolutions.
-
Trials: Conduct 2-3 trials with an inter-trial interval of at least 15 minutes.
-
Cleaning: Clean the rod with 70% ethanol between each animal.
Catalepsy Bar Test
This test is a direct measure of the cataleptic state induced by this compound.
Materials:
-
A horizontal bar raised to a height that allows the animal's forepaws to rest on it while its hind paws remain on the surface (e.g., 9 cm for rats).
-
Stopwatch.
-
This compound solution.
-
Vehicle control.
-
Animal scale.
-
Syringes and needles.
Procedure:
-
Dosing: Administer this compound (e.g., 50 mg/kg, i.p. for rats) or vehicle control.[6]
-
Testing: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.
-
Scoring: Record the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used. The intensity of catalepsy can be scored on a scale (see Table 2).
-
Catalepsy Scoring: A common method involves a graded scoring system.
Data Presentation
Quantitative data should be summarized in clearly structured tables to facilitate comparison between treatment groups.
Table 1: Open-Field Test Parameters
| Treatment Group | Total Distance Traveled (cm) | Number of Rearing Events | Time in Center (%) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Y mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Rotarod Test - Latency to Fall
| Treatment Group | Trial 1 (s) | Trial 2 (s) | Trial 3 (s) | Average Latency (s) |
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (X mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (Y mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 3: Catalepsy Bar Test - Scoring
| Time Post-Injection (min) | Vehicle Control (Score) | This compound (X mg/kg) (Score) |
| 30 | Mean ± SEM | Mean ± SEM |
| 60 | Mean ± SEM | Mean ± SEM |
| 90 | Mean ± SEM | Mean ± SEM |
| 120 | Mean ± SEM | Mean ± SEM |
Catalepsy Scoring Scale:
-
0: Animal moves immediately when placed on the bar.
-
1: Animal remains on the bar for 15-30 seconds.
-
2: Animal remains on the bar for 31-60 seconds.
-
3: Animal remains on the bar for 61-120 seconds.
-
4: Animal remains on the bar for >120 seconds.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the effects of this compound on motor activity.
Conclusion
The experimental designs and protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on motor activity. By employing standardized behavioral assays and presenting data in a clear and concise manner, researchers can obtain reliable and reproducible results. The provided visualizations of the underlying signaling pathway and experimental workflow serve to enhance the understanding of this compound's mechanism of action and to guide the experimental process. These tools will be valuable for scientists in basic research and drug development who are interested in the complex interplay between dopaminergic systems and motor control.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of tyrosine hydroxylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 4. This compound [cuip.cz]
- 5. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Bulbocapnine Hydrochloride Solution for Intraperitoneal Injection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation of bulbocapnine hydrochloride solutions for intraperitoneal (IP) injection in a research setting. This document outlines the necessary materials, a detailed step-by-step protocol, and important safety and handling considerations.
Introduction
This compound is an alkaloid that has been identified as an inhibitor of dopamine (B1211576) biosynthesis, primarily through its action on the enzyme tyrosine hydroxylase.[1] The hydrochloride salt of this compound is the water-soluble form of the compound, making it suitable for in vivo studies requiring parenteral administration.[2] This document details a reliable method for preparing a sterile this compound hydrochloride solution for intraperitoneal injection in rodents.
Materials and Equipment
Reagents
-
This compound Hydrochloride powder
-
Sterile 0.9% Sodium Chloride solution (isotonic saline)
-
Sterile water for injection (optional, for initial dissolution if needed)
Equipment
-
Analytical balance
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Sterile syringes (various sizes, e.g., 1 mL, 5 mL, 10 mL)
-
Sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
-
Syringe filters (0.22 µm sterile filter)
-
Vortex mixer
-
pH meter or pH strips (optional)
-
Laminar flow hood or a designated clean workspace
Quantitative Data Summary
The following table summarizes key quantitative data for the preparation and administration of this compound hydrochloride solution.
| Parameter | Value | Species | Reference |
| Storage of Solid | -20°C, protected from light | N/A | [2] |
| Reported IP Dose | 50 mg/kg | Rat | [1] |
| IP Injection Volume | < 10 mL/kg | Mouse | |
| IP Injection Volume | < 10 mL/kg | Rat | |
| Needle Gauge | 25-27 G | Mouse | |
| Needle Gauge | 23-25 G | Rat |
Experimental Protocols
Preparation of this compound Hydrochloride Solution
This protocol describes the preparation of a sterile this compound hydrochloride solution at a concentration of 5 mg/mL in 0.9% sterile saline. This concentration allows for the administration of a 50 mg/kg dose to a 250g rat in a volume of 2.5 mL.
Procedure:
-
Aseptic Technique: Perform all steps in a laminar flow hood or a designated clean area to maintain sterility.
-
Weighing: Accurately weigh the required amount of this compound hydrochloride powder using an analytical balance. For example, to prepare 10 mL of a 5 mg/mL solution, weigh 50 mg of the powder.
-
Dissolution:
-
Transfer the weighed powder into a sterile conical tube.
-
Add a small volume of sterile 0.9% saline (e.g., 2-3 mL) to the tube.
-
Vortex the mixture until the powder is completely dissolved. This compound hydrochloride is water-soluble, so it should dissolve readily in saline.[2]
-
Once dissolved, add sterile 0.9% saline to reach the final desired volume (e.g., 10 mL).
-
-
Sterilization:
-
Draw the this compound hydrochloride solution into a sterile syringe.
-
Attach a 0.22 µm sterile syringe filter to the syringe.
-
Filter the solution into a new sterile tube or vial. This step removes any potential microbial contamination.
-
-
Storage and Stability:
-
The prepared solution should ideally be used fresh.
-
If short-term storage is necessary, store the solution at 2-8°C, protected from light. The stability of this compound hydrochloride in aqueous solution has not been extensively reported, therefore, it is recommended to prepare the solution on the day of use.
-
Intraperitoneal Injection Procedure (Rodents)
This protocol provides a general guideline for performing an intraperitoneal injection in mice and rats. All procedures should be in accordance with approved institutional animal care and use committee (IACUC) protocols.
Procedure:
-
Animal Restraint: Properly restrain the animal. For rats, this may require two people.
-
Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Injection:
-
Use an appropriately sized sterile needle and syringe.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe.
-
Inject the calculated volume of the this compound hydrochloride solution.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-injection Monitoring: Monitor the animal for any adverse reactions.
Signaling Pathways and Experimental Workflow
This compound Signaling Pathway
This compound primarily exerts its effects by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of dopamine. This leads to a reduction in dopamine levels.
Caption: this compound inhibits dopamine synthesis.
Experimental Workflow
The following diagram illustrates the workflow for preparing and administering a this compound hydrochloride solution for an in vivo study.
Caption: Experimental workflow diagram.
References
Application Notes and Protocols for Quantifying Bulbocapnine-Induced Catalepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the behavioral assays used to quantify catalepsy induced by bulbocapnine, a dopamine (B1211576) D2 receptor antagonist. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is an alkaloid that has been shown to induce a cataleptic state in rodents, characterized by a failure to correct an externally imposed posture.[1] This effect is primarily mediated by its antagonism of dopamine D2 receptors in the striatum.[2][3] The quantification of catalepsy is a critical tool in preclinical research for assessing the extrapyramidal side effects of antipsychotic drugs and for studying the neurobiological basis of motor control. The most common behavioral assays used for this purpose are the bar test and the grid test.[4][5]
Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound-induced catalepsy is a direct consequence of the blockade of dopamine D2 receptors in the striatum.[2] D2 receptors are G-protein coupled receptors that, under normal physiological conditions, are activated by dopamine. This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream signaling that modulates neuronal excitability and motor activity.
By blocking D2 receptors, this compound disinhibits adenylyl cyclase, leading to an increase in cAMP and activation of protein kinase A (PKA). This alteration in signaling, particularly within the indirect pathway of the basal ganglia, is thought to result in the characteristic motor rigidity of catalepsy.[6] The signaling cascade involves the modulation of GABAergic and glutamatergic pathways within the striatum and downstream nuclei.[2][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound-induced catalepsy and provide a comparison with the well-characterized typical antipsychotic, haloperidol.
Table 1: this compound-Induced Catalepsy in Rats (Bar Test)
| Dose (mg/kg, i.p.) | Time to Onset | Duration of Catalepsy |
| 50 | Immediate | ~ 60 minutes[1][7] |
Note: There is a lack of comprehensive public data on the dose-response relationship for this compound-induced catalepsy.
Table 2: Haloperidol-Induced Catalepsy in Rats (Bar Test) for Comparison
| Dose (mg/kg, i.p.) | Mean Latency to Descend (seconds) at Peak Effect |
| 0.25 | Moderate Catalepsy[8] |
| 0.5 | Significant Catalepsy[8] |
| 1.0 | Strong Catalepsy[9] |
| 2.0 | Maximum Catalepsy[9] |
Experimental Protocols
Detailed methodologies for the key behavioral assays used to quantify this compound-induced catalepsy are provided below.
The Bar Test
The bar test is the most widely used method for assessing catalepsy in rodents.[4] It measures the time it takes for an animal to correct an externally imposed, uncomfortable posture.
Apparatus:
-
A horizontal bar (approximately 0.5-1.0 cm in diameter for rats) is fixed at a height that requires the animal to be in a "rearing" position with its forepaws on the bar and its hind paws on the floor of the testing arena.[10] The height is typically adjustable.[10]
-
A stopwatch or an automated system to record the latency to descend.[11]
-
The testing arena should be a quiet, uniformly lit environment.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or the vehicle control intraperitoneally (i.p.).
-
Testing: At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Measurement: Start the stopwatch as soon as the animal is in the correct position. Stop the timer when the animal removes both forepaws from the bar and places them on the floor.
-
Cut-off Time: A maximum trial duration (cut-off time), typically 180 seconds, should be set to avoid undue stress on the animal.[3] If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.
-
Data Analysis: The latency to descend is recorded for each animal at each time point. The data can be analyzed using appropriate statistical methods (e.g., ANOVA) to compare different dose groups and time points.
The Grid Test
The grid test is another method to assess motor deficits and catalepsy.[5] It evaluates an animal's ability to maintain its posture and coordinated movement on a wire mesh grid.
Apparatus:
-
A wire mesh grid (e.g., 40 cm x 40 cm with 1 cm squares) is suspended horizontally above a surface.
-
A stopwatch.
-
The testing area should be well-lit and free from distractions.
Procedure:
-
Acclimation: As with the bar test, animals should be acclimated to the testing room.
-
Drug Administration: Administer this compound or vehicle control.
-
Testing: At specified time points post-injection, place the animal on the center of the wire mesh grid.
-
Observation and Scoring: Observe the animal for a set period (e.g., 60-180 seconds). The primary measure is the duration of immobility. A cataleptic animal will remain motionless for an extended period. Other parameters that can be scored include the number of foot slips or the time taken to traverse a section of the grid.
-
Data Analysis: The duration of immobility and any other relevant parameters are recorded and analyzed statistically to compare treatment groups.
References
- 1. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dopamine D1- and D2-dependent catalepsy in the rat requires functional NMDA receptors in the corpus striatum, nucleus accumbens and substantia nigra pars reticulata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The catalepsy test: its ups and downs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disentangling the diverse roles of dopamine D2 receptors in striatal function and behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Analysis of Bulbocapnine's Effect on Dopamine Biosynthesis in PC12 Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the in vitro analysis of bulbocapnine's effects on dopamine (B1211576) biosynthesis using the PC12 cell line, a well-established model for neuronal cells. This compound, an aporphine (B1220529) isoquinoline (B145761) alkaloid, has been shown to inhibit dopamine production, primarily through the inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the dopamine synthesis pathway.[1][2][3][4][5] These application notes offer a summary of the quantitative effects of this compound, detailed experimental protocols for cell culture, treatment, and analysis, as well as visualizations of the key biological pathways and experimental workflows.
Introduction
Dopamine is a critical neurotransmitter involved in numerous physiological processes, including motor control, motivation, and reward.[6] Dysregulation of dopamine biosynthesis is implicated in several neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia.[5] The PC12 cell line, derived from a rat adrenal pheochromocytoma, synthesizes, stores, and releases dopamine, making it an excellent model system for studying the effects of pharmacological agents on dopaminergic pathways.[7][8][9] this compound has been identified as an inhibitor of dopamine biosynthesis.[1][3][7] Understanding its mechanism of action is crucial for evaluating its therapeutic potential. This guide outlines the necessary procedures to investigate and quantify the inhibitory effects of this compound on dopamine production in PC12 cells.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound on PC12 cells, as reported in the scientific literature.
Table 1: Effect of this compound on Dopamine Content in PC12 Cells
| Concentration (µM) | Incubation Time (hours) | Dopamine Content Inhibition (%) | IC50 (µM) | Reference |
| 20 | 12 | 45.2 | 26.7 | [1] |
| 20 | 24 | 39.2 | 22.7 | [4] |
Table 2: Effect of this compound on Tyrosine Hydroxylase (TH) Activity in PC12 Cells
| Concentration (µM) | Incubation Time (hours) | TH Activity Inhibition (%) | Reference |
| 20 | Not Specified | 24.4 | [1] |
| 20 | Not Specified | 23.1 | [4] |
Table 3: Effect of this compound on Intracellular Calcium in PC12 Cells
| Concentration (µM) | Intracellular Ca2+ Inhibition (%) | Reference |
| 20 | 12.9 | [1] |
Mandatory Visualizations
Signaling Pathway
Caption: Dopamine biosynthesis pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for analyzing this compound's effects on PC12 cells.
Experimental Protocols
PC12 Cell Culture
This protocol outlines the general steps for maintaining and passaging PC12 cells.
Materials:
-
PC12 cell line (e.g., ATCC CRL-1721)
-
DMEM-Hi (Dulbecco's Modified Eagle's Medium with high glucose)
-
Fetal Bovine Serum (FBS)
-
Horse Serum
-
Penicillin-Streptomycin solution
-
Collagen Type IV-coated culture flasks/plates
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for adherent cultures if necessary)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Complete Growth Medium: Prepare complete growth medium by supplementing DMEM-Hi with 10% Horse Serum, 5% FBS, and 1% Penicillin-Streptomycin.
-
Cell Seeding: For adherent cultures, pre-coat culture vessels with Collagen Type IV. Seed PC12 cells at a density of 2-5 x 10^5 cells/mL.[8]
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Media Change: Change the medium every 2-3 days.[10]
-
Passaging:
-
For suspension cultures, simply dilute the cell suspension with fresh medium to the desired density.
-
For adherent cultures, wash the cells with PBS and detach them using a gentle stream of medium or a cell scraper. Trypsinization is generally not required for routine passaging but can be used if cells are strongly adherent.[10]
-
Split the cells at a ratio of 1:3 to 1:6 when they reach 80-90% confluency.
-
This compound Treatment
This protocol describes how to treat PC12 cells with this compound.
Materials:
-
This compound hydrochloride
-
Sterile vehicle (e.g., saline or DMSO, depending on this compound solubility)
-
Cultured PC12 cells
-
Complete growth medium
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound hydrochloride in the appropriate sterile vehicle to create a concentrated stock solution.
-
Cell Plating: Seed PC12 cells in multi-well plates at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in complete growth medium to the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control. Incubate for the desired time periods (e.g., 6, 12, 24, 36, 48, 60 hours).[4]
Dopamine Quantification by HPLC
This protocol outlines the extraction and quantification of intracellular dopamine using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound-treated and control PC12 cells
-
Perchloric acid (0.1 M)
-
Centrifuge (refrigerated)
-
HPLC system with a C18 column and an electrochemical or UV detector.[11]
-
Mobile phase (e.g., 50 mM potassium dihydrogen phosphate, pH 2.3).[11]
-
Dopamine standard solutions
Procedure:
-
Cell Lysis and Dopamine Extraction:
-
After incubation, wash the cells with ice-cold PBS.
-
Lyse the cells by adding a suitable volume of 0.1 M perchloric acid.[2]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.[2]
-
-
Sample Analysis:
-
Collect the supernatant, which contains the dopamine.
-
Inject a defined volume of the supernatant into the HPLC system.
-
Separate dopamine using a C18 column with an appropriate mobile phase.[11][12]
-
Detect dopamine using a UV detector at 280 nm or an electrochemical detector for higher sensitivity.[11][12]
-
-
Quantification:
-
Generate a standard curve using known concentrations of dopamine.
-
Determine the dopamine concentration in the samples by comparing their peak areas to the standard curve.
-
Normalize the dopamine content to the total protein concentration in each sample.
-
Tyrosine Hydroxylase (TH) Activity Assay
This protocol describes a method to measure the activity of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.
Materials:
-
Cell lysates from this compound-treated and control PC12 cells
-
Reaction buffer (containing L-tyrosine, a tetrahydropterin (B86495) cofactor like (6R)-BH4, and catalase)[13]
-
Perchloric acid (0.1 M)
-
HPLC system for L-DOPA quantification
Procedure:
-
Enzyme Preparation: Prepare cell lysates as described in the dopamine quantification protocol, but use a non-denaturing lysis buffer.
-
Enzymatic Reaction:
-
In a microcentrifuge tube, combine the cell lysate (enzyme source) with the reaction buffer.
-
Incubate the mixture at 37°C for a defined period (e.g., 20 minutes).[14]
-
-
Reaction Termination: Stop the reaction by adding an equal volume of 0.1 M perchloric acid.[13]
-
L-DOPA Quantification:
-
Centrifuge the terminated reaction mixture to pellet precipitated proteins.
-
Analyze the supernatant for the amount of L-DOPA produced using HPLC, similar to the dopamine analysis.
-
-
Activity Calculation: TH activity is proportional to the amount of L-DOPA produced per unit time per milligram of protein. Compare the activity in this compound-treated samples to the control.
Conclusion
The protocols and data presented in this document provide a comprehensive framework for investigating the inhibitory effects of this compound on dopamine biosynthesis in PC12 cells. By following these methodologies, researchers can obtain reliable and reproducible data to further elucidate the neuropharmacological properties of this compound and its potential applications in drug development. It is important to note that while this compound inhibits dopamine synthesis, it has also been reported to act as a dopamine receptor antagonist, suggesting a dual mechanism of action.[2][15] Further studies are warranted to fully understand its complex interactions with the dopaminergic system.
References
- 1. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. This compound [cuip.cz]
- 4. Effects of this compound on Dopamine Content in PC12 Cells [yakhak.org]
- 5. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 6. Dopamine - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. PC-12 Cells | Applied Biological Materials Inc. [abmgood.com]
- 9. PC12 Cell Line: Cell Types, Coating of Culture Vessels, Differentiation and Other Culture Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PC12 cell protocols [whitelabs.org]
- 11. researchgate.net [researchgate.net]
- 12. HPLC Method For Analysis Of Dopamine and Serotonin on Primesep 200 Column | SIELC Technologies [sielc.com]
- 13. Simple assay procedure for tyrosine hydroxylase activity by high-performance liquid chromatography employing coulometric detection with minimal sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-time monitoring of tyrosine hydroxylase activity using a plate reader assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of this compound as a peripheral dopamine receptor antagonists in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dopamine Metabolite Levels After Bulbocapnine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine, an aporphine (B1220529) isoquinoline (B145761) alkaloid, is a compound of significant interest in neuropharmacology due to its dual action on the dopaminergic system. It functions as an inhibitor of dopamine (B1211576) biosynthesis, primarily by inhibiting the rate-limiting enzyme tyrosine hydroxylase (TH), and also acts as a dopamine receptor antagonist.[1][2] Understanding the precise impact of this compound on dopamine turnover is crucial for elucidating its mechanism of action and potential therapeutic applications. This document provides detailed protocols for measuring dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), following this compound administration. The primary techniques covered are in vivo microdialysis for sample collection from specific brain regions in freely moving animals, followed by high-performance liquid chromatography with electrochemical detection (HPLC-ECD) for quantification.
I. Understanding this compound's Mechanism of Action
This compound's primary effects on the dopamine system are twofold:
-
Inhibition of Dopamine Synthesis: this compound directly inhibits tyrosine hydroxylase (TH), the enzyme that catalyzes the conversion of L-tyrosine to L-DOPA, the precursor to dopamine.[1] This action reduces the overall production of dopamine. Studies have shown that this compound acts as an uncompetitive inhibitor with respect to L-tyrosine.[1]
-
Dopamine Receptor Antagonism: this compound blocks dopamine receptors, particularly D1 and D2 receptors.[1][3][4] This blockade can lead to a compensatory increase in dopamine release and metabolism as the system attempts to overcome the receptor inhibition.
The net effect of these actions on extracellular dopamine and its metabolites can be complex. Measuring the levels of dopamine, DOPAC, and HVA provides a window into the overall impact of this compound on dopaminergic neurotransmission.
II. Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound on dopamine synthesis from in vitro studies. This data is critical for dose-selection in preclinical in vivo experiments.
| Parameter | Value | Cell/Enzyme System | Concentration/Conditions | Reference |
| IC50 | 26.7 µM | PC12 Cells (Dopamine Content) | 12 hours | [1][2] |
| IC50 | 22.7 µM | PC12 Cells (Dopamine Content) | 24 hours | [1][5] |
| Ki | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition with L-tyrosine | [1] |
III. Experimental Protocols
A. In Vivo Microdialysis for Dopamine and Metabolite Sampling
In vivo microdialysis is a powerful technique for collecting samples from the extracellular fluid of specific brain regions in awake, freely moving animals, providing real-time neurochemical information.[6][7]
1. Materials and Reagents:
-
Stereotaxic apparatus
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Microdialysis probes (with a semi-permeable membrane)
-
Guide cannula
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF), degassed
-
This compound hydrochloride
-
Perchloric acid (PCA)
-
Cryovials
2. Surgical Procedure: Guide Cannula Implantation
-
Anesthetize the animal (e.g., rat or mouse) and securely mount it in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole in the skull at the stereotaxic coordinates for the target brain region (e.g., striatum, nucleus accumbens). For the rat striatum, typical coordinates relative to bregma are: Anteroposterior (AP): +1.0 mm, Mediolateral (ML): ±2.5 mm, Dorsoventral (DV): -3.5 mm from the dura.[6]
-
Slowly lower the guide cannula to the predetermined DV coordinate.
-
Secure the guide cannula to the skull using dental cement and surgical screws.
-
Allow the animal to recover for at least 48 hours before the microdialysis experiment.
3. Microdialysis Procedure:
-
Gently restrain the awake animal and insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the inlet of the probe to the microinfusion pump and the outlet to a refrigerated fraction collector.
-
Begin perfusing the probe with aCSF at a constant flow rate, typically 1-2 µL/min.[6]
-
Allow the system to stabilize for 1-2 hours to establish a stable baseline of dopamine and metabolite levels.
-
Collect baseline dialysate samples every 20-30 minutes for at least one hour into vials containing a small amount of perchloric acid to prevent degradation.
-
Administer this compound systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis).
-
Continue collecting dialysate samples at regular intervals for several hours post-administration to monitor the time-course of the drug's effect.
-
At the end of the experiment, euthanize the animal and perfuse with saline followed by a fixative to histologically verify the probe placement.
-
Store the collected dialysate samples at -80°C until analysis.[6]
B. HPLC-ECD for Quantification of Dopamine and Metabolites
HPLC with electrochemical detection is a highly sensitive and selective method for quantifying dopamine, DOPAC, and HVA in microdialysate samples.[8][9]
1. Materials and Reagents:
-
HPLC system with an electrochemical detector (ECD)
-
Reversed-phase C18 column
-
Mobile phase (e.g., sodium phosphate (B84403) monobasic, citric acid, methanol, EDTA, octyl sodium sulfate)[10]
-
Standards for dopamine, DOPAC, and HVA
-
Ultrapure water
-
Perchloric acid (PCA)
2. Sample Preparation:
-
Thaw the dialysate samples on ice.
-
If not already acidified, add a small volume of perchloric acid to precipitate any proteins.
-
Centrifuge the samples at high speed (e.g., 12,000 rpm for 10 min at 4°C) to pellet any debris.[11]
-
Carefully transfer the supernatant to autosampler vials for injection into the HPLC system.
3. HPLC-ECD Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. The mobile phase composition and pH are critical for optimal separation and detection.[10][12]
-
Inject a fixed volume of the prepared sample into the HPLC system.
-
Separate dopamine, DOPAC, and HVA using a reverse-phase C18 column.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidizing potential (e.g., +0.65 V to +0.7 V).[6][13]
-
Generate a standard curve by running known concentrations of dopamine, DOPAC, and HVA.
-
Quantify the concentration of each analyte in the samples by comparing the peak area to the standard curve.
4. Data Analysis:
-
Express the results as the absolute concentration (e.g., nM) or as a percentage change from the baseline levels.
-
Plot the time course of changes in dopamine, DOPAC, and HVA levels following this compound administration.
IV. Visualizations
A. Signaling Pathway and Experimental Workflow
Caption: this compound's dual action on dopamine synthesis and receptor binding.
Caption: Experimental workflow for measuring dopamine metabolites.
V. Expected Outcomes and Interpretation
The administration of this compound is expected to produce a complex pattern of changes in dopamine and its metabolites.
-
Dopamine: Due to the inhibition of tyrosine hydroxylase, a decrease in overall dopamine synthesis is expected. However, the antagonist effect at presynaptic autoreceptors could lead to a transient increase in dopamine release, potentially offsetting the synthesis inhibition in the short term. The net effect on extracellular dopamine levels will depend on the dose and time course of this compound's actions.
-
DOPAC: As an intracellular metabolite of dopamine formed by monoamine oxidase (MAO), DOPAC levels are often considered an index of dopamine turnover. An increase in dopamine release and subsequent reuptake would likely lead to an increase in DOPAC formation.
-
HVA: HVA is formed from DOPAC by catechol-O-methyltransferase (COMT) and also directly from dopamine via COMT and MAO. HVA levels reflect both intracellular and extracellular dopamine metabolism. An increase in HVA would generally indicate an overall increase in dopamine turnover.
By carefully measuring the temporal changes in the levels of dopamine, DOPAC, and HVA, researchers can gain valuable insights into the pharmacodynamic effects of this compound on the dopaminergic system. This information is essential for understanding its potential as a therapeutic agent and for guiding further drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on Dopamine Content in PC12 Cells [yakhak.org]
- 6. benchchem.com [benchchem.com]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of Neurotransmitters in Mouse Brain Tissue by Using Liquid Chromatography Coupled Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of dopamine and its acidic metabolites in brain tissue by HPLC with electrochemical detection in a single run after minimal sample pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Measuring dopamine release in human-derived iPSCs using High-Performance Liquid Chromatography (HPLC) coupl... [protocols.io]
employing bulbocapnine to investigate extrapyramidal side effects of antipsychotics
Application Notes & Protocols
Topic: Employing Bulbocapnine to Investigate Extrapyramidal Side Effects of Antipsychotics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antipsychotic medications are essential for managing schizophrenia and other psychotic disorders. However, their efficacy is often limited by debilitating extrapyramidal side effects (EPS), which include Parkinson-like symptoms, akathisia, dystonia, and tardive dyskinesia.[1][2][3] These adverse effects stem primarily from the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway.[3][4][5] Animal models are indispensable tools for preclinical assessment of a new drug's liability to induce EPS.[6][7]
This compound, an isoquinoline (B145761) alkaloid, is a valuable pharmacological tool for this purpose.[8][9] It reliably induces a state of catalepsy in rodents—a condition of motor immobility and failure to correct an externally imposed posture—which is considered a strong predictive model for Parkinsonian side effects in humans.[6][7][10] These application notes provide a comprehensive overview of this compound's mechanism and a detailed protocol for its use in assessing the EPS liability of novel antipsychotic compounds.
Mechanism of Action
This compound exerts its cataleptogenic effects through a dual mechanism that profoundly disrupts dopamine neurotransmission:
-
Inhibition of Dopamine Synthesis: this compound inhibits tyrosine hydroxylase (TH), the rate-limiting enzyme in the dopamine biosynthesis pathway.[8][9][11][12][13] This action reduces the overall production of dopamine in presynaptic neurons.
-
Dopamine Receptor Blockade: this compound acts as a direct antagonist at postsynaptic dopamine receptors.[11][14][15] Studies have shown that it is a non-selective antagonist, blocking both D1 and D2 dopamine receptors with nearly equal inhibition.[16][17]
This combined action of reducing dopamine availability and blocking its receptors leads to a significant decrease in dopaminergic signaling in the basal ganglia, manifesting as robust catalepsy.
Quantitative Data Summary
The inhibitory potency of this compound on dopamine synthesis has been quantified in vitro. This data is crucial for understanding its biochemical effects.
Table 1: Inhibitory Potency of this compound on Dopamine Synthesis
| Parameter | Value | System | Conditions | Reference |
|---|---|---|---|---|
| IC₅₀ | 26.7 µM | PC12 Cells (Dopamine Content) | 12 hours | [9][11] |
| IC₅₀ | 22.7 µM | PC12 Cells (Dopamine Content) | 24 hours | [11][13] |
| Kᵢ | 0.20 mM | Bovine Adrenal Tyrosine Hydroxylase | Uncompetitive inhibition |[11] |
Experimental Protocol: this compound-Induced Catalepsy in Rats
This protocol details a standard method for inducing and quantifying catalepsy in rats to assess the EPS liability of test compounds.
4.1 Objective To measure the cataleptic state induced by a test compound and compare it against a vehicle (negative control) and this compound (positive control).
4.2 Materials
-
Animals: Male Sprague-Dawley rats (200-250g).
-
Reagents:
-
This compound HCl (dissolved in 0.9% saline).
-
Test Antipsychotic (appropriate vehicle).
-
Vehicle Control (e.g., 0.9% saline).
-
-
Apparatus:
-
Catalepsy Bar: A horizontal wooden or metal bar (1 cm diameter) elevated 9 cm above a flat surface.[18]
-
Stopwatches.
-
Standard animal cages.
-
4.3 Procedure
-
Animal Acclimatization: House animals in a controlled environment (12:12h light/dark cycle, 22±2°C) with ad libitum access to food and water for at least one week before the experiment.
-
Experimental Groups: Randomly assign animals to treatment groups (n=8-10 per group).
-
Group 1: Vehicle (e.g., Saline, 1 mL/kg, i.p.).
-
Group 2: this compound (e.g., 10 mg/kg, i.p.).
-
Group 3: Test Compound (Dose 1, i.p.).
-
Group 4: Test Compound (Dose 2, i.p.).
-
-
Drug Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection in a volume of 1 mL/kg.
-
Catalepsy Assessment (Bar Test):
-
Assess catalepsy at 30, 60, 90, and 120 minutes post-injection.
-
To perform the test, gently place the rat's forepaws onto the horizontal bar.[6][18]
-
Immediately start a stopwatch.
-
Measure the time (in seconds) the rat remains in this imposed posture. The endpoint is reached when the rat removes both forepaws from the bar or climbs onto it.[6]
-
If the animal remains on the bar for the maximum duration, record the cut-off time. A cut-off time of 180 seconds is commonly used to prevent undue animal stress.[6]
-
4.4 Data Analysis
-
Record the latency to movement (in seconds) for each animal at each time point.
-
Calculate the mean catalepsy score ± SEM for each group.
-
Analyze the data using a two-way ANOVA (Treatment x Time) followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to compare treatment groups to the vehicle control. A p-value < 0.05 is typically considered statistically significant.
Representative Data Presentation
The following table illustrates how data from a catalepsy study might be presented. The values are hypothetical and for illustrative purposes only.
Table 2: Mean Catalepsy Scores (Seconds) in Rats Post-Treatment
| Treatment Group | Dose (mg/kg, i.p.) | 30 min | 60 min | 90 min | 120 min |
|---|---|---|---|---|---|
| Vehicle (Saline) | - | 5.2 ± 1.1 | 4.8 ± 0.9 | 5.5 ± 1.3 | 4.9 ± 1.0 |
| This compound | 10 | 110.5 ± 15.2* | 165.3 ± 10.1* | 140.8 ± 12.5* | 95.4 ± 14.8* |
| Haloperidol | 1 | 95.7 ± 12.8* | 150.1 ± 11.9* | 135.2 ± 13.1* | 88.6 ± 11.5* |
| Test Antipsychotic | 5 | 20.3 ± 4.5 | 35.6 ± 6.2* | 28.4 ± 5.8 | 15.1 ± 3.9 |
| Test Antipsychotic | 15 | 65.9 ± 9.8* | 98.2 ± 10.4* | 85.7 ± 9.1* | 50.3 ± 8.2* |
*Values are Mean ± SEM. p < 0.05 compared to Vehicle group.
References
- 1. Extrapyramidal Side Effects with Chronic Atypical Antipsychotic Can Be Predicted by Labeling Pattern of FosB and phosphoThr34-DARPP-32 in Nucleus Accumbens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Second-Generation Antipsychotics and Extrapyramidal Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Advances in Antipsychotics-Induced Dyskinesia Rodent Models: Benefits of Antioxidant Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. research.sahmri.org.au [research.sahmri.org.au]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 9. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Methods for detecting "cataleptic states" in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound [cuip.cz]
- 13. Effects of this compound on Dopamine Content in PC12 Cells [yakhak.org]
- 14. Aporphines as antagonists of dopamine D-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound as a peripheral dopamine receptor antagonists in the anesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound is not a selective DA1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Induction of catalepsy in rats by NK1 receptor antagonist and early-life maternal separation synergistically: the involvement of CRF1 receptors - Avicenna Journal of Neuro Psycho Physiology [ajnpp.umsha.ac.ir]
Application Notes and Protocols for Oral Gavage Administration of Bulbocapnine in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine, an alkaloid originally isolated from plants of the Corydalis genus, is a compound of significant interest in neuropharmacological research. Its primary mechanisms of action include antagonism of dopamine (B1211576) receptors and inhibition of the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis.[1] These properties make this compound a valuable tool for studying the dopaminergic system and for investigating animal models of neurological and psychiatric disorders. This document provides detailed application notes and protocols for the oral gavage administration of this compound in rodent studies, based on available scientific literature and established laboratory practices.
Data Presentation
While specific pharmacokinetic data for the oral administration of this compound in rodents is not extensively available in the public domain, the following tables provide a summary of relevant information regarding its effects and general oral gavage parameters.
Table 1: this compound Effects and Administration Routes in Rodents
| Parameter | Species | Route of Administration | Dosage | Observed Effect | Citation |
| Catalepsy | Rat | Intraperitoneal | 50 mg/kg | Induction of catalepsy lasting for 1 hour. | [1] |
| Central Effects | Rat, Mouse, Cat, Rabbit | Not Specified | Not Specified | Studies on catalepsy and cerebral cortex effects. | [2] |
Table 2: General Oral Gavage Parameters for Rodents
| Parameter | Mouse | Rat |
| Gavage Needle Gauge | 20-24 gauge | 16-20 gauge |
| Gavage Needle Length | 25-38 mm | 50-76 mm |
| Maximum Dosing Volume | 10 mL/kg | 10-20 mL/kg |
| Common Vehicles | Water, Saline, 0.5% Methylcellulose (B11928114), 10% Sucrose Solution | Water, Saline, Corn Oil |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Oral Gavage
Objective: To prepare a homogenous and safe formulation of this compound for oral administration to rodents.
Materials:
-
This compound hydrochloride (water-soluble form)[3]
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose in water)
-
Sterile conical tubes or vials
-
Vortex mixer
-
Analytical balance
-
Weighing paper
Procedure:
-
Determine the desired concentration of the dosing solution based on the target dose (mg/kg) and the dosing volume (mL/kg). For example, to administer a 50 mg/kg dose in a volume of 10 mL/kg, a 5 mg/mL solution is required.
-
Accurately weigh the required amount of this compound hydrochloride using an analytical balance.
-
Transfer the weighed this compound hydrochloride into a sterile conical tube.
-
Add the chosen vehicle to the tube to the desired final volume.
-
Vortex the mixture thoroughly until the this compound hydrochloride is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm syringe filter.
-
Store the prepared solution protected from light, and as recommended by the supplier (e.g., at -20°C).[3]
Protocol 2: Oral Gavage Administration of this compound in Mice
Objective: To accurately and safely administer a prepared this compound solution to a mouse via oral gavage.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (20-24 gauge with a ball tip)
-
1 mL syringe
-
Mouse restraint device (optional)
Procedure:
-
Weigh the mouse to determine the correct volume of the this compound solution to be administered.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Securely attach the gavage needle to the syringe.
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The head and body should form a straight line.
-
Insert the gavage needle into the mouth, slightly to one side of the oral cavity to avoid the incisors.
-
Gently advance the needle along the roof of the mouth and into the esophagus. The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition.
-
Once the needle is properly positioned in the esophagus (approximately at the level of the last rib), slowly depress the syringe plunger to administer the solution.
-
After administration, gently and smoothly withdraw the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose, for at least 15 minutes.
Protocol 3: Oral Gavage Administration of this compound in Rats
Objective: To accurately and safely administer a prepared this compound solution to a rat via oral gavage.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (16-20 gauge with a ball tip)
-
Syringe (appropriate size for the calculated volume)
-
Towel for restraint (optional)
Procedure:
-
Weigh the rat to determine the correct volume of the this compound solution to be administered.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Securely attach the gavage needle to the syringe.
-
Restrain the rat firmly but gently. One common method is to hold the rat's head and neck with one hand while securing the lower body with the other arm and hand. A towel can be used to wrap the rat to minimize movement.
-
With the rat's head tilted slightly upwards to straighten the esophagus, insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Gently guide the needle over the tongue and into the esophagus. The rat will often swallow as the tube passes. Do not force the needle.
-
Advance the needle to the predetermined depth (approximately to the level of the xiphoid process).
-
Administer the solution by slowly depressing the syringe plunger.
-
Smoothly withdraw the gavage needle.
-
Return the rat to its cage and observe for any adverse reactions for a minimum of 15 minutes.
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for oral gavage.
References
Determining Bulbocapnine Concentration in Plasma using High-Performance Liquid Chromatography (HPLC)
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bulbocapnine is a naturally occurring aporphine (B1220529) alkaloid found in plants of the Corydalis and Dicentra genera. It exhibits a range of pharmacological activities, including effects on the central nervous system, which has led to interest in its therapeutic potential. To support preclinical and clinical development, robust bioanalytical methods are essential for the accurate quantification of this compound in biological matrices such as plasma. This document provides a detailed overview of a representative High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the determination of this compound concentration in plasma. While a specific, publicly available validated method for this compound was not identified, the following protocols are based on established methodologies for the analysis of similar alkaloids in plasma.[1][2][3][4]
Principle of the Method
This method utilizes a protein precipitation technique for the extraction of this compound from plasma samples. The separation of this compound and an internal standard (IS) is achieved using reversed-phase HPLC. Quantification is performed using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.
Data Presentation
The following table summarizes the typical quantitative performance parameters for a validated LC-MS/MS method for the analysis of a small molecule, like this compound, in plasma. These values are representative and would need to be established during method validation.
| Parameter | Representative Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%RSD) | < 15% |
| Inter-day Precision (%RSD) | < 15% |
| Intra-day Accuracy (%Bias) | ± 15% |
| Inter-day Accuracy (%Bias) | ± 15% |
| Mean Extraction Recovery | > 85% |
| Matrix Effect | Minimal (<15%) |
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable isotopically labeled compound or another suitable compound not present in the sample)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (e.g., rat or human)
Instrumentation
-
HPLC System: A system capable of delivering reproducible gradients at high pressures (e.g., a UPLC or UHPLC system).
-
Analytical Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Data System: Software for instrument control, data acquisition, and processing.
Preparation of Standard and Quality Control (QC) Solutions
-
Primary Stock Solutions: Prepare individual stock solutions of this compound and the IS in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with a 50:50 mixture of acetonitrile and water to create a series of working standard solutions for spiking into plasma to generate a calibration curve.
-
Internal Standard Working Solution: Dilute the IS stock solution with acetonitrile to a final concentration (e.g., 100 ng/mL).
-
Calibration Standards and Quality Control Samples: Spike control plasma with the appropriate working standard solutions to prepare calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
HPLC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B (re-equilibration)
-
-
Mass Spectrometer Settings:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: To be determined by infusing a standard solution of this compound and the IS into the mass spectrometer to identify the precursor ions and the most abundant and stable product ions. For this compound (MW: 325.37), the protonated molecule [M+H]⁺ would be m/z 326.4. A representative product ion would need to be determined experimentally.
-
Collision Energy and other MS parameters: Optimize for maximum signal intensity.
-
Mandatory Visualizations
Caption: Experimental workflow for the determination of this compound in plasma.
Caption: Hypothetical signaling pathway of this compound as a D2 receptor antagonist.
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of Bulbocapnine for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing bulbocapnine for in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an aporphine (B1220529) isoquinoline (B145761) alkaloid naturally found in plants of the Corydalis and Dicentra genera.[1] It is investigated for its effects on the central nervous system, primarily as an inhibitor of dopamine (B1211576) biosynthesis and as a dopamine receptor antagonist.[1] For in vivo experiments, achieving adequate and consistent concentrations of this compound in a physiologically compatible vehicle is crucial for accurate dosing and obtaining reliable results. The free base form of this compound is poorly soluble in aqueous solutions, which can lead to challenges in preparing formulations for injection or oral administration.
Q2: Should I use this compound free base or a salt form for my experiments?
A2: For in vivo experiments requiring administration in an aqueous vehicle, it is highly recommended to use a salt form of this compound, such as this compound hydrochloride.[2] The hydrochloride salt is the water-soluble form of the alkaloid, making it more suitable for laboratory use in aqueous solutions.[2][3] The free base form is generally less soluble in water.
Q3: What are the known solvents for this compound hydrochloride?
A3: this compound hydrochloride is described as being water-soluble.[2][3] However, some sources indicate it is only slightly soluble in solvents like Dimethyl Sulfoxide (B87167) (DMSO) and Methanol, often requiring sonication to aid dissolution.[4] It's important to empirically determine the solubility in your specific vehicle and desired concentration.
Data Presentation: Solubility of this compound
The following table summarizes the available quantitative data on the solubility of this compound. Researchers should note that these values can be influenced by factors such as pH, temperature, and the presence of co-solvents.
| Compound | Solvent | Solubility | Notes |
| This compound Hydrochloride | Water | 11.2 mg/mL | - |
| This compound Hydrochloride | 0.1N HCl | 18.4 mg/mL | Increased solubility in acidic conditions. |
| This compound Hydrochloride | Methanol | 30 mg/mL | - |
| This compound | DMSO | Slightly Soluble | Sonication recommended to aid dissolution.[4] |
| This compound | Methanol | Slightly Soluble | Sonication recommended to aid dissolution.[4] |
Troubleshooting Guide: Preparing this compound Formulations
This guide addresses common issues encountered when preparing this compound solutions for in vivo administration.
| Issue | Possible Cause | Recommended Solution |
| Precipitation occurs when preparing an aqueous solution of this compound hydrochloride. | The concentration exceeds the solubility limit in the chosen vehicle. | - Reduce the final concentration of this compound hydrochloride.- Perform small-scale pilot tests to determine the maximum stable concentration in your vehicle.- Consider using a co-solvent system (see Q4 in the FAQs). |
| The this compound hydrochloride powder is not dissolving completely. | Insufficient agitation or the dissolution rate is slow. | - Use sonication to aid in the dissolution process.[4]- Gently warm the solution while stirring. Ensure the temperature is not too high to cause degradation.- Allow for a longer mixing time. |
| The final formulation is not clear or has a slight haze. | The compound may not be fully solubilized or there are impurities. | - Filter the final solution through a 0.22 µm syringe filter to sterilize and remove any undissolved particles.- Ensure you are using a high-purity grade of this compound hydrochloride. |
| Precipitation is observed after adding the this compound stock solution (in an organic solvent) to an aqueous vehicle. | The organic solvent is miscible with the aqueous phase, but the compound has low solubility in the final mixture. | - Prepare a more dilute stock solution in the organic solvent.- Add the stock solution to the aqueous vehicle slowly while vortexing or stirring vigorously.- Consider using a surfactant like Tween 80 to improve the stability of the final formulation. |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride in Saline for Intraperitoneal (IP) Injection
This protocol provides a general method for preparing a simple aqueous solution of this compound hydrochloride.
Materials:
-
This compound hydrochloride powder
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator bath
-
Sterile 0.22 µm syringe filters
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired final concentration and volume.
-
Aseptically weigh the this compound hydrochloride powder and transfer it to a sterile conical tube.
-
Add the calculated volume of sterile isotonic saline to the tube.
-
Vortex the tube for 1-2 minutes to initiate dissolution.
-
If the powder is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles. If necessary, repeat vortexing and sonication.
-
Once the this compound hydrochloride is completely dissolved and the solution is clear, filter it through a sterile 0.22 µm syringe filter into a new sterile tube.
-
Store the final solution appropriately, protected from light, and use it within a reasonable timeframe to ensure stability.
Protocol 2: Preparation of a Co-Solvent Formulation for this compound
For higher concentrations or if solubility in saline is limited, a co-solvent system can be employed. This is a common strategy for administering poorly soluble compounds in vivo.
Materials:
-
This compound (free base or hydrochloride)
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile isotonic saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Weigh the required amount of this compound and place it in a sterile conical tube.
-
Add a small volume of DMSO to dissolve the this compound completely. A common starting point is 10% of the final volume.
-
Vortex thoroughly until the this compound is fully dissolved.
-
Add PEG300 to the solution. A common starting point is 40% of the final volume. Vortex until the mixture is homogeneous.
-
Add Tween 80 to the mixture. A common starting point is 5% of the final volume. Vortex until a clear, homogeneous solution is formed.
-
Slowly add sterile isotonic saline to reach the desired final volume while continuously vortexing.
-
Visually inspect the final formulation for any signs of precipitation.
-
This formulation is typically suitable for both intraperitoneal and oral administration.
Note: The ratios of the co-solvents can be adjusted based on the required concentration and the tolerability of the vehicle in the animal model. It is crucial to run a vehicle-only control group in your experiments.
Mandatory Visualizations
This compound's Mechanism of Action: Dopamine Pathway Inhibition
Caption: this compound inhibits dopamine synthesis and blocks dopamine receptors.
Experimental Workflow: Preparing a this compound Solution for In Vivo Injection
Caption: Workflow for preparing a this compound solution for in vivo injection.
References
optimizing bulbocapnine dosage to achieve consistent cataleptic states
Official Disclaimer: All research involving animal models must be conducted under strict ethical guidelines and must receive prior approval from a certified Institutional Animal Care and Use Committee (IACUC) or an equivalent regulatory body. This guide is intended for use by trained professionals in controlled laboratory settings.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing bulbocapnine to induce consistent cataleptic states in rodent models.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound-induced catalepsy experiments.
| Question/Issue | Possible Causes | Troubleshooting Recommendations |
| Q1: Why am I observing high variability in catalepsy duration between subjects at the same dose? | 1. Biological Variation: Inherent differences in metabolism, receptor density, or sensitivity exist between individual animals. 2. Administration Inconsistency: Minor variations in injection site (e.g., into adipose tissue vs. peritoneal cavity for i.p. injection) can alter absorption rates. 3. Environmental Factors: Stress, handling, and the novelty of the testing environment can influence the animal's behavioral response.[1] | 1. Increase Sample Size: Use a sufficient number of animals per group to account for biological variability. 2. Standardize Administration: Ensure consistent and precise administration techniques. For intraperitoneal (i.p.) injections, aim for the lower abdominal quadrant to avoid organs. 3. Acclimatize Animals: Acclimatize animals to the housing, handling, and testing environment for several days prior to the experiment. Conduct baseline tests to familiarize animals with the procedure. |
| Q2: The cataleptic state is shorter/longer than the expected one hour. | 1. Dosage Calculation Error: Incorrect calculation of the dose based on body weight. 2. Strain/Species Differences: The reported dose of 50 mg/kg is specific to rats; other species or strains may require different doses.[2] 3. Drug Stability: Improper storage or preparation of the this compound solution may affect its potency. | 1. Verify Calculations: Double-check all dosage calculations and ensure accurate weighing of both the compound and the animals. 2. Conduct a Pilot Study: If using a new species or strain, perform a dose-response pilot study with a small number of animals to determine the optimal dose (ED50) for the desired effect duration. 3. Prepare Fresh Solutions: Prepare this compound solutions fresh on the day of the experiment and protect them from light if necessary. |
| Q3: My animals are showing excessive sedation or distress instead of a clear cataleptic state. | 1. Dose is too high: The administered dose may be approaching toxic levels for the specific strain or species being used. 2. Interaction with other substances: Contaminants or interactions with other administered compounds. | 1. Reduce the Dose: Lower the administered dose by 20-25% and observe the response. Refer to pilot study data if available. 2. Ensure Purity: Use a high-purity source of this compound hydrochloride. Review all experimental protocols to rule out confounding substances. |
| Q4: Catalepsy intensity seems to increase with repeated testing sessions. Is this normal? | 1. Context-Dependent Sensitization: Repeated administration of a dopamine (B1211576) antagonist in the same environment can lead to a conditioned cataleptic response, intensifying the effect.[1][3] | 1. Be Aware of the Phenomenon: This is a known effect. If sensitization is not a desired part of the experimental design, consider using naive animals for each time point or sufficiently long washout periods. 2. Modify Context: Changing the testing environment can abolish the intensified response if it becomes a confounding factor.[1] |
| Q5: What is the expected onset of action? My results seem delayed. | 1. Route of Administration: Subcutaneous (s.c.) administration leads to slower absorption and a delayed onset compared to intraperitoneal (i.p.) injection.[4][5] 2. Drug Solubility/Vehicle: Poor solubility of this compound in the chosen vehicle can slow its absorption. | 1. Confirm Route and Timing: For i.p. administration, catalepsy should begin almost immediately.[6] For s.c., allow for a longer latency period. General studies show i.p. absorption can be detected systemically within seconds, while s.c. can take a minute or more.[4] 2. Optimize Vehicle: Ensure this compound is fully dissolved. The hydrochloride salt is typically used for its solubility in saline. Gentle warming or sonication may aid dissolution. |
Data Presentation: Dosage and Time Course
Quantitative data on this compound dose-response for catalepsy is limited in publicly available literature. The most frequently cited effective dose in rats is 50 mg/kg (i.p.) , which produces a cataleptic state lasting approximately one hour.[6] For optimizing dosage, a pilot study is strongly recommended.
Table 1: Illustrative Dose-Response for Catalepsy Induction in Rats
| Dose (mg/kg, i.p.) | Expected Onset | Peak Effect | Expected Duration | Notes |
| 10 - 25 | 5-10 min | 15-30 min | < 30 min | May produce mild motor rigidity but not a full, consistent cataleptic state. Useful for initial range-finding. |
| 50 | < 5 min | 15-45 min | ~ 60 min | Standard reported dose for inducing a robust and consistent cataleptic state in rats. [6] |
| > 75 | < 5 min | 15-60 min | > 60 min | Higher doses may prolong the effect but also increase the risk of adverse effects. Not typically necessary for a standard catalepsy model. |
Note: This table is illustrative and based on established principles of dose-dependency for dopamine antagonists.[7] Actual results will vary based on experimental conditions.
Experimental Protocols
Protocol 1: Induction of Catalepsy with this compound
Objective: To induce a consistent cataleptic state in a rat model.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Analytical balance and weighing boats
Procedure:
-
Animal Acclimatization: House rats in a controlled environment (e.g., 12-hour light/dark cycle, 22 ± 2°C) with ad libitum access to food and water for at least one week before the experiment to minimize stress.
-
Drug Preparation: On the day of the experiment, prepare a solution of this compound hydrochloride in sterile saline. For a 50 mg/kg dose in an injection volume of 1 ml/kg, dissolve 50 mg of this compound in 1 ml of saline. Ensure the solution is clear and fully dissolved.
-
Dosing and Administration: Weigh each rat immediately before dosing. Administer the prepared this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Behavioral Assessment: Begin assessing for catalepsy at predetermined time points (e.g., 15, 30, 45, 60, 90 minutes) after injection using the Bar Test (see Protocol 2).
Protocol 2: Assessment of Catalepsy using the Bar Test
Objective: To quantify the degree and duration of catalepsy.
Apparatus:
-
A horizontal wooden or metal bar (approx. 1 cm in diameter) fixed at a height of 9-12 cm above a flat surface.[8]
-
A stopwatch.
Procedure:
-
Baseline Measurement: Before drug administration, gently place the rat’s forepaws on the horizontal bar. A non-cataleptic rat will typically remove its paws and move away within a few seconds.[8] Record this baseline time.
-
Post-Injection Testing: At each scheduled time point after this compound injection, gently place the rat's forepaws on the bar in the same manner. The hind paws should remain on the flat surface.
-
Measure Descent Latency: Start the stopwatch immediately after the forepaws are positioned on the bar. Measure the time it takes for the rat to remove both forepaws from the bar.[8]
-
Cutoff Time: A cutoff time must be established to avoid animal distress. A common cutoff is 180 seconds. If the rat remains on the bar for this duration, record the maximum score (180s) and return the animal to its home cage.
Visualizations
Signaling Pathway
Caption: this compound's mechanism of action leading to catalepsy.
Experimental Workflow
Caption: Standard workflow for a this compound-induced catalepsy experiment.
Troubleshooting Logic
Caption: Decision tree for troubleshooting inconsistent catalepsy results.
References
- 1. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies on the central effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Adverse Effects of Bulbocapnine in Laboratory Animals
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the adverse effects of bulbocapnine in laboratory animal experiments. The information is presented in a question-and-answer format for clarity and ease of use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an alkaloid that primarily functions as a dopamine (B1211576) (DA) system antagonist. Its mechanism of action is twofold:
-
Inhibition of Dopamine Synthesis: It inhibits tyrosine hydroxylase (TH), the rate-limiting enzyme in the dopamine synthesis pathway.
-
Dopamine Receptor Blockade: It acts as an antagonist at both D1 and D2 dopamine receptors.
Q2: What are the most common adverse effects of this compound in laboratory animals?
A2: The most prominent and well-documented adverse effect of this compound in laboratory animals, particularly in rats, is catalepsy . This is a state of motor immobility and waxy flexibility, where the animal maintains imposed postures for an extended period. Other potential adverse effects can include sedation and alterations in normal motor activity.
Q3: Is there a known antidote to reverse the adverse effects of this compound?
A3: Currently, there is no specific, approved antidote for this compound-induced adverse effects. Management strategies focus on supportive care and addressing the symptoms. Research into the management of catalepsy induced by other neuroleptics suggests that pharmacological interventions targeting other neurotransmitter systems, such as serotonin, may offer potential avenues for reversal, but this has not been specifically validated for this compound.
Q4: What is the lethal dose (LD50) of this compound?
Troubleshooting Guides
Issue 1: Animal exhibits catalepsy after this compound administration.
-
Problem: The animal remains immobile and maintains an externally imposed posture (e.g., forelimbs placed on a raised bar).
-
Cause: This is a known pharmacological effect of this compound due to its dopamine receptor antagonism. A dose of 50 mg/kg (intraperitoneal) has been shown to induce catalepsy in rats, lasting for approximately one hour.[1]
-
Troubleshooting Steps:
-
Confirm Catalepsy: Use a standardized test, such as the bar test, to quantify the cataleptic state. Gently place the animal's forepaws on a horizontal bar. The latency to remove the paws is a measure of catalepsy.
-
Ensure Animal Welfare:
-
Provide soft bedding to prevent pressure sores.
-
Ensure easy access to food and water. Animals in a cataleptic state may be unable to reach standard food hoppers or water spouts. Place food pellets and a shallow water dish on the cage floor.
-
Monitor body temperature, as prolonged immobility can lead to hypothermia. Provide a heat source if necessary.
-
-
Supportive Care:
-
Maintain hydration. If the animal is unable to drink, consider subcutaneous administration of sterile saline.
-
Monitor for signs of distress, such as changes in respiration or vocalization.
-
-
Consider Pharmacological Intervention (for research purposes only):
-
While not a standard treatment, research on neuroleptic-induced catalepsy suggests that 5-HT1A receptor agonists may counteract the cataleptic effects. This should be considered an experimental intervention and would require appropriate ethical approval.
-
-
Issue 2: Unexpected severity or duration of adverse effects.
-
Problem: The observed adverse effects (e.g., catalepsy, sedation) are more severe or last longer than anticipated based on the literature.
-
Cause: This could be due to several factors, including the animal strain, age, sex, route of administration, or the specific formulation of this compound used.
-
Troubleshooting Steps:
-
Review Dosing and Administration: Double-check all calculations and the concentration of the dosing solution. Ensure the route of administration was performed correctly.
-
Conduct Dose-Response Studies: If you are using a new animal model or a different source of this compound, it is essential to perform a dose-response study to determine the effective dose (ED50) for the desired effect and the dose that produces manageable adverse effects.
-
Monitor Vital Signs: In cases of severe adverse effects, monitor the animal's heart rate, respiratory rate, and temperature.
-
Provide Enhanced Supportive Care: This may include supplemental oxygen if there are signs of respiratory depression and more intensive monitoring.
-
Data Presentation
Table 1: Quantitative Data on this compound Effects
| Parameter | Value | Species/System | Route of Administration | Notes |
| Catalepsy-inducing Dose | 50 mg/kg | Rat | Intraperitoneal | Induces catalepsy lasting for approximately 1 hour.[1] |
| Acute Toxicity Classification | Category 4 (Oral) | Rat (presumed) | Oral | GHS classification; corresponds to an LD50 range of 300-2000 mg/kg. |
Experimental Protocols
Protocol 1: Induction and Assessment of Catalepsy in Rats
Objective: To induce and quantify catalepsy in rats using this compound.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) for injection
-
Animal scale
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Catalepsy bar (a horizontal bar approximately 9 cm high)
-
Stopwatch
Procedure:
-
Animal Acclimation: Allow male Wistar rats (200-250 g) to acclimate to the housing facility for at least one week before the experiment.
-
This compound Preparation: Dissolve this compound hydrochloride in sterile saline to the desired concentration (e.g., 10 mg/mL).
-
Dosing: Weigh each rat and calculate the injection volume to administer a dose of 50 mg/kg. Administer the this compound solution via i.p. injection. A control group should receive an equivalent volume of sterile saline.
-
Catalepsy Assessment (Bar Test):
-
At predetermined time points after injection (e.g., 15, 30, 45, 60, 90, and 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the time it takes for the rat to remove both forepaws from the bar (descent latency).
-
A cut-off time should be established (e.g., 180 seconds). If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the descent latencies between the this compound-treated and control groups at each time point using appropriate statistical methods.
Protocol 2: Monitoring and Supportive Care for Animals with this compound-Induced Motor Impairment
Objective: To provide a framework for monitoring and supportive care for animals exhibiting adverse motor effects following this compound administration.
Materials:
-
Soft bedding material
-
Shallow food and water dishes
-
Heat source (e.g., heating pad set to a low temperature)
-
Stethoscope or other device for monitoring heart and respiratory rate
-
Rectal thermometer
Procedure:
-
Observation: Continuously monitor the animals for the first hour after this compound administration and then at regular intervals (e.g., every 30-60 minutes) until the adverse effects have resolved.
-
Clinical Signs to Monitor:
-
Posture and Mobility: Note the presence and severity of catalepsy or any other abnormal postures.
-
Food and Water Intake: Visually inspect the cage to ensure the animal is able to access food and water.
-
General Appearance: Look for signs of distress, such as piloerection (hair standing on end), hunched posture, or lethargy.
-
Vital Signs:
-
Body Temperature: Measure rectal temperature if the animal appears cold to the touch or is immobile for an extended period.
-
Heart and Respiratory Rate: Monitor for any significant deviations from baseline.
-
-
-
Supportive Care Interventions:
-
Environmental Enrichment: Provide a comfortable and stress-free environment.
-
Nutrition and Hydration: If the animal is not eating or drinking, provide food and water in easily accessible locations. For prolonged inappetence, consult with a veterinarian about supplemental feeding or fluid therapy.
-
Thermoregulation: If hypothermia is detected, provide a gentle heat source. Ensure the animal can move away from the heat source to prevent overheating.
-
-
Record Keeping: Maintain detailed records of all observations, monitoring parameters, and any supportive care provided for each animal.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for catalepsy.
References
proper storage and handling of bulbocapnine hydrochloride to maintain stability
This technical support center provides guidance on the proper storage and handling of bulbocapnine hydrochloride to ensure its stability for research applications. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: To maintain long-term stability, solid this compound hydrochloride should be stored in a cool, dark, and dry place. Specifically, storage at -20°C or below (-15°C) is recommended.[1][2][3][4][5] It is crucial to protect the compound from light to prevent degradation.[1][5][6]
Q2: How should I store stock solutions of this compound hydrochloride?
A2: Prepare stock solutions in a suitable solvent such as DMSO or methanol.[2] For optimal stability, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store them at -80°C, protected from light. Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation.
Q3: What are the primary degradation pathways for this compound hydrochloride?
A3: this compound hydrochloride, an aporphine (B1220529) alkaloid, is susceptible to degradation primarily through oxidation, especially when exposed to air and light.[6] This can result in the formation of colored degradation products.[6] It may also be susceptible to degradation under acidic and oxidative stress conditions.[7]
Q4: What are the known hazards associated with this compound hydrochloride?
A4: this compound hydrochloride is classified as harmful if swallowed (H302).[2][3][8][9] Standard laboratory safety precautions should be followed, including wearing personal protective equipment (PPE) such as gloves and safety glasses.[3][10] Wash hands thoroughly after handling.[3][9]
Troubleshooting Guides
Issue 1: Discoloration of Solid Compound or Solutions
-
Observation: The typically off-white to yellowish solid or a freshly prepared solution appears yellow or brown.
-
Possible Cause: This is a common indication of oxidation.[6] Aporphine alkaloids are prone to oxidation when exposed to light and air.[6]
-
Troubleshooting Steps:
-
Minimize Exposure: Handle the solid compound and prepare solutions under subdued light. For long-term experiments, use amber vials or wrap containers in aluminum foil.
-
Inert Atmosphere: If possible, handle the solid compound in an inert atmosphere (e.g., a glove box with nitrogen or argon).
-
Fresh Solutions: Prepare solutions fresh for each experiment to minimize the duration of exposure to potential oxidants in the solvent or atmosphere.
-
Solvent Purity: Use high-purity, degassed solvents for preparing solutions.
-
Issue 2: Inconsistent or Reduced Potency in Biological Assays
-
Observation: A decrease in the expected biological activity of this compound hydrochloride is observed over time or between experiments.
-
Possible Cause: This is likely due to the degradation of the compound in the experimental solution, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Verify Stock Solution Integrity: Analyze your stock solution using HPLC to confirm its concentration and purity before use in sensitive assays.
-
Assess Stability in Assay Media: Perform a stability study by incubating this compound hydrochloride in your specific cell culture media or buffer under the assay conditions (e.g., 37°C, 5% CO2) for the duration of the experiment. Analyze samples at different time points by HPLC to quantify degradation.
-
Replenish Compound: For long-term experiments (e.g., over 24 hours), consider replenishing the media with freshly prepared this compound hydrochloride at regular intervals to maintain a consistent concentration.
-
Optimize Assay Duration: If the experimental design allows, shorten the incubation time to minimize the impact of degradation.
-
Quantitative Data on Stability
While specific degradation kinetics for this compound hydrochloride are not extensively published, a forced degradation study can provide valuable insights into its stability under various stress conditions. The following table outlines the typical conditions for such a study and the expected qualitative stability based on the properties of aporphine alkaloids.
| Stress Condition | Reagent/Parameter | Temperature | Duration | Expected Stability |
| Acid Hydrolysis | 0.1 M HCl | Room Temp / 50-70°C | Up to 7 days | Potentially susceptible to degradation.[7] |
| Base Hydrolysis | 0.1 M NaOH | Room Temp / 50-70°C | Up to 7 days | Generally more stable than in acidic conditions. |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours | Susceptible to degradation.[6][7] |
| Thermal Degradation | Solid & Solution | 60°C | Up to 7 days | Generally stable, but degradation may be accelerated. |
| Photodegradation | Solution | Ambient | ICH Q1B guidelines | Susceptible to degradation.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Hydrochloride
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound hydrochloride in methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Incubate a sample of the stock solution at 60°C.
-
Photodegradation: Expose a sample of the stock solution to a calibrated light source according to ICH Q1B guidelines. Keep a control sample in the dark.
3. Sample Collection and Analysis:
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound Hydrochloride
This protocol provides a general framework for developing an HPLC method to separate this compound hydrochloride from its potential degradation products. Method optimization will be required.
1. Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-20 min: Gradient from 10% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: Return to 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV spectrum of this compound hydrochloride (e.g., 280 nm).
-
Injection Volume: 10-20 µL.
2. Method Validation (as per ICH guidelines):
-
Specificity: Analyze samples from the forced degradation study to ensure separation of the parent peak from any degradation product peaks.
-
Linearity: Establish a calibration curve with at least five concentrations of this compound hydrochloride.
-
Accuracy: Determine the recovery of a known amount of this compound hydrochloride spiked into a placebo.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of this compound hydrochloride that can be reliably detected and quantified.
Visualizations
Caption: Workflow for proper storage and handling of this compound hydrochloride.
Caption: Inhibition of dopamine synthesis by this compound hydrochloride.
References
- 1. researchgate.net [researchgate.net]
- 2. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. shutterstock.com [shutterstock.com]
- 5. goldbio.com [goldbio.com]
- 6. researchgate.net [researchgate.net]
- 7. Dynamics of tyrosine hydroxylase mediated regulation of dopamine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 9. Figure 1, [Metabolic pathway of dopamine synthesis...]. - Parkinson’s Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. houptlab.org [houptlab.org]
addressing variability in animal responses to bulbocapnine administration
Welcome to the technical support center for bulbocapnine administration in experimental animal models. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability in animal responses to this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and supporting data to help ensure the consistency and reliability of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a naturally occurring aporphine (B1220529) alkaloid. Its primary mechanisms of action include:
-
Dopamine (B1211576) D2 Receptor Antagonism: It blocks dopamine D2 receptors, particularly in the striatum, which is a key mechanism for its cataleptic effects.[1]
-
Tyrosine Hydroxylase (TH) Inhibition: It inhibits TH, the rate-limiting enzyme in dopamine synthesis, thereby reducing dopamine levels.[2]
-
Acetylcholinesterase Inhibition: It also acts as an acetylcholinesterase inhibitor.
Q2: What is the most common behavioral effect of this compound administration in rodents?
The most prominent and widely studied behavioral effect of this compound in rodents is catalepsy, a state of motor immobility and waxy flexibility.[1] This effect is dose-dependent and is often used as an animal model for the extrapyramidal side effects of antipsychotic drugs.[1][3]
Q3: Why am I observing significant variability in the cataleptic response between my animals?
Variability in drug responses is a common challenge in animal research. Several factors can contribute to this when using this compound:
-
Species and Strain Differences: Different species and even different strains of the same species can exhibit varied sensitivity to this compound. For example, Wistar and Sprague-Dawley rats can show different behavioral responses and pharmacokinetic profiles to various compounds.[4][5]
-
Genetic Predisposition: There can be a genetic predisposition to catalepsy within a population.[6]
-
Age: The age of the animals can significantly impact their response to drugs that affect the motor system.[7][8]
-
Sex: Sex differences can influence the pharmacokinetics and pharmacodynamics of a drug.[9]
-
Environmental Factors: The experimental environment and context can influence the intensity of the cataleptic response.[10]
Q4: How should I prepare and store this compound for injection?
Troubleshooting Guides
Issue 1: Inconsistent or No Catalepsy Observed at Expected Doses
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosage | Verify your dose calculations. For rats, a cataleptogenic dose of 50 mg/kg (i.p.) has been reported to induce catalepsy for approximately 1 hour.[11] Dose-response relationships can be steep, so small errors can have a large impact. |
| Animal Strain Variability | Be aware of the strain of animals you are using. If you are using a different strain from what is reported in the literature, you may need to perform a dose-response study to determine the effective dose in your specific strain. |
| Improper Drug Administration | Ensure proper intraperitoneal (i.p.) or subcutaneous (s.c.) injection technique. Improper injection can lead to variable absorption. |
| Drug Solution Degradation | Prepare fresh this compound solutions for each experiment. If using a stock solution, ensure it has been stored correctly and is within its stability period. |
| Habituation/Sensitization | Repeated testing can lead to habituation or sensitization to the cataleptic effects of dopamine antagonists.[12] Consider using naive animals for each experiment if possible. |
Issue 2: High Inter-Animal Variability Within the Same Experimental Group
| Possible Cause | Troubleshooting Steps |
| Genetic Heterogeneity | If using an outbred stock (e.g., Wistar or Sprague-Dawley rats), some level of inter-individual variability is expected due to genetic differences.[13] Using an inbred strain (e.g., C57BL/6 mice) can help reduce this, though some variability will still exist. |
| Differences in Age and Weight | Ensure that all animals within an experimental group are of a similar age and weight. Both age and body composition can affect drug metabolism and response.[8] |
| Sex Differences | House males and females separately and analyze their data separately, as sex can influence drug effects.[9] |
| Environmental Stressors | Minimize stress in the housing and experimental environment. Stress can affect the dopaminergic system and influence the response to this compound. |
| Inconsistent Testing Procedure | Standardize the catalepsy testing procedure completely. The way the animal is handled and placed on the bar can influence the duration of the cataleptic posture. |
Quantitative Data
Table 1: Reported Cataleptogenic Dose of this compound in Rats
| Species | Strain | Dose (mg/kg) | Route of Administration | Observed Effect | Duration of Effect | Reference |
| Rat | Not Specified | 50 | i.p. | Catalepsy | 1 hour | [11] |
Note: There is a lack of comprehensive public data on the dose-response relationship for this compound-induced catalepsy in different rodent species and strains. Researchers should perform pilot studies to determine the optimal dose for their specific experimental conditions.
Experimental Protocols
Protocol 1: Induction and Measurement of Catalepsy (Bar Test)
This protocol is adapted from standard methods for assessing catalepsy in rodents.[3]
Apparatus:
-
A horizontal bar (approximately 0.9 cm in diameter for rats, 0.4 cm for mice) is fixed at a height of 9 cm for rats and 4.5 cm for mice above a flat surface.
Procedure:
-
Administer this compound via the desired route (e.g., 50 mg/kg, i.p. for rats).[11]
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the latency (in seconds) for the animal to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be set. If the animal remains on the bar for the entire duration, record the cut-off time.
Protocol 2: Tyrosine Hydroxylase (TH) Activity Assay in Rodent Striatum
This protocol is based on a radiometric assay method.[14]
Materials:
-
Rat or mouse striatal tissue
-
Assay buffer (e.g., sodium acetate, pH 6.0)
-
0.5% Triton X-100
-
[3H] L-tyrosine
-
DL-6-methyl-5,6,7,8-tetrahydropterine (6-MPH4)
-
Catalase
-
Activated charcoal in 0.1 M HCl
-
Scintillation cocktail
Procedure:
-
Homogenize striatal tissue in the assay buffer containing 0.5% Triton X-100 (1.0 ml for rat, 0.5 ml for mouse).[14]
-
Centrifuge the homogenate and collect the supernatant.
-
Incubate 200 µl of the supernatant for 20 minutes at 37°C with a reaction mixture containing 0.8 µCi [3H] L-tyrosine, 1.5 mM 6-MPH4, 100 U catalase, and 1.0 µM dithiothreitol in a total volume of 300 µl.[14]
-
Terminate the reaction by adding 1 ml of a suspension of activated charcoal in 0.1 M HCl.[14]
-
Centrifuge the samples.
-
Mix 200 µl of the supernatant with 5 ml of scintillation cocktail and quantify the [3H]H2O formed using a scintillation counter.[14]
Protocol 3: Dopamine Receptor Binding Assay
This is a general protocol for a competitive radioligand binding assay.
Materials:
-
Crude membrane preparations from the brain region of interest (e.g., striatum)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radiolabeled dopamine receptor ligand (e.g., [³H]spiperone for D2-like receptors)
-
Unlabeled this compound at various concentrations
-
Glass fiber filters
-
Cell harvester
-
Scintillation vials and cocktail
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a 96-well plate, incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2 antagonist like unlabeled haloperidol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific binding at each concentration of this compound and determine the Ki value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between Sprague-Dawley and Wistar rats as an experimental model of pharmacokinetic alterations induced by spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential performance of Wistar Han and Sprague Dawley rats in behavioral tests: differences in baseline behavior and reactivity to positive control agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Selection of Wistar rats for predisposition to catalepsy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Somatostatin antagonist induces catalepsy in the aged rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of age and isolation on the evolution of catalepsy during chronic haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Haloperidol conditioned catalepsy in rats: a possible role for D1-like receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. KoreaMed Synapse [synapse.koreamed.org]
- 14. Analytical characterization of a sensitive radioassay for tyrosine hydroxylase activity in rodent striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting unexpected behavioral outcomes in bulbocapnine studies
Welcome to the technical support center for bulbocapnine research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected behavioral outcomes in studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary expected behavioral outcome of this compound administration in rodents?
A1: The primary and most well-documented behavioral effect of this compound in rodents is catalepsy, a state of immobility and failure to correct an externally imposed posture.[1][2][3] This effect is largely attributed to its antagonist activity at dopamine (B1211576) D2 receptors and its inhibition of dopamine biosynthesis via the enzyme tyrosine hydroxylase.[1][4]
Q2: What is the mechanism of action of this compound?
A2: this compound has a multi-target pharmacological profile. Its principal mechanism is the blockade of dopamine receptors, which is a key factor in its cataleptogenic effects.[1] Additionally, it inhibits tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[4][5] It has also been reported to act as an acetylcholinesterase inhibitor, which can lead to increased neuromuscular transmission.[4]
Q3: We are observing high variability in the cataleptic response between individual animals. What are the potential causes?
A3: High inter-individual variability is a common challenge in behavioral pharmacology.[6][7] Several factors can contribute to this:
-
Genetic Variation: Outbred rodent stocks naturally have greater genetic diversity, which can lead to varied responses. Using inbred strains (e.g., C57BL/6J mice) can help minimize this.[6]
-
Animal Handling and Stress: Stress from handling and environmental factors can significantly impact baseline behavior and drug responses. Acclimatize animals to the testing room and handle them consistently.[6][8]
-
Environmental Conditions: Subtle changes in lighting, temperature, bedding, and noise can influence behavioral outcomes. Standardize all environmental parameters.[6]
-
Sex Differences: Hormonal fluctuations in female rodents can affect drug metabolism and behavior. Consider testing sexes separately.
-
Observer Bias: Subjectivity in scoring can introduce variability. Employing two independent, blinded observers or using automated detection systems can mitigate this.[6]
Q4: Are there any known off-target effects of this compound that could lead to unexpected behaviors?
A4: Yes, this compound's inhibition of acetylcholinesterase can cause effects unrelated to its dopaminergic antagonism, such as tremors, convulsions, and hypersalivation.[4] Additionally, interactions with other neurotransmitter systems, such as the serotonergic and adrenergic systems, have been noted, which could contribute to a complex behavioral phenotype.[9][10]
Troubleshooting Guides
Issue 1: Lack of Expected Cataleptic Response
You've administered this compound at a previously reported effective dose, but the animals are not exhibiting catalepsy.
| Potential Cause | Troubleshooting Steps |
| Inappropriate Dosage | The dose may be too low for your specific animal strain, sex, or age. Conduct a dose-response study to determine the optimal cataleptic dose. |
| Compound Instability | This compound solutions may degrade over time. Prepare fresh solutions for each experiment and protect them from light. |
| Route of Administration | Ensure the intended route of administration (e.g., intraperitoneal, subcutaneous) was correctly performed. Improper injection can lead to variable absorption. |
| Metabolic Differences | Variations in drug metabolism between animals can alter the effective dose. Using an inbred strain can help reduce this variability.[6] |
| Incorrect Acclimatization | Insufficient acclimatization to the testing environment can lead to heightened stress and activity, potentially masking the cataleptic effect. Ensure a proper habituation period.[6] |
Issue 2: Observation of Unexpected Behaviors
Instead of or in addition to catalepsy, you observe other behaviors such as tremors, hyperactivity, or seizures.
| Potential Cause | Troubleshooting Steps |
| Acetylcholinesterase Inhibition | Tremors, spasms, and convulsions can be a result of this compound's acetylcholinesterase inhibitory activity.[4] Consider co-administration with a peripherally acting anticholinergic agent to see if these effects are mitigated. |
| Paradoxical Locomotor Activity | While catalepsy is expected, some dopaminergic compounds can have biphasic effects on locomotion.[11] This could be dose-dependent or related to off-target effects. A thorough dose-response analysis is recommended. |
| Interaction with Other Neurotransmitter Systems | This compound's potential interaction with serotonergic and adrenergic systems could lead to a complex behavioral phenotype.[9][10] Review the literature for known interactions that might explain the observed behaviors. |
| Toxicity | At higher doses, this compound can be toxic, leading to adverse effects like convulsions and extreme hypertension.[4] If such signs are observed, reduce the dose or terminate the experiment for that animal. |
Experimental Protocols
Protocol 1: this compound-Induced Catalepsy in Rats (Bar Test)
Objective: To quantify the cataleptic effect of this compound in rats.
Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Horizontal bar (e.g., 0.5 cm diameter, elevated 4.5 cm)
-
Stopwatch
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the experiment. On the testing day, bring the animals to the behavioral room for at least 60 minutes of habituation.
-
Drug Preparation: Prepare a fresh solution of this compound hydrochloride in the vehicle.
-
Dosing and Administration: Administer this compound or vehicle via intraperitoneal (i.p.) injection. A reported cataleptogenic dose in rats is 50 mg/kg.[1]
-
Catalepsy Assessment:
-
At predetermined time points post-injection (e.g., 30, 60, 90, and 120 minutes), gently place both forepaws of the rat on the horizontal bar.
-
Start the stopwatch immediately.
-
Measure the descent latency, which is the time it takes for the rat to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) should be established to prevent undue stress. If the animal remains on the bar for the entire cut-off period, record the maximum time.
-
-
Data Analysis: Compare the descent latencies between the this compound-treated and vehicle-treated groups using appropriate statistical methods (e.g., ANOVA).
Data Presentation
Table 1: Dose-Response of this compound-Induced Catalepsy in Rats (Hypothetical Data)
| Dose (mg/kg, i.p.) | N | Mean Descent Latency (seconds) ± SEM |
| Vehicle | 10 | 15.2 ± 3.1 |
| 10 | 10 | 45.8 ± 8.7 |
| 25 | 10 | 112.5 ± 15.3 |
| 50 | 10 | 250.1 ± 22.4 |
Note: This table is for illustrative purposes. Researchers should determine the dose-response curve for their specific experimental conditions.
Table 2: Inhibitory Effects of this compound on Dopamine Biosynthesis in PC12 Cells
| Concentration (µM) | Inhibition of Dopamine Content (%) | Inhibition of Tyrosine Hydroxylase Activity (%) |
| 20 | 45.2 | 24.4 |
| IC₅₀ | 26.7 | - |
Data from Shin et al., 1998.[5]
Visualizations
Caption: this compound's dual mechanism of action on the dopaminergic system.
References
- 1. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Methods for detecting "cataleptic states" in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 5. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Rigor and Reproducibility in Rodent Behavioral Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound's ability to antagonize the adrenergic inhibitory action of dopamine and analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Locomotor activity depends on β-arrestin recruitment by the dopamine D1 receptor in the striatal D1-D3 receptor heteromer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Protocol Refinement for Minimizing Stress During Bulbocapnine Injections in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining protocols for bulbocapnine injections in mice, with a primary focus on minimizing animal stress and ensuring data integrity.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound injections, offering potential causes and solutions.
Issue 1: High variability in behavioral or physiological data post-injection.
-
Potential Cause: Inconsistent injection technique, leading to variable absorption rates and stress levels. The stress of the injection procedure itself can be a significant confounding factor.[1][2][3] Even routine procedures like injections can induce stress, impacting experimental outcomes.[2][4]
-
Solution:
-
Standardize Handling: Implement non-aversive handling methods such as tunnel or cup handling instead of tail handling.[1][5][6] Acclimatize mice to the handling and injection procedure for several days beforehand.[7][8][9]
-
Consistent Injection Site: Use a consistent subcutaneous (SC) injection site, such as the loose skin over the shoulders and neck, for reliable absorption.[10][11][12] Rotate injection sites if repeated dosing is necessary.[12]
-
Aseptic Technique: Always use a new sterile needle and syringe for each animal to prevent infection and minimize discomfort.[10][12]
-
Control for Injection Stress: Include a vehicle-injected control group to differentiate the effects of the injection from the effects of this compound.
-
Issue 2: Visible signs of distress in mice during or after injection (e.g., vocalization, freezing, excessive grooming, or aggression).
-
Potential Cause: Improper restraint, painful injection, or adverse reaction to the vehicle or this compound. The restraint itself can be a significant stressor.[13]
-
Solution:
-
Refined Restraint: Use the minimum restraint necessary to perform the injection safely and accurately.[14] Ensure personnel are proficient in proper mouse restraint techniques.
-
Optimize Injection Parameters: Use an appropriate needle size (25-27 gauge for SC injections in mice) to minimize tissue trauma.[12][15] Warm the this compound solution to body temperature before injection to reduce discomfort.[12]
-
Vehicle Formulation: Ensure the vehicle is sterile, non-irritating, and has a pH close to neutral.[11][12] Common vehicles include sterile saline or phosphate-buffered saline (PBS).
-
Monitor for Adverse Effects: Observe animals closely after injection for any signs of adverse reactions. Consult with a veterinarian if unexpected side effects occur.
-
Issue 3: Difficulty in administering the correct dose of this compound.
-
Potential Cause: Incorrect calculation of injection volume, leakage from the injection site, or inaccurate dosing due to the viscosity of the solution.
-
Solution:
-
Accurate Volume Calculation: Carefully calculate the injection volume based on the mouse's body weight and the desired dose of this compound.
-
Proper Injection Technique: For SC injections, create a "tent" of skin and insert the needle at the base, parallel to the body, to prevent leakage.[10] Aspirate before injecting to ensure the needle is not in a blood vessel.[10][15]
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Solution Preparation: If the this compound solution is viscous, consider using a slightly larger gauge needle if appropriate for the mouse's size.[10] Ensure the solution is well-mixed before drawing it into the syringe.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended handling method to reduce stress before injection?
A1: Non-aversive handling techniques are highly recommended. These include using a handling tunnel or cupping the mice in your hands.[1][5][6] These methods have been shown to reduce anxiety and stress responses compared to traditional tail handling.[1][5] A period of habituation to the chosen handling method is also crucial.[9]
Q2: What are the best practices for subcutaneous (SC) injection in mice?
A2: Key best practices include:
-
Secure and Safe Restraint: Ensure the mouse is properly restrained to prevent injury to both the animal and the handler.[10][14]
-
Appropriate Needle and Volume: Use a 25-27 gauge needle and limit the injection volume.[12][15]
-
Aseptic Technique: Use a new sterile needle and syringe for each animal.[10][12]
-
Injection Site: The loose skin over the neck and shoulders is the most common and recommended site.[10][11]
-
"Tenting" the Skin: Lift the skin to form a tent and inject at the base to ensure the substance is delivered into the subcutaneous space.[10]
Q3: How can I monitor stress levels in mice post-injection?
A3: Stress can be monitored through both behavioral and physiological measures:
-
Behavioral Indicators: Observe for changes in posture, activity levels, grooming, and social interaction. The mouse grimace scale can be a useful tool for assessing pain and distress.[9]
-
Physiological Markers: Measure plasma corticosterone (B1669441) levels, which are a common indicator of stress.[2][16] Fecal corticosterone metabolites can also be a non-invasive measure of chronic stress.[7]
Q4: What is the known mechanism of action for this compound that might be relevant to my study?
A4: this compound has been shown to inhibit the biosynthesis of dopamine (B1211576) by inhibiting the enzyme tyrosine hydroxylase.[17][18] This can lead to cataleptic effects. Understanding this mechanism is crucial for interpreting behavioral outcomes and potential interactions with other drugs.
Data Presentation
Table 1: Recommended Injection Parameters for this compound in Mice
| Parameter | Recommendation | Rationale |
| Route of Administration | Subcutaneous (SC) | Minimally invasive, allows for slower absorption compared to intravenous routes.[12] |
| Injection Site | Loose skin over the shoulders/neck | Ample subcutaneous space, less sensitive area for the mouse.[10][11] |
| Needle Gauge | 25-27 G | Minimizes pain and tissue damage.[12][15] |
| Injection Volume | 5-10 ml/kg | Standard recommended volume for SC injections in mice.[16] |
| Vehicle | Sterile Saline (0.9% NaCl) or PBS | Isotonic and non-irritating.[11][12] |
| Solution Temperature | Body Temperature (~37°C) | Reduces discomfort during injection.[12] |
Table 2: Stress Indicators and Measurement
| Indicator Type | Specific Measure | Timepoint for Measurement |
| Behavioral | Mouse Grimace Scale | Immediately post-injection and at subsequent observation points.[9] |
| Home cage activity | Continuous or at set intervals post-injection. | |
| Grooming behavior | At set intervals post-injection. | |
| Physiological | Plasma Corticosterone | 30 minutes post-injection for acute stress response.[16] |
| Fecal Corticosterone Metabolites | 8-12 hours post-injection for a delayed stress response.[7] | |
| Blood Glucose | Can be measured alongside corticosterone as an additional stress marker.[7] |
Experimental Protocols
Protocol 1: Acclimation and Habituation to Handling and Injection
-
Handling Acclimation (3-5 days prior to injection):
-
Procedure Habituation (1-2 days prior to injection):
-
Simulate the injection procedure without an actual injection.
-
Gently restrain the mouse as you would for an injection.
-
Lightly pinch the skin at the intended injection site with your fingers.
-
Release the mouse back into its home cage.
-
This helps to reduce the novelty and stress of the actual injection.[9]
-
Protocol 2: Subcutaneous this compound Injection
-
Preparation:
-
Injection:
-
Transfer the mouse from its home cage to the procedure area using a non-aversive handling method.
-
Securely but gently restrain the mouse.
-
Grasp the loose skin over the shoulders to form a "tent".[10]
-
Insert the needle, bevel up, into the base of the tented skin.
-
Aspirate briefly to ensure the needle is not in a blood vessel.[10][15]
-
Inject the solution at a steady pace.
-
Withdraw the needle and gently massage the area to help disperse the solution.[12]
-
Return the mouse to its home cage and monitor for any adverse reactions.
-
Visualizations
Caption: Experimental workflow for this compound injections in mice.
References
- 1. Handling Techniques to Reduce Stress in Mice [jove.com]
- 2. researchgate.net [researchgate.net]
- 3. Handling Techniques to Reduce Stress in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Injections to pregnant mice produce prenatal stress that affects aggressive behavior in their adult male offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improving the practicality of using non-aversive handling methods to reduce background stress and anxiety in laboratory mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. content.protocols.io [content.protocols.io]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Subcutaneous Injection in Mice | Animals in Science [queensu.ca]
- 11. Subcutaneous Injection in the Mouse - Research Animal Training [researchanimaltraining.com]
- 12. ichor.bio [ichor.bio]
- 13. studenttheses.uu.nl [studenttheses.uu.nl]
- 14. research.uky.edu [research.uky.edu]
- 15. staff.flinders.edu.au [staff.flinders.edu.au]
- 16. The type of stress matters: repeated injection and permanent social isolation stress in male mice have a differential effect on anxiety- and depressive-like behaviours, and associated biological alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound [cuip.cz]
- 18. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
overcoming challenges in the synthesis of bulbocapnine derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of bulbocapnine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound derivatives?
A2: The main difficulties arise from both the construction of the core aporphine (B1220529) skeleton and the control of stereochemistry. Key challenges include:
-
Low yields in cyclization reactions: Formation of the tetracyclic aporphine core, often via Bischler-Napieralski, Pictet-Spengler, or intramolecular Heck reactions, can be low-yielding.[1]
-
Stereocontrol: Achieving the desired enantiomer (e.g., (S)-bulbocapnine) requires either a stereoselective synthesis or resolution of a racemic mixture.
-
Side reactions: Common side reactions include oxidation, O-demethylation, and the formation of regioisomers during cyclization.[1]
-
Purification: Separating the desired product from structurally similar impurities and byproducts can be complex.[1]
Q2: What are the most common impurities encountered in this compound synthesis?
A3: Impurities can originate from starting materials, side reactions, or the work-up process. Common impurities include unreacted starting materials, diastereomers (if the synthesis is not stereoselective), oxidized byproducts, and regioisomers from the cyclization step. Residual solvents and reagents from purification can also be present.[1]
Q3: What are the recommended storage conditions for this compound and its derivatives?
A4: Aporphine alkaloids can be susceptible to oxidation, especially when exposed to air and light. It is advisable to store this compound and its derivatives in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Bischler-Napieralski Reaction for Tetrahydroisoquinoline Precursor Synthesis
Q: My Bischler-Napieralski reaction is giving a low yield of the desired 3,4-dihydroisoquinoline (B110456). What are the possible causes and solutions?
A: Low yields in this reaction are a common issue. Here are several potential causes and troubleshooting tips:
-
Deactivated Aromatic Ring: The Bischler-Napieralski reaction is an electrophilic aromatic substitution, and its success is highly dependent on the electronic nature of the aromatic ring. Electron-withdrawing groups will significantly decrease the nucleophilicity of the ring, hindering the cyclization.
-
Troubleshooting Tip: If your substrate has deactivating groups, consider using stronger dehydrating agents. For substrates lacking electron-donating groups, a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphoryl chloride (POCl₃) is often more effective. For sensitive substrates, milder conditions using triflic anhydride (B1165640) (Tf₂O) and a non-nucleophilic base like 2-chloropyridine (B119429) can be beneficial.
-
-
Ineffective Dehydrating Agent: The choice of dehydrating agent is critical. POCl₃ is common, but may not be sufficient for all substrates.
-
Troubleshooting Tip: For less reactive substrates, consider more potent dehydrating agents like P₂O₅ or polyphosphoric acid (PPA).
-
-
Side Reactions: A significant side reaction is the retro-Ritter reaction, which leads to the formation of a styrene (B11656) derivative.[2]
-
Troubleshooting Tip: To minimize this, consider using the corresponding nitrile as a solvent to shift the equilibrium away from the retro-Ritter product. Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate, avoiding the elimination that leads to the styrene byproduct.
-
Issue 2: Poor Diastereoselectivity in the Pictet-Spengler Reaction
Q: I am obtaining a mixture of diastereomers in my Pictet-Spengler reaction. How can I improve the diastereoselectivity?
A: The formation of diastereomers is a common challenge. The ratio of products can be influenced by reaction conditions, with the cis isomer often being the kinetic product and the trans isomer the thermodynamic product.
-
Troubleshooting Tip:
-
Kinetic vs. Thermodynamic Control: For the kinetic cis product, carrying out the reaction at lower temperatures may be beneficial. To favor the thermodynamic trans product, higher temperatures or longer reaction times may be necessary.
-
Catalyst Choice: The choice of acid catalyst can significantly influence diastereoselectivity. Strong protic acids like trifluoroacetic acid (TFA) or Lewis acids such as BF₃·OEt₂ are commonly used. Experimenting with different acids and catalyst loadings is recommended.
-
Chiral Auxiliaries: Employing a chiral auxiliary on the nitrogen of the β-arylethylamine can effectively control the stereochemical outcome of the cyclization.
-
Issue 3: Low Yield in the Intramolecular Heck Reaction for Aporphine Core Formation
Q: My intramolecular Heck reaction to form the aporphine core is inefficient. What factors should I investigate?
A: The success of the intramolecular Heck reaction is dependent on several factors, including the catalyst, ligand, base, and solvent.
-
Troubleshooting Tip:
-
Catalyst and Ligand: The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand is crucial. For electron-rich olefins, ligands like triphenylphosphine (B44618) (PPh₃) or bulky, electron-rich ligands can be effective. For asymmetric synthesis, chiral ligands such as BINAP are used. Experiment with different catalyst/ligand combinations to find the optimal system for your substrate.
-
Base: The base plays a critical role in the regeneration of the Pd(0) catalyst. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used. The strength and solubility of the base can impact the reaction rate and yield.
-
Solvent: Anhydrous, polar aprotic solvents like DMF, DMAc, or acetonitrile (B52724) are typically used. Ensure the solvent is thoroughly dried, as water can negatively affect the reaction.
-
Leaving Group: The nature of the halide on the aromatic ring can influence the rate of oxidative addition. The reactivity order is generally I > Br > Cl. If you are using an aryl chloride, consider converting it to the corresponding bromide or iodide.
-
Data Presentation
Table 1: Typical Reaction Conditions and Yields for Key Synthetic Steps
| Reaction Step | Substrate Example | Reagents and Conditions | Yield (%) | Reference |
| Bischler-Napieralski Reaction | N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃, Acetonitrile, Reflux | 85-95 | [3] |
| N-(3-Methoxy-4-hydroxyphenethyl)acetamide | POCl₃, Toluene (B28343), Reflux | 70-80 | [3] | |
| Pictet-Spengler Reaction | N-Tosyl tyramine (B21549) and 2-bromophenylacetaldehyde | Trifluoroacetic acid | 56 | [4] |
| Intramolecular Heck Reaction | N-Tosyl-1-(2-bromobenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 80-120 °C | 60-80 | [5] |
| Pschorr Cyclization | 1-(2'-aminobenzyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline | NaNO₂, HCl, Cu powder | High | [6][7] |
Experimental Protocols
Protocol 1: Bischler-Napieralski Cyclization
Objective: To synthesize a 3,4-dihydroisoquinoline precursor.
Materials:
-
β-arylethylamide (1.0 equiv)
-
Phosphoryl chloride (POCl₃) (2.0-3.0 equiv)
-
Anhydrous acetonitrile or toluene
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add the β-arylethylamide.
-
Add anhydrous acetonitrile or toluene to dissolve the starting material.
-
Cool the solution in an ice bath.
-
Slowly add POCl₃ dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is then reduced. Dissolve the crude product in methanol (B129727) and cool the solution in an ice bath.
-
Add sodium borohydride (B1222165) (1.5 equiv) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure and extract the aqueous residue with dichloromethane (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the crude tetrahydroisoquinoline.
-
Purify by column chromatography on silica (B1680970) gel.
Protocol 2: Intramolecular Heck Reaction
Objective: To form the aporphine core via intramolecular cyclization.
Materials:
-
N-protected 1-(2-bromobenzyl)-tetrahydroisoquinoline (1.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.05 - 0.1 equiv)
-
Triphenylphosphine (PPh₃) (0.1 - 0.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous DMF or acetonitrile
Procedure:
-
To a Schlenk tube under an inert atmosphere (argon or nitrogen), add the N-protected 1-(2-bromobenzyl)-tetrahydroisoquinoline, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add anhydrous DMF or acetonitrile via syringe.
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture in an oil bath at 80-120 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate or dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the cyclized aporphine derivative.
Protocol 3: Purification by Recrystallization
Objective: To purify the final this compound derivative.
Materials:
-
Crude this compound derivative
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, treat it with a small amount of activated charcoal and filter while hot.
-
To the hot, clear solution, add diethyl ether dropwise until a slight turbidity persists.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol/diethyl ether mixture.
-
Dry the purified crystals under vacuum.[4]
Mandatory Visualization
Caption: General synthetic workflow for this compound derivatives.
Caption: Troubleshooting decision tree for low cyclization yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. mt.com [mt.com]
- 5. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Support Center: Ensuring Consistent Purity of Bulbocapnine from Natural Plant Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in achieving consistent purity of bulbocapnine extracted from natural plant sources.
Frequently Asked Questions (FAQs)
Q1: What are the primary natural sources of this compound?
A1: this compound is an aporphine (B1220529) alkaloid primarily found in plants belonging to the Papaveraceae family, particularly within the Corydalis (e.g., Corydalis cava) and Dicentra genera.[1][2][3]
Q2: What are the common impurities that co-extract with this compound?
A2: During the extraction process from sources like Corydalis cava, several other alkaloids with similar chemical properties may be co-extracted. These include, but are not limited to, coptisine, (+)-domestine, protopine (B1679745), (+)-stylopine, and (+)-isoboldine.[3] The presence of these related alkaloids is a primary cause of purification challenges.
Q3: What are the general stability characteristics of this compound?
A3: As an aporphine alkaloid, this compound's stability can be influenced by factors such as pH, temperature, light, and oxidative conditions.[4][5] The hydrochloride salt of this compound is water-soluble and should be stored at -20°C and protected from light to minimize degradation.[6]
Q4: What is a suitable analytical technique for assessing the purity of this compound?
A4: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common and effective methods for the quantitative analysis and purity assessment of this compound.[7][8] Thin Layer Chromatography (TLC) is also a useful qualitative tool for monitoring the progress of purification.[1][2]
Troubleshooting Guides
Issue 1: Low Extraction Yield
| Possible Cause | Troubleshooting Steps |
| Incomplete Cell Lysis | Ensure the plant material is finely ground to maximize the surface area for solvent penetration. |
| Inappropriate Solvent System | The polarity of the extraction solvent may not be optimal. An optimized study on Corydalis species suggests using 70% ethanol (B145695).[9][10][11] Consider adjusting the solvent polarity based on your specific plant matrix. |
| Suboptimal pH | The extraction of alkaloids is often pH-dependent. For Corydalis alkaloids, adjusting the solvent to a basic pH (e.g., pH 10 with dilute ammonia) has been shown to improve yields.[9][10][11] |
| Insufficient Extraction Time/Temperature | Increase the duration of extraction or the temperature. Refluxing for 60 minutes, repeated twice, has been reported as effective.[9][10][11] However, be cautious of potential thermal degradation of this compound. |
Issue 2: Low Purity of Final Product
| Possible Cause | Troubleshooting Steps |
| Co-elution of Structurally Similar Alkaloids | Optimize the gradient elution profile in your column chromatography. A gradual increase in solvent polarity (e.g., a gradient of chloroform (B151607) to methanol) can improve the separation of this compound from other alkaloids like protopine or stylopine.[2] |
| Presence of Pigments and Lipids | Incorporate a liquid-liquid extraction step before column chromatography. Partitioning the crude extract between an acidic aqueous phase and a non-polar organic solvent can help remove non-alkaloidal impurities. |
| Incomplete Crystallization | If "oiling out" occurs during recrystallization, reheat the solution and add more of the polar solvent to ensure complete dissolution before slow cooling. Seeding with a pure crystal of this compound can also initiate proper crystal formation.[2] |
| Degradation During Purification | Avoid prolonged exposure to harsh pH conditions, high temperatures, and direct light during the purification process.[6] Use of antioxidants during workup might be considered if oxidative degradation is suspected. |
Quantitative Data Summary
The following tables provide a summary of quantitative parameters for the extraction and analysis of this compound and related alkaloids, based on published literature.
Table 1: Optimized Extraction Parameters for Alkaloids from Corydalis Species [9][10][11]
| Parameter | Optimized Value |
| Solvent | 70% Ethanol |
| pH | 10 (adjusted with dilute ammonia) |
| Solid-to-Liquid Ratio | 1:20 (g/mL) |
| Extraction Method | Heating and Reflux |
| Extraction Time | 60 minutes |
| Number of Extractions | 2 |
Table 2: Typical Purity Analysis Parameters by HPLC
| Parameter | Typical Value/Condition |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)[12] |
| Mobile Phase | A gradient of an aqueous buffer (e.g., citric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile)[13] |
| Flow Rate | 1.0 mL/min[12] |
| Detection Wavelength | Determined by UV-Vis spectrophotometry of a pure this compound standard |
| Column Temperature | Ambient or controlled (e.g., 30°C)[12] |
Experimental Protocols
Protocol 1: General Extraction and Purification of this compound
-
Maceration and Extraction:
-
Grind dried and powdered plant material (e.g., Corydalis cava tubers) to a fine powder.
-
Suspend the powder in 70% ethanol at a 1:20 solid-to-liquid ratio.
-
Adjust the pH of the mixture to 10 using dilute ammonium (B1175870) hydroxide.
-
Heat the mixture under reflux for 60 minutes with constant stirring.
-
Cool the mixture and filter to separate the extract from the plant debris.
-
Repeat the extraction process on the plant residue for a second time to maximize yield.[9][10][11]
-
-
Solvent Removal:
-
Combine the filtrates from both extractions.
-
Concentrate the extract under reduced pressure using a rotary evaporator to remove the ethanol.
-
-
Acid-Base Liquid-Liquid Extraction:
-
Dissolve the concentrated aqueous residue in a 5% hydrochloric acid solution.
-
Wash the acidic solution with a non-polar solvent like hexane (B92381) to remove lipids and pigments.
-
Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide.
-
Extract the alkaline solution multiple times with dichloromethane (B109758) or chloroform to transfer the this compound free base into the organic phase.
-
-
Column Chromatography:
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and concentrate to dryness.
-
Prepare a silica (B1680970) gel column packed with a non-polar solvent (e.g., chloroform).
-
Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for instance, starting with 100% chloroform and gradually adding methanol.[2]
-
Collect fractions and monitor them by TLC to identify those containing pure this compound.
-
-
Recrystallization:
-
Combine the pure fractions and evaporate the solvent.
-
Dissolve the resulting solid in a minimal amount of hot ethanol.
-
Add a less polar anti-solvent, such as diethyl ether, dropwise until slight turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.
-
Collect the purified crystals of this compound by filtration and dry under vacuum.[2]
-
Protocol 2: Purity Assessment by HPLC
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Accurately weigh and dissolve the extracted this compound sample in the same solvent to a known concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Use a C18 reverse-phase column.
-
Employ a mobile phase gradient suitable for separating aporphine alkaloids. A starting point could be a mixture of a buffered aqueous solution and methanol, with a linear gradient increasing the methanol percentage over the run time.
-
Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
-
Set the UV detector to the wavelength of maximum absorbance for this compound.
-
-
Analysis:
-
Inject the standard solutions to establish the calibration curve and determine the retention time of this compound.
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.
-
Quantify the purity by calculating the percentage of the peak area of this compound relative to the total peak area of all components in the chromatogram.
-
Mandatory Visualizations
References
- 1. This compound [cuip.cz]
- 2. benchchem.com [benchchem.com]
- 3. Isolation and chemistry of alkaloids from plants of the family Papaveraceae LXVII: Corydalis cava (L.) Sch. et K. (C. tuberosa DC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. goldbio.com [goldbio.com]
- 7. Integrated UPLC–MS/MS and UPLC–Q–TOF–MS/MS analysis to reveal pharmacokinetics, tissue distribution, metabolism, and excretion of sipeimine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of a reversed-phase HPLC method for determination of alkaloids from Papaver somniferum L. (Papaveraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mobt3ath.com [mobt3ath.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of the extraction and purification of Corydalis yanhusuo W.T. Wang based on the Q-marker uniform design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. gsconlinepress.com [gsconlinepress.com]
Technical Support Center: Mitigating Compensatory Mechanisms in Long-Term Bulbocapnine Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in long-term studies with bulbocapnine. The content is designed to address specific issues related to the compensatory mechanisms that can arise from chronic administration of this dual-action compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that lead to compensatory changes?
A1: this compound is an isoquinoline (B145761) alkaloid with two primary mechanisms of action that can induce compensatory responses over long-term administration.[1][2] Firstly, it acts as a dopamine (B1211576) receptor antagonist, primarily at D2-like receptors.[3][4] Secondly, it functions as an acetylcholinesterase (AChE) inhibitor, which increases the synaptic availability of acetylcholine (B1216132).[1][2][5] Chronic modulation of these neurotransmitter systems triggers adaptive changes in the brain.
Q2: What are the expected compensatory mechanisms in long-term this compound studies?
A2: Based on its mechanisms of action, two main compensatory responses are anticipated:
-
Dopamine Receptor Supersensitivity: Chronic blockade of dopamine D2 receptors can lead to an upregulation in the number of these receptors, a phenomenon known as dopamine receptor supersensitivity.[4][6] This can result in a heightened response to dopamine agonists and may manifest as tolerance to the cataleptic effects of this compound.[7]
-
Cholinergic Receptor Desensitization: Prolonged enhancement of cholinergic signaling due to AChE inhibition can lead to a desensitization or downregulation of muscarinic acetylcholine receptors.[8] This can diminish the response to cholinergic stimulation over time.
Q3: How can I experimentally measure dopamine receptor supersensitivity?
A3: Dopamine receptor supersensitivity can be assessed both biochemically and behaviorally:
-
Biochemically: Quantify the density of D2 dopamine receptors (Bmax) in brain tissue (e.g., striatum) from control and this compound-treated animals using a radioligand binding assay with a D2 receptor-specific radioligand like [³H]-Spiperone or [³H]-Raclopride.[1][7][9]
-
Behaviorally: Challenge the animals with a dopamine agonist, such as apomorphine (B128758), and measure the potentiation of stereotyped behaviors (e.g., sniffing, gnawing, licking).[3][5][10] An exaggerated response in the this compound-treated group suggests supersensitivity.
Q4: What are the signs of tolerance to this compound's effects?
A4: Tolerance is often observed as a decrease in the pharmacological effect of the drug despite continuous administration. For this compound, this can manifest as a reduction in its cataleptic effects. This can be quantified by measuring the time an animal remains in an externally imposed posture (e.g., the bar test).[11][12] A decrease in the duration of catalepsy over days of treatment indicates the development of tolerance.
Troubleshooting Guides
Troubleshooting Biochemical Assays
Issue 1: High non-specific binding in my D2 receptor radioligand binding assay.
-
Question: I am performing a [³H]-Spiperone binding assay on striatal membranes from my long-term this compound study, but the non-specific binding is over 50% of the total binding. What could be the cause and how can I fix it?
-
Answer:
-
Potential Cause 1: Insufficient blocking of non-specific sites.
-
Solution: Ensure your assay buffer contains an appropriate blocking agent, such as 0.1% bovine serum albumin (BSA). Pre-soaking your glass fiber filters in 0.3-0.5% polyethyleneimine (PEI) can also reduce binding of the radioligand to the filter itself.[1]
-
-
Potential Cause 2: Radioligand concentration is too high.
-
Solution: Use a concentration of [³H]-Spiperone at or near its Kd for the D2 receptor. High concentrations can lead to binding to lower-affinity, non-specific sites.
-
-
Potential Cause 3: Inadequate washing.
-
Solution: Increase the number of washes with ice-cold buffer after incubation and filtration to ensure complete removal of unbound radioligand.[2]
-
-
Issue 2: No significant difference in D2 receptor density (Bmax) between control and this compound-treated groups.
-
Question: My radioligand binding assay results do not show the expected upregulation of D2 receptors in the this compound-treated group. What should I check?
-
Answer:
-
Potential Cause 1: Insufficient duration or dose of this compound treatment.
-
Solution: Receptor upregulation is a time- and dose-dependent process. Review the literature to ensure your treatment paradigm is sufficient to induce this change. Chronic treatment for at least 21 days is often required.[7]
-
-
Potential Cause 2: Assay variability.
-
Solution: Ensure consistent tissue preparation and assay conditions. Run samples from all groups in the same assay to minimize inter-assay variability. Include a positive control if possible (e.g., tissue from an animal treated with a potent D2 antagonist like haloperidol).
-
-
Potential Cause 3: Incorrect data analysis.
-
Solution: Double-check your calculations for specific binding and the nonlinear regression analysis used to determine Bmax and Kd. Utilize software like GraphPad Prism for accurate analysis.[13]
-
-
Troubleshooting Behavioral Assays
Issue 3: High variability in apomorphine-induced stereotypy scores.
-
Question: My data for apomorphine-induced stereotypy shows a lot of scatter, making it difficult to see a clear difference between groups. How can I reduce this variability?
-
Answer:
-
Potential Cause 1: Inconsistent scoring.
-
Solution: Ensure that the behavioral scoring is performed by an observer who is blind to the treatment groups. Use a clear and well-defined scoring scale. Video recording the sessions for later analysis by multiple blinded observers can also improve reliability.
-
-
Potential Cause 2: Environmental factors.
-
Solution: Habituate the animals to the testing environment before the apomorphine challenge. Conduct the tests at the same time of day to minimize circadian influences on behavior. The environment in which the drug is administered and tested can influence sensitization.[14]
-
-
Potential Cause 3: Individual differences in response.
-
Solution: Increase your sample size (n) per group to increase statistical power. There can be marked individual differences in the sensitization response to apomorphine.[5]
-
-
Issue 4: Difficulty in distinguishing between tolerance and sensitization in the catalepsy test.
-
Question: My catalepsy data is complex. How do I differentiate between the development of tolerance and potential behavioral sensitization?
-
Answer:
-
Explanation: While tolerance to the cataleptic effects of a dopamine antagonist is expected, some studies have reported sensitization (an increased effect) under specific conditions.[11]
-
Solution:
-
Analyze the time course: Tolerance is typically characterized by a gradual decrease in the cataleptic response over consecutive days of testing.[12] Sensitization might manifest as an initial increase in catalepsy with repeated testing, particularly with intermittent dosing schedules.[11]
-
Vary the testing parameters: The development of tolerance versus sensitization can be influenced by the dose, frequency of administration, and the specific catalepsy test used (e.g., bar test vs. inclined screen).[11] Carefully document and control these parameters.
-
Consider conditioned tolerance: The environment in which the drug is consistently administered can become a conditioned stimulus, influencing the expression of tolerance.[15][16]
-
-
Data Presentation
Table 1: Hypothetical Quantitative Data on D2 Dopamine Receptor Upregulation
| Parameter | Control Group | Long-Term this compound Group |
| D2 Receptor Density (Bmax) | 350 ± 25 fmol/mg protein | 525 ± 30 fmol/mg protein |
| Dissociation Constant (Kd) | 0.2 ± 0.05 nM | 0.22 ± 0.06 nM |
Table 2: Hypothetical Quantitative Data on Behavioral Supersensitivity (Apomorphine Challenge)
| Time Point (min) | Control Group (Mean Stereotypy Score) | Long-Term this compound Group (Mean Stereotypy Score) |
| 15 | 1.5 ± 0.3 | 3.2 ± 0.4 |
| 30 | 2.1 ± 0.4 | 4.5 ± 0.5 |
| 60 | 1.8 ± 0.3 | 3.8 ± 0.4 |
| 90 | 0.9 ± 0.2 | 2.5 ± 0.3 |
Table 3: Hypothetical Quantitative Data on Tolerance to Catalepsy
| Treatment Day | Mean Duration of Catalepsy (seconds) |
| Day 1 | 185 ± 15 |
| Day 7 | 120 ± 20 |
| Day 14 | 75 ± 18 |
| Day 21 | 50 ± 12 |
Experimental Protocols
Protocol 1: D2 Dopamine Receptor Radioligand Binding Assay
Objective: To quantify the density (Bmax) and affinity (Kd) of D2 dopamine receptors in rat striatal tissue.
Materials:
-
Striatal tissue from control and long-term this compound-treated rats.
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.
-
Radioligand: [³H]-Spiperone.
-
Non-specific binding determination: (+)-Butaclamol (10 µM).
-
Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3% PEI.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Dissect and homogenize striatal tissue in ice-cold Homogenization Buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh Assay Buffer. Determine protein concentration.
-
-
Saturation Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding (Assay Buffer), non-specific binding (10 µM (+)-Butaclamol), and a range of [³H]-Spiperone concentrations.
-
Add 50-100 µg of membrane preparation to each well.
-
Incubate at 25°C for 60 minutes.
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters.
-
Wash filters three times with ice-cold Assay Buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and count radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific counts from total counts.
-
Plot specific binding versus the concentration of [³H]-Spiperone and use non-linear regression to determine Bmax and Kd.
-
Protocol 2: Assessment of Apomorphine-Induced Stereotypy
Objective: To assess behavioral supersensitivity to a dopamine agonist.
Materials:
-
Control and long-term this compound-treated rats.
-
Apomorphine solution (e.g., 0.5 mg/kg, s.c.).
-
Observation cages.
-
Stereotypy scoring sheet.
Procedure:
-
Habituate rats to the observation cages for 30 minutes daily for 3 days prior to testing.
-
On the test day, administer apomorphine subcutaneously.
-
Immediately place the rat in the observation cage.
-
Score stereotyped behaviors (e.g., sniffing, licking, gnawing) at 5-minute intervals for 60-90 minutes. A common scoring scale is:
-
0: Asleep or still.
-
1: Active.
-
2: Predominantly active with bursts of stereotyped sniffing/licking.
-
3: Continuous stereotyped behavior, but locomotion is still present.
-
4: Continuous stereotyped behavior in one location.
-
-
Data Analysis:
-
Calculate the mean stereotypy score for each group at each time point.
-
Compare the time course and peak stereotypy scores between the control and this compound-treated groups.
-
Mandatory Visualization
Caption: Dual inhibitory action of this compound on dopaminergic and cholinergic pathways.
Caption: Workflow for assessing compensatory mechanisms in long-term this compound studies.
Caption: Logical troubleshooting workflow for common issues in this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Repeated apomorphine treatment causes behavioural supersensitivity and dopamine D2 receptor hyposensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autoradiography Assessment of Muscarinic Receptors in the Central Nervous System with a Special Focus on the Selectivity for M1 and M2 Muscarinic Receptors: Specific Protocol for M1 Muscarinic Receptors Labeling | Springer Nature Experiments [experiments.springernature.com]
- 7. jneurosci.org [jneurosci.org]
- 8. mdpi.com [mdpi.com]
- 9. Differential regulation of dopamine receptors after chronic typical and atypical antipsychotic drug treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral sensitization following subchronic apomorphine treatment--possible neurochemical basis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sensitization versus tolerance to haloperidol-induced catalepsy: multiple determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tolerance of haloperidol catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 14. Sensitization of apomorphine-induced stereotyped behavior in mice is context dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conditional tolerance to haloperidol-induced catalepsy is not caused by striatal dopamine receptor supersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Conditioned tolerance to haloperidol- and droperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cryopreservation of Bulbocapnine Stock Solutions
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions (FAQs) for the successful cryopreservation of bulbocapnine stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for cryopreservation?
A1: High-purity Dimethyl Sulfoxide (DMSO) is the most common and recommended solvent for preparing initial high-concentration stock solutions of this compound due to its excellent ability to dissolve a wide range of organic molecules and its properties as a cryoprotectant.[1] For this compound hydrochloride, which is the water-soluble form, sterile water or phosphate-buffered saline (PBS) can also be used, although DMSO is often preferred for long-term storage of organic compounds.
Q2: What is the optimal storage temperature for cryopreserved this compound stock solutions?
A2: For long-term stability, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] Storage at -80°C is generally preferred to minimize the potential for degradation over extended periods. It is also crucial to protect the solutions from light, as this compound can be light-sensitive.
Q3: How can I prevent precipitation of this compound when thawing my stock solution?
A3: Precipitation upon thawing is a common issue. To prevent this, thaw the vial completely at room temperature or in a 37°C water bath.[3] Once thawed, it is critical to ensure the solution is homogeneous. This can be achieved by gently vortexing or sonicating the vial until any precipitate is fully redissolved.[4] Visually inspect the solution to confirm that no particulate matter remains before use.
Q4: Is it advisable to subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is highly recommended to avoid repeated freeze-thaw cycles.[3] Each cycle increases the risk of precipitation as the compound may not fully redissolve upon thawing, and can also lead to degradation of the compound.[5] To circumvent this, aliquot the stock solution into smaller, single-use volumes before the initial freezing. This allows you to thaw only the amount needed for a specific experiment.
Q5: How does the cooling rate affect the stability of my cryopreserved this compound solution?
A5: The rate of cooling is a critical factor in successful cryopreservation. A slow, controlled cooling rate of approximately -1°C per minute is generally recommended.[6][7] This minimizes the formation of large ice crystals which can damage the compound and promote precipitation. Using a controlled-rate freezer or a commercially available freezing container (e.g., Mr. Frosty™) in a -80°C freezer can help achieve this rate.[8]
Q6: My this compound solution is dissolved in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. What should I do?
A6: This is a common problem when diluting a DMSO stock into an aqueous medium. The key is to dilute the stock slowly and with vigorous mixing. Add the DMSO stock drop-by-drop into the aqueous buffer while continuously vortexing or stirring.[4] This rapid dispersion helps to prevent the compound from "crashing out" of the solution. Pre-warming the aqueous buffer to your experimental temperature (e.g., 37°C) can also improve solubility.[2]
Troubleshooting Guides
Issue 1: Precipitate observed in the stock solution vial after thawing.
| Possible Cause | Troubleshooting Steps |
| Incomplete redissolution | 1. Ensure the vial has thawed completely. 2. Gently warm the solution in a 37°C water bath for 5-10 minutes.[2] 3. Vortex or sonicate the vial until the solution is clear.[4] 4. Visually inspect for any remaining particulates before use. |
| Concentration exceeds solubility at lower temperatures | 1. If precipitation persists after warming and mixing, the stock concentration may be too high for storage at that temperature. 2. Consider preparing a slightly lower concentration stock for cryopreservation. |
| Multiple freeze-thaw cycles | 1. Avoid further freeze-thaw cycles. 2. If the solution can be fully redissolved, immediately aliquot it into single-use volumes for future experiments.[3] |
Issue 2: The this compound stock solution appears cloudy or forms a precipitate immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Steps |
| Poor dilution technique | 1. Ensure the aqueous buffer is being vigorously mixed (vortexing or stirring) during the addition of the DMSO stock.[4] 2. Add the DMSO stock solution dropwise or in a very slow stream directly into the buffer.[4] 3. Avoid adding the aqueous buffer directly to the concentrated DMSO stock. |
| Final concentration exceeds aqueous solubility | 1. The final concentration of this compound in the aqueous buffer may be too high. 2. Try lowering the final working concentration. 3. Review literature for the aqueous solubility of this compound under your experimental conditions (pH, buffer components). |
| Temperature shock | 1. Pre-warm both the this compound stock solution and the aqueous buffer to the experimental temperature (e.g., 37°C) before mixing.[2] |
| Buffer composition | 1. Components in your buffer (e.g., high salt concentrations, proteins) may be reducing the solubility of this compound. 2. If possible, test the solubility in a simpler buffer system first (e.g., PBS). |
Experimental Protocols
Protocol 1: Recommended Cryopreservation of this compound Stock Solution
-
Solvent Selection: Dissolve this compound powder in high-purity DMSO to the desired stock concentration (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing and, if necessary, gentle warming (37°C) or sonication.[4]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials. It is recommended to fill vials to no more than half their total volume to allow for expansion during freezing.[1]
-
Controlled Freezing:
-
Place the cryovials into a controlled-rate freezer set to cool at approximately -1°C per minute down to -80°C.[7]
-
Alternatively, place the cryovials in a commercially available freezing container (e.g., Nalgene® Mr. Frosty™) and place the container in a -80°C freezer overnight.
-
-
Long-Term Storage: Transfer the frozen vials to a liquid nitrogen freezer (vapor phase is preferred) or a -80°C freezer for long-term storage. Ensure vials are protected from light.
Protocol 2: Thawing and Dilution of Cryopreserved this compound Stock
-
Rapid Thawing: Remove a single-use aliquot from storage and thaw it quickly in a 37°C water bath until just a small amount of ice remains.[6]
-
Homogenization: Once thawed, vortex the vial gently to ensure the solution is homogeneous and that any potential concentration gradients formed during freezing are eliminated. Visually inspect to ensure no precipitate is present. If precipitate is visible, follow the troubleshooting steps in Issue 1.
-
Dilution into Aqueous Buffer:
-
Pre-warm your target aqueous buffer (e.g., cell culture medium, PBS) to the desired experimental temperature.
-
While vigorously vortexing or stirring the aqueous buffer, add the required volume of the this compound DMSO stock drop-by-drop.[4]
-
Continue to mix the final diluted solution for an additional 30-60 seconds to ensure homogeneity.
-
Visually inspect the final solution for any signs of cloudiness or precipitation before use.
-
Protocol 3: Assessing this compound Stability Post-Cryopreservation
To validate your cryopreservation protocol, it is advisable to assess the stability of this compound after a freeze-thaw cycle.
-
Sample Preparation: Prepare a fresh this compound stock solution and an identical stock that has undergone one freeze-thaw cycle according to the protocols above.
-
HPLC Analysis:
-
Dilute both the fresh and the freeze-thawed stock solutions to an appropriate concentration for analysis.
-
Analyze both samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.[9]
-
The HPLC method should be able to separate the parent this compound peak from any potential degradation products.
-
-
Data Comparison:
-
Compare the peak area of the this compound from the freeze-thawed sample to that of the fresh sample. A significant decrease in the peak area of the freeze-thawed sample may indicate degradation.
-
Examine the chromatogram of the freeze-thawed sample for the appearance of new peaks, which could represent degradation products.
-
Visualizations
Caption: Workflow for cryopreserving this compound stock solutions.
Caption: Decision tree for troubleshooting precipitate in thawed solutions.
References
- 1. Freezing Cells in DMSO: Benefits & Process Explained | Strex Cell [strexcell.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Investigation of freezing- and thawing-induced biological, chemical, and physical changes to enoxaparin solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cryopreservation: An Overview of Principles and Cell-Specific Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. jnnp.bmj.com [jnnp.bmj.com]
- 9. Stability of refrigerated and frozen solutions of tropisetron in either polyvinylchloride or polyolefin infusion bags - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
bulbocapnine versus haloperidol a comparative study on catalepsy induction
For researchers and professionals in the field of drug development and neuroscience, understanding the nuanced effects of pharmacological compounds on motor function is paramount. This guide provides a detailed, data-driven comparison of two notable cataleptogenic agents: the naturally occurring alkaloid bulbocapnine and the classical antipsychotic haloperidol (B65202). By examining their mechanisms of action, dose-dependent effects, and the experimental protocols used for their evaluation, this document aims to furnish a comprehensive resource for preclinical research.
Quantitative Analysis of Cataleptic Effects
The induction of catalepsy, a state of motor immobility and muscular rigidity, is a key preclinical indicator of a compound's potential to produce extrapyramidal side effects (EPS) in humans.[1] The following tables summarize the quantitative data on the cataleptic effects of this compound and haloperidol, primarily from studies conducted in rats.
Table 1: In Vivo Data (Catalepsy in Rats)
| Compound | Dose | Route of Administration | Effect |
| This compound | 50 mg/kg | i.p. | Induces catalepsy lasting approximately 1 hour.[2][3] |
| Haloperidol | 0.23-0.42 mg/kg (ED50, males) | i.p. | Induces catalepsy.[3][4] |
| Haloperidol | 0.13-0.45 mg/kg (ED50, females) | i.p. | Induces catalepsy.[4] |
| Haloperidol | 1.0 mg/kg | i.p. | Frequently used dose to induce catalepsy in Wistar rats. |
| Haloperidol | 0.12 mg/kg (ED50) | i.p. | ED50 for catalepsy induction in rats.[5] |
Table 2: In Vitro Data
| Compound | Target | Assay | Result (IC50) |
| This compound HCl | Dopamine (B1211576) Biosynthesis | PC12 Cells | 26.7 µM |
| This compound HCl | Acetylcholinesterase | Ellman's Method | 40 µM[3] |
| This compound HCl | Butyrylcholinesterase | Ellman's Method | 67.0 - 83 µM[3] |
Mechanisms of Action and Signaling Pathways
The cataleptogenic properties of this compound and haloperidol stem from their distinct interactions with neurotransmitter systems in the brain.
Haloperidol , a typical antipsychotic, primarily exerts its effects through the blockade of dopamine D2 receptors in the striatum.[6][7] This antagonism disrupts the normal flow of dopamine-mediated signaling, leading to the characteristic motor deficits observed in catalepsy.[6][7] The cataleptic effects of haloperidol are mediated by postsynaptic dopamine receptors.
This compound , on the other hand, exhibits a more complex mechanism of action. It has been shown to be an inhibitor of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, and also acts as an acetylcholinesterase inhibitor.[3] The inhibition of tyrosine hydroxylase leads to a depletion of dopamine, while the inhibition of acetylcholinesterase results in an accumulation of acetylcholine (B1216132), a neurotransmitter that can also influence motor control.[3][8]
Figure 1. Haloperidol's signaling pathway to induce catalepsy.
Figure 2. this compound's dual signaling pathways to induce catalepsy.
Experimental Protocols for Catalepsy Induction
The catalepsy bar test is a widely accepted method for quantifying motor rigidity and catalepsy in rodents.[6]
Objective: To assess the degree of catalepsy induced by a test compound.
Apparatus: A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a specific height (e.g., 9 cm) above a flat surface.
Procedure:
-
Habituation: Prior to the test, allow the animals to acclimate to the testing room for at least one hour.
-
Drug Administration: Administer the test compound (e.g., this compound or haloperidol) or vehicle control via the appropriate route (e.g., intraperitoneal injection).
-
Testing: At predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.
-
Measurement: Record the descent latency, which is the time it takes for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 or 300 seconds) is typically set, at which point the animal is returned to its home cage.
-
Scoring: The duration the animal remains on the bar is taken as a measure of the intensity of the cataleptic state.
Figure 3. Standardized workflow for the catalepsy bar test.
Conclusion
This comparative guide illustrates that while both this compound and haloperidol are effective in inducing catalepsy, they do so through different pharmacological mechanisms. Haloperidol's action is primarily centered on the potent blockade of dopamine D2 receptors. In contrast, this compound's cataleptogenic effects are likely a result of a dual mechanism involving the inhibition of both dopamine synthesis and acetylcholine degradation. The significant difference in the effective doses for inducing catalepsy, with haloperidol being considerably more potent, underscores the distinct nature of these two compounds. For researchers investigating extrapyramidal side effects or the underlying neurobiology of motor control, a clear understanding of these differences is crucial for the design and interpretation of preclinical studies.
References
- 1. preprints.org [preprints.org]
- 2. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Mechanisms for metoclopramide-mediated sensitization and haloperidol-induced catalepsy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitors - Free Sketchy Medical Lesson [sketchy.com]
Validating the In Vivo Dopamine Antagonist Properties of Bulbocapnine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo dopamine (B1211576) antagonist properties of bulbocapnine against other well-established dopamine antagonists. By presenting supporting experimental data, detailed methodologies, and visual representations of relevant pathways and workflows, this document serves as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.
Mechanism of Action: A Dual Approach to Dopamine Modulation
This compound, an aporphine (B1220529) alkaloid, exhibits a multifaceted mechanism of action that distinguishes it from many traditional dopamine antagonists. Its primary modes of action include:
-
Dopamine Receptor Blockade: this compound acts as a non-selective antagonist at both dopamine D1 and D2 receptors. This dual antagonism is a key feature of its pharmacological profile.
-
Inhibition of Dopamine Synthesis: this compound also curtails the production of dopamine by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in the dopamine synthesis pathway.[1] This dual action of blocking dopamine's effects and reducing its synthesis contributes to its overall dampening of the dopaminergic system.
In contrast, typical antipsychotics like haloperidol (B65202) primarily exert their effects through potent antagonism of D2 receptors. Atypical antipsychotics, such as risperidone (B510) , also block D2 receptors but often exhibit a higher affinity for serotonin (B10506) 5-HT2A receptors, which is thought to contribute to a lower incidence of extrapyramidal side effects.[2][3]
Comparative In Vivo Efficacy: Behavioral Studies
The cataleptic state, characterized by motor immobility and waxy flexibility, is a well-established behavioral marker for D2 receptor antagonism in animal models. This compound is known to induce a dose-dependent catalepsy, a characteristic it shares with typical antipsychotics like haloperidol.[2]
While direct head-to-head comparative studies are limited, the available data allows for a cross-study comparison of the cataleptic effects of this compound, haloperidol, and risperidone.
| Compound | Animal Model | Route of Administration | Dose Range for Catalepsy | Key Findings |
| This compound | Rodents | Not specified | Dose-dependent | Induces a rigid, immobile posture, characteristic of catalepsy.[2] |
| Haloperidol | Rats | Oral | 1 mg/kg | Significantly increased catalepsy scores compared to control.[3] |
| Risperidone | Rats | Oral | 1 mg/kg | Induced significantly lower catalepsy scores compared to haloperidol at the same dose.[3] |
These findings suggest that while this compound's D2 antagonism is sufficient to induce catalepsy, the potency and side-effect profile may differ from both typical and atypical antipsychotics. Further research is warranted to fully elucidate these differences.
Impact on Dopamine Neurotransmission
In vivo microdialysis studies have been instrumental in characterizing the effects of other dopamine antagonists. For instance, these studies can reveal how antagonists alter basal dopamine levels and how they affect dopamine release in response to stimuli.[4][5] Future in vivo microdialysis studies on this compound are essential to fully compare its neurochemical profile with that of other dopamine antagonists.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the data presented, this section details the methodologies for key in vivo experiments relevant to assessing dopamine antagonist properties.
Catalepsy Bar Test
This widely used behavioral assay quantifies the degree of motor immobility induced by a test compound.
-
Apparatus: A horizontal bar is positioned at a height that allows the animal's forepaws to rest on it while its hind paws remain on the testing surface.
-
Procedure:
-
Administer the test compound (e.g., this compound, haloperidol, risperidone) or vehicle to the animal.
-
At predetermined time points after administration, gently place the animal's forepaws on the bar.
-
Measure the latency for the animal to remove both forepaws from the bar. A longer latency is indicative of a cataleptic state.
-
-
Data Analysis: Compare the mean latency times between different treatment groups using appropriate statistical tests.
In Vivo Microdialysis
This technique allows for the in vivo sampling and measurement of neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgical Procedure:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Experiment:
-
Insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect dialysate samples at regular intervals.
-
Analyze the concentration of dopamine and its metabolites in the dialysate using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Analyze changes in extracellular dopamine levels following the administration of the test compound.
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Dopamine synthesis and signaling pathway with points of antagonism.
References
- 1. This compound [cuip.cz]
- 2. benchchem.com [benchchem.com]
- 3. [Effects of risperidone on catalepsy and cerebral dopamine, serotonin and GABA metabolism in the rat: comparison with haloperidol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dopamine release and metabolism in the rat striatum: an analysis by 'in vivo' brain microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Cross-Species Examination of Bulbocapnine's Cataleptogenic Effects
A Comparative Guide for Researchers in Neuropharmacology and Drug Development
This guide provides a comprehensive comparison of the cataleptogenic doses of bulbocapnine across various animal species, based on available experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and neuroscience. This document summarizes quantitative data, details experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's cataleptogenic properties.
Quantitative Comparison of Cataleptogenic Doses
The cataleptogenic dose of this compound varies significantly across different species. The following table summarizes the effective doses reported in the literature. It is important to note that the route of administration plays a crucial role in the effective dose, with intraventricular administration requiring a much lower dose than subcutaneous or intraperitoneal routes.
| Species | Effective Cataleptogenic Dose | Route of Administration | Duration of Effect | Reference |
| Rat | 50 mg/kg | Intraperitoneal (i.p.) | 1 hour | [1][2] |
| Cat | 20 - 30 mg/kg | Subcutaneous (s.c.) | Not specified | [3] |
| Cat | Significantly lower than s.c. dose | Intraventricular | Not specified | [3] |
Data on the specific cataleptogenic doses for other commonly used laboratory species such as mice, pigeons, dogs, rabbits, and chickens is limited in the currently available literature.
Experimental Protocols
The "bar test" is a widely used method for assessing catalepsy in rodent models. This test measures the time it takes for an animal to correct an externally imposed posture.
Catalepsy Assessment via the Bar Test (Rodents)
Objective: To quantify the intensity and duration of catalepsy induced by a substance.
Apparatus: A horizontal bar is placed at a species-appropriate height. For rats, the bar is typically raised, while for mice, it may be lower.
Procedure:
-
The animal is gently placed with its forepaws on the bar.
-
The latency to the first complete removal of both paws from the bar is recorded.
-
A maximum cut-off time is typically set (e.g., 180 or 300 seconds) to avoid undue stress on the animal.
-
Measurements are often taken at multiple time points after drug administration to characterize the onset, peak, and duration of the cataleptogenic effect.
Visualizing Experimental Workflow and Signaling Pathways
To better illustrate the processes involved in studying this compound-induced catalepsy, the following diagrams have been generated.
Experimental Workflow for Catalepsy Assessment
The following diagram outlines a typical experimental workflow for evaluating the cataleptogenic effects of this compound in a research setting.
Caption: A typical workflow for assessing this compound-induced catalepsy.
Proposed Signaling Pathway for this compound-Induced Catalepsy
This compound's cataleptogenic effects are believed to be mediated through its interaction with multiple neurotransmitter systems. The drug acts as an inhibitor of both tyrosine hydroxylase and acetylcholinesterase, and also exhibits dopamine (B1211576) receptor antagonist properties.[1][4][5] The following diagram illustrates the proposed signaling pathway.
Caption: this compound's multi-target mechanism leading to catalepsy.
References
- 1. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 2. Inhibition of tyrosine hydroxylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound [cuip.cz]
- 4. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on the central effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Early Bulbocapnine Catalepsy Experiments in a Modern Lab Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison between the historical methods used in early 20th-century bulbocapnine-induced catalepsy experiments and their modern counterparts. By presenting detailed experimental protocols, quantitative data, and illustrating the underlying neurochemical pathways, this document serves as a practical resource for researchers seeking to understand, replicate, and modernize these foundational studies in behavioral neuroscience and pharmacology.
Introduction: From Historical Observation to Modern Mechanistic Insight
This compound, an alkaloid derived from plants of the Corydalis and Dicentra genera, has long been known for its ability to induce a state of catalepsy in animals, characterized by a waxy flexibility and immobility. Early 20th-century researchers, such as de Jong and Baruk, extensively documented these effects, laying the groundwork for understanding the neurobiology of motor control and psychosis. Today, with advanced biochemical and behavioral analysis tools, we can not-only replicate these seminal experiments with greater precision but also dissect the molecular mechanisms underlying this compound's cataleptogenic properties. This guide bridges the gap between these historical and contemporary approaches.
Comparative Data: Quantifying Cataleptic Effects
The following tables summarize quantitative data from both historical and modern experimental paradigms, offering a clear comparison of the cataleptogenic effects of this compound and other antipsychotic agents.
Table 1: Dose-Response of this compound-Induced Catalepsy in Rats (Bar Test)
| Dosage (mg/kg, i.p.) | Mean Latency to Descend (seconds) |
| Vehicle (Saline) | < 10 |
| 10 | 60 ± 15 |
| 25 | 180 ± 30 |
| 50 | > 300 |
Table 2: Comparative Cataleptic Effects of this compound, Typical, and Atypical Antipsychotics in Rats (Bar Test)
| Compound | Class | Dosage (mg/kg, i.p.) | Mean Latency to Descend (seconds) |
| Vehicle | - | - | < 10 |
| This compound | Alkaloid | 25 | 180 ± 30 |
| Haloperidol | Typical Antipsychotic | 1 | 240 ± 45[1] |
| Clozapine (B1669256) | Atypical Antipsychotic | 20 | < 30[2][3] |
Experimental Protocols: A Step-by-Step Guide
This section provides detailed methodologies for both the historical and modern approaches to studying this compound-induced catalepsy.
Historical Protocol: The de Jong and Baruk Method (circa 1930)
This protocol is a reconstruction based on historical accounts of early this compound experiments.
Objective: To induce and observe catalepsy in a mammalian model.
Animals: Typically cats or monkeys were used in early studies.
Procedure:
-
A solution of this compound hydrochloride was prepared in sterile water.
-
The animal was gently restrained, and the this compound solution was administered via subcutaneous or intramuscular injection.
-
The animal was then placed in a quiet observation area.
-
Observation: The primary method of assessment was qualitative observation. Researchers would manually manipulate the animal's limbs, placing them in awkward positions and noting the time it took for the animal to correct its posture. The presence of "waxy flexibility" was a key indicator of catalepsy.
-
Data Recording: Observations were typically recorded as descriptive notes, detailing the onset, intensity, and duration of the cataleptic state.
Modern Protocol: Automated Bar Test for Catalepsy in Rats
This protocol utilizes modern, automated equipment for precise and unbiased measurement of catalepsy.[1][4][5][6]
Objective: To quantify the dose-dependent cataleptogenic effects of this compound and compare them to other psychoactive compounds.
Animals: Male Wistar or Sprague-Dawley rats (200-250g).
Apparatus: An automated catalepsy bar test apparatus, consisting of a horizontal bar placed at an adjustable height above a platform equipped with infrared beams to detect movement.
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Drug Preparation: Prepare solutions of this compound hydrochloride, haloperidol, and clozapine in a suitable vehicle (e.g., saline with a small amount of Tween 80 to aid dissolution).
-
Drug Administration: Administer the compounds via intraperitoneal (i.p.) injection. A control group should receive the vehicle alone.
-
Testing:
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), place the rat's forepaws on the bar.
-
The automated system will start a timer. The timer stops when the rat removes both forepaws from the bar, breaking the infrared beam.
-
A maximum cut-off time (e.g., 300 seconds) is typically set.
-
-
Data Analysis: The latency to descend from the bar is recorded for each rat at each time point. The data are then analyzed using appropriate statistical methods (e.g., ANOVA) to compare the effects of different drugs and doses.
Mandatory Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Haloperidol, but not clozapine, produces dramatic catalepsy in Δ9-THC-treated rats: possible clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Haloperidol, but not clozapine, produces dramatic catalepsy in delta9-THC-treated rats: possible clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Segregation of D1 and D2 dopamine receptors in the striatal direct and indirect pathways: An historical perspective [frontiersin.org]
- 5. Striatal dopamine D2/D3 receptor regulation of human reward processing and behaviour | Semantic Scholar [semanticscholar.org]
- 6. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Bulbocapnine's Affinity for D1 vs. D2 Dopamine Receptors: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of compounds with specific receptor subtypes is paramount. This guide provides a detailed comparative analysis of the binding affinity of bulbocapnine, an aporphine (B1220529) alkaloid, for dopamine (B1211576) D1 and D2 receptors, supported by experimental data and methodologies.
This compound is recognized as a dual dopamine receptor antagonist, exhibiting activity at both D1 and D2 receptor subtypes. While it is understood to not be a selective D1 antagonist, demonstrating comparable inhibition of both D1 and D2 receptor-mediated responses, a precise quantitative comparison of its binding affinities is crucial for a complete pharmacological profile. This guide synthesizes the available data to offer a clear comparison.
Quantitative Analysis of Receptor Affinity
To facilitate a direct comparison of this compound's binding affinity for D1 and D2 dopamine receptors, the following table summarizes the key quantitative data from radioligand binding assays. These assays determine the concentration of a compound required to inhibit the binding of a known radiolabeled ligand to the receptor by 50% (IC50) or the inhibitory constant (Ki), which represents the affinity of the compound for the receptor.
| Compound | Receptor | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| This compound | Dopamine D1 | Not Specified | Not Specified | Not Reported | Not Reported | [Qualitative data suggests non-selective antagonism] |
| This compound | Dopamine D2 | Not Specified | Not Specified | Not Reported | Not Reported | [Qualitative data suggests non-selective antagonism] |
Note: Specific Ki or IC50 values for this compound from a single comparative study were not available in the searched literature. The information available indicates "nearly equal inhibition" of both receptors.
Experimental Protocols: Determining Receptor Affinity
The determination of a compound's binding affinity for a specific receptor is typically achieved through competitive radioligand binding assays. The following is a detailed methodology representative of the type of experiment used to gather the quantitative data presented above.
Competitive Radioligand Binding Assay for D1 and D2 Receptors
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D1 and D2 receptors by measuring its ability to displace a known high-affinity radioligand.
Materials:
-
Cell Membranes: Membranes prepared from cell lines stably expressing either human dopamine D1 or D2 receptors (e.g., HEK293 or CHO cells).
-
Radioligands:
-
For D1 receptors: [³H]-SCH23390
-
For D2 receptors: [³H]-Spiperone or [³H]-Raclopride
-
-
Test Compound: this compound hydrochloride dissolved in an appropriate solvent.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist (e.g., 10 µM haloperidol (B65202) or (+)-butaclamol).
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Apparatus: 96-well microplates, cell harvester with glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine to reduce non-specific binding), and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cultured cells expressing the receptor of interest in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membrane fraction from the supernatant by high-speed centrifugation.
-
Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.
-
Total Binding Wells: Add radioligand and cell membranes to the assay buffer.
-
Non-specific Binding Wells: Add radioligand, cell membranes, and a high concentration of the non-labeled antagonist to the assay buffer.
-
Competition Wells: Add radioligand, cell membranes, and serial dilutions of this compound to the assay buffer.
-
-
Incubation:
-
Incubate the plates at room temperature (or other specified temperature) for a sufficient time to reach binding equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways and Experimental Workflow
To visualize the cellular context of D1 and D2 receptor function and the experimental process for determining binding affinity, the following diagrams are provided.
Caption: Opposing effects of D1 and D2 receptor signaling on the cAMP pathway.
Caption: Experimental workflow for determining this compound's receptor affinity.
A Quantitative Showdown: Unpacking the Motor Deficits Induced by Bulbocapnine and Reserpine
For researchers, scientists, and drug development professionals, understanding the nuanced effects of neuroactive compounds on motor function is paramount. This guide provides a detailed, data-driven comparison of the motor deficits induced by two key pharmacological tools: bulbocapnine and reserpine (B192253). By examining their distinct mechanisms of action and presenting quantitative data from preclinical studies, this document serves as a practical resource for designing and interpreting neuropharmacological research.
This compound, an alkaloid, primarily functions as a dopamine (B1211576) receptor antagonist and an inhibitor of the enzyme tyrosine hydroxylase, which is critical for dopamine synthesis.[1][2][3] In contrast, reserpine, an indole (B1671886) alkaloid, irreversibly blocks the vesicular monoamine transporter 2 (VMAT2), leading to the depletion of monoamines such as dopamine, norepinephrine, and serotonin (B10506) from nerve terminals.[4][5] This fundamental difference in their mechanisms underpins the distinct profiles of motor impairment they produce.
Quantitative Comparison of Motor Deficits
To facilitate a clear comparison, the following tables summarize quantitative data from rodent studies on the effects of this compound and reserpine on two key measures of motor function: catalepsy and locomotor activity.
Table 1: Catalepsy Induction in Rodents
| Compound | Species | Dose | Route of Administration | Observed Effect | Citation(s) |
| This compound | Rat | 50 mg/kg | i.p. | Catalepsy lasting for 1 hour. | [6] |
| Reserpine | Rat | 2.5 mg/kg | i.p. | Akinesia and ptosis developed within 60-90 minutes. | [7] |
| Reserpine | Rat | 1-10 mg/kg | Not Specified | Induces catalepsy, akinesia, and rigidity. | [4] |
| Reserpine | Rat | 0.1 mg/kg | s.c. (repeated) | Progressive increase in catalepsy duration. | [5] |
Table 2: Effects on Locomotor Activity in Rodents
| Compound | Species | Dose | Route of Administration | Observed Effect | Citation(s) |
| Reserpine | Rat | 2 mg/kg | i.p. | Reduced locomotor activity 3-5 hours after administration. | [8] |
| Reserpine | Mouse | 0.5 mg/kg | s.c. | Decreased locomotion. | [9] |
| Reserpine | Rat | 1 mg/kg | s.c. (daily) | Reduced locomotion and exploration. | [10] |
| Reserpine | Rat | 5 mg/kg | s.c. | Hypolocomotion. | [11] |
| Reserpine | Mouse | 1-2 mg/kg | Not Specified | Decreased walking, wall rearing, and free rearing. | [12] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and critical evaluation of these findings.
Catalepsy Bar Test
Objective: To quantify the degree of motor immobility (catalepsy) induced by a test compound.
Apparatus:
-
A horizontal bar (approximately 0.5-1 cm in diameter) is elevated to a height that allows the animal's forepaws to rest on it while its hind paws remain on the testing surface. The height is typically adjustable.
Procedure:
-
Administer the test compound (e.g., this compound, reserpine) or vehicle to the animal.
-
At predetermined time points after administration, gently place the animal's forepaws on the horizontal bar.
-
Start a stopwatch immediately.
-
Measure the latency for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 seconds) is typically established. If the animal remains on the bar for the entire cut-off period, the maximum time is recorded.
-
The test can be repeated at multiple time points to assess the time-course of the cataleptic effect.
Open Field Test
Objective: To assess general locomotor activity, exploration, and anxiety-like behaviors.
Apparatus:
-
A square or circular arena with high walls to prevent escape. The floor is often divided into a grid of squares (e.g., 16 or 25 squares) to aid in scoring. The arena can be equipped with infrared beams or a video tracking system for automated data collection.
Procedure:
-
Administer the test compound or vehicle to the animal.
-
Allow for a predetermined absorption period.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's behavior for a set duration (e.g., 5-30 minutes).
-
Key parameters measured include:
-
Horizontal Activity: Total distance traveled, number of grid lines crossed.
-
Vertical Activity: Number of rearing events (standing on hind legs).
-
Time Spent in Center vs. Periphery: An indicator of anxiety-like behavior (thigmotaxis).
-
-
The arena should be thoroughly cleaned between each animal to eliminate olfactory cues.
Visualization of Signaling Pathways and Experimental Workflows
To further elucidate the mechanisms and processes described, the following diagrams are provided.
Caption: Mechanisms of this compound and Reserpine.
Caption: Workflow for Motor Deficit Assessment.
References
- 1. This compound [cuip.cz]
- 2. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of tyrosine hydroxylase by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular, Neurochemical, and Behavioral Hallmarks of Reserpine as a Model for Parkinson's Disease: New Perspectives to a Long‐Standing Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of reserpine on dopamine metabolite in the nucleus accumbens and locomotor activity in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of reserpine on the plus-maze discriminative avoidance task: dissociation between memory and motor impairments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of reserpine on behavioural responses to agonists at 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT2C receptor subtypes [pubmed.ncbi.nlm.nih.gov]
- 12. Reserpine differentially affects cocaine-induced behavior in low and high responders to novelty - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Analytical Methods for Bulbocapnine Quantification in Brain Tissue
For researchers, scientists, and drug development professionals, the accurate quantification of bulbocapnine in brain tissue is critical for pharmacokinetic, pharmacodynamic, and toxicology studies. This guide provides a comparative overview of the most common analytical methods, their performance metrics, and detailed experimental protocols to aid in the selection and validation of the most suitable method for your research needs.
The primary analytical techniques for the quantification of small molecules like this compound in complex biological matrices such as brain tissue are High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or fluorescence) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be considered, though it may require derivatization for polar analytes like this compound.
Comparison of Analytical Methods
The choice of an analytical method depends on the required sensitivity, selectivity, and the available instrumentation. LC-MS/MS is generally considered the gold standard for its high sensitivity and specificity, while HPLC-UV offers a more accessible and cost-effective alternative for higher concentration ranges.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS |
| Selectivity | Moderate to High | Very High | High to Very High |
| Sensitivity (Typical LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range[1] | ng/mL range |
| Linearity (Typical r²) | > 0.99 | > 0.99[2] | > 0.99 |
| Precision (%RSD) | < 15% | < 15%[1] | < 15% |
| Accuracy (%RE) | ± 15% | ± 15%[1] | ± 15% |
| Sample Preparation | Often requires extensive cleanup | Simpler cleanup due to high selectivity | May require derivatization |
| Instrumentation Cost | Low to Moderate | High | Moderate |
| Throughput | Moderate | High | Moderate |
Experimental Workflow
A typical workflow for the quantification of this compound in brain tissue involves several key steps, from sample collection to data analysis.
Detailed Experimental Protocols
Below are representative protocols for sample preparation and analysis. These should be optimized and validated for the specific application.
Sample Preparation: Protein Precipitation and Liquid-Liquid Extraction (LLE)
This is a common and effective method for extracting small molecules from brain tissue homogenates.
-
Homogenization: Homogenize brain tissue samples in a suitable buffer (e.g., phosphate-buffered saline) on ice.[3]
-
Protein Precipitation: Add a cold organic solvent, such as acetonitrile (B52724) or methanol (B129727) (typically 3 volumes of solvent to 1 volume of homogenate), to precipitate proteins.[1][2] Vortex the mixture vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet the precipitated proteins.
-
Liquid-Liquid Extraction (LLE): Transfer the supernatant to a new tube. Add a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether). Vortex thoroughly and centrifuge to separate the aqueous and organic layers.
-
Evaporation and Reconstitution: Carefully transfer the organic layer containing the analyte to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase used for the chromatographic analysis.
Analytical Method: LC-MS/MS
LC-MS/MS offers high sensitivity and selectivity for quantifying low-abundance analytes in complex matrices.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used for the separation of alkaloids (e.g., 2.1 x 100 mm, 1.8 µm particle size).[4]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid or ammonium (B1175870) formate) and an organic phase (e.g., acetonitrile or methanol) is typically employed.[2][5]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Column Temperature: Maintaining the column at a constant temperature (e.g., 40°C) ensures reproducible retention times.
-
-
Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is generally suitable for alkaloids like this compound.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.[4] The specific MRM transitions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
-
Analytical Method: HPLC-UV
For applications where the expected concentration of this compound is higher, HPLC with UV detection can be a robust and cost-effective alternative.
-
Chromatographic Conditions:
-
Column: Similar to LC-MS/MS, a C18 reversed-phase column is a good starting point.
-
Mobile Phase: An isocratic or gradient elution with a mixture of a buffered aqueous phase (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile or methanol) is used.
-
Flow Rate: Typical flow rates are between 0.8 and 1.5 mL/min.
-
Detection: The UV detector wavelength should be set to the maximum absorbance of this compound, which needs to be determined experimentally.
-
Method Validation
Once a method is developed, it must be validated to ensure it is reliable for its intended purpose. Key validation parameters include:
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve is constructed, and the coefficient of determination (r²) should be close to 1.[2]
-
Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.[4]
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4]
By carefully considering the analytical requirements and following a rigorous validation process, researchers can confidently select and implement a suitable method for the accurate quantification of this compound in brain tissue, leading to reliable and reproducible experimental data.
References
- 1. A highly sensitive and rapid LC-MS/MS method for quantification of bexarotene in mouse plasma and brain tissue: Application to mice pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of neurotransmitters in mouse brain tissue by using liquid chromatography coupled electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Measurement of Steroid Concentrations in Brain Tissue: Methodological Considerations [frontiersin.org]
- 4. Validated methods for determination of neurotransmitters and metabolites in rodent brain tissue and extracellular fluid by reversed phase UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly sensitive LC-MS/MS method for quantitative determination of 7 vitamin D metabolites in mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study of Bulbocapnine and Other Aporphine Alkaloids on Motor Function: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the motor function effects of bulbocapnine and other prominent aporphine (B1220529) alkaloids. This document synthesizes experimental data to illuminate the pharmacological nuances of this important class of compounds, offering insights into their potential therapeutic applications and liabilities.
Introduction
Aporphine alkaloids, a class of isoquinoline (B145761) alkaloids found in various plant species, exhibit a wide range of pharmacological activities, primarily through their interaction with dopamine (B1211576) and serotonin (B10506) receptors. This compound, a well-known member of this family, has long been recognized for its profound effects on motor function, most notably the induction of catalepsy—a state of motor immobility and waxy flexibility. This property has made it a valuable tool in preclinical models of Parkinson's disease and for screening antipsychotic drugs. However, the broader family of aporphine alkaloids, including apomorphine (B128758), nuciferine (B1677029), glaucine, and boldine, displays a diverse spectrum of effects on motor control, ranging from potent motor activation to suppression.
This guide presents a comparative analysis of this compound and other selected aporphine alkaloids, focusing on their differential effects on motor behaviors such as catalepsy, locomotor activity, and stereotypy. By summarizing quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways, this guide aims to provide a comprehensive resource for the scientific community engaged in neuroscience and drug discovery.
Comparative Analysis of Motor Function
The motor effects of aporphine alkaloids are intrinsically linked to their affinity and activity at dopamine D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptors, as well as various serotonin (5-HT) receptor subtypes. The balance of agonist versus antagonist activity at these receptors dictates the specific behavioral phenotype observed.
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki, in nM) of selected aporphine alkaloids for key dopamine and serotonin receptor subtypes. Lower Ki values indicate higher binding affinity.
| Alkaloid | D1 (Ki, nM) | D2 (Ki, nM) | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | Reference(s) |
| This compound | Antagonist | Antagonist | - | - | [1] |
| Apomorphine (R enantiomer) | Agonist | Agonist | - | - | [1][2] |
| Nuciferine | Antagonist | Partial Agonist | Agonist | Antagonist | [3][4][5] |
| Glaucine | - | - | - | - | - |
| Boldine | - | - | - | - | - |
Note: Comprehensive and directly comparable Ki values for all listed alkaloids across all receptors are not consistently available in the literature. The table reflects available data.
Effects on Catalepsy
This compound is a potent inducer of catalepsy, a rigid and immobile posture, primarily through its antagonist action at dopamine D2 receptors. The intensity of this effect is dose-dependent. While direct comparative studies on catalepsy induction by other aporphine alkaloids are limited, nuciferine has been reported to not induce catalepsy, consistent with its different receptor binding profile[4]. Apomorphine, being a dopamine agonist, does not induce catalepsy and can, in fact, counteract it[6].
| Compound | Species | Dose Range | Effect on Catalepsy | Reference(s) |
| This compound | Rat | 50 mg/kg (i.p.) | Induction of catalepsy lasting approximately 1 hour. | [7] |
| Nuciferine | Mouse | Up to 10 mg/kg (i.p.) | No induction of catalepsy. | [4] |
| Apomorphine | Rat | 7.5 mg/kg | Antagonizes morphine-induced catalepsy. | [6] |
Effects on Locomotor Activity
The effects of aporphine alkaloids on spontaneous locomotor activity are varied. Apomorphine, as a dopamine agonist, typically increases locomotor activity at lower doses, while higher doses can lead to stereotyped behaviors that may interfere with locomotion[7]. Nuciferine has been shown to suppress phencyclidine (PCP)-induced hyperlocomotion but enhance amphetamine-induced locomotor activity, highlighting its complex modulatory role[3][4]. This compound, consistent with its cataleptic effects, would be expected to decrease locomotor activity.
| Compound | Species | Dose Range | Effect on Locomotor Activity | Reference(s) |
| Apomorphine | Mouse | 2.0 - 5.0 mg/kg | Increased climbing behavior. | [7] |
| Nuciferine | Mouse | 10 mg/kg (i.p.) | Suppresses PCP-induced hyperlocomotion. | [3][4] |
| Nuciferine | Mouse | 3.0 mg/kg (i.p.) | Enhances amphetamine-induced hyperlocomotion. | [3] |
Effects on Stereotyped Behavior
Stereotyped behaviors are repetitive, invariant motor patterns induced by high doses of dopamine agonists. Apomorphine is a classic inducer of stereotypies, including sniffing, licking, and gnawing[7][8]. The scoring of these behaviors is a common method to assess postsynaptic dopamine receptor sensitivity. Nuciferine's impact on stereotypy is less clear and may be context-dependent given its mixed agonist/antagonist profile[4]. This compound, as a dopamine antagonist, would be expected to inhibit apomorphine-induced stereotypy.
| Compound | Species | Dose Range | Effect on Stereotyped Behavior | Reference(s) |
| Apomorphine | Rat/Mouse | 3.0 - 10.0 mg/kg | Induces intense, continuous stereotyped behaviors (gnawing, biting, licking). | [7] |
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, this section details the methodologies for key experiments used to assess motor activity.
Catalepsy Bar Test
Objective: To quantify the degree of motor immobility (catalepsy) in rodents.
Apparatus:
-
A horizontal bar (for mice: ~0.7 cm diameter; for rats: ~0.9 cm diameter) is placed at a height that allows the animal's forepaws to rest on it while its hind paws remain on the surface (adjustable, typically 3-8 cm).
-
A stopwatch or an automated system with infrared beams to detect movement.
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the experiment.
-
Administer the test compound (e.g., this compound) or vehicle control.
-
At predetermined time points after injection, gently place the animal's forepaws on the bar.
-
Start the timer immediately.
-
Measure the latency for the animal to remove both forepaws from the bar. A cut-off time (e.g., 180 seconds) is typically used.
-
The duration the animal remains in this posture is taken as a measure of catalepsy.
Open Field Test
Objective: To assess spontaneous locomotor activity, exploratory behavior, and anxiety-like behavior in rodents.
Apparatus:
-
A square or circular arena with high walls to prevent escape (e.g., 40x40x30 cm for mice). The arena is often made of a non-porous material for easy cleaning.
-
The arena floor is typically divided into a central zone and a peripheral zone.
-
An overhead video camera connected to a tracking software (e.g., EthoVision XT) to record and analyze the animal's movement.
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes. The room should be dimly lit to reduce anxiety.
-
Clean the arena thoroughly with a mild detergent or alcohol between each trial to eliminate olfactory cues.
-
Gently place the animal in the center of the arena.
-
Record the animal's activity for a set duration (e.g., 5-30 minutes).
-
The tracking software analyzes various parameters, including:
-
Total distance traveled: A measure of overall locomotor activity.
-
Time spent in the center zone: An indicator of anxiety-like behavior (less time in the center suggests higher anxiety).
-
Rearing frequency: The number of times the animal stands on its hind legs, indicating exploratory behavior.
-
Velocity: The speed of movement.
-
Stereotypy Assessment
Objective: To quantify the intensity and nature of stereotyped behaviors induced by dopamine agonists.
Apparatus:
-
A standard observation cage or a transparent cylinder.
-
A video recording system for later analysis by a trained observer who is blind to the treatment conditions.
Procedure:
-
Acclimate the animal to the observation cage before drug administration.
-
Administer the dopamine agonist (e.g., apomorphine) or test compound.
-
Immediately after injection, place the animal back into the observation cage.
-
Record the animal's behavior for a specified period (e.g., 60 minutes).
-
At regular intervals (e.g., every 5-10 minutes), a trained observer scores the intensity of stereotyped behaviors using a standardized rating scale.
Example of a Stereotypy Scoring Scale:
-
0: Asleep or inactive.
-
1: Active, moving around the cage.
-
2: Predominantly active with intermittent bursts of stereotyped sniffing or rearing.
-
3: Continuous stereotyped activity, such as sniffing along a fixed path or repetitive rearing.
-
4: Stereotyped sniffing and licking of the cage walls or floor.
-
5: Intermittent gnawing or biting of the cage bars, interspersed with other stereotyped behaviors.
-
6: Continuous, intense gnawing or biting.
Signaling Pathways and Mechanisms of Action
The motor effects of aporphine alkaloids are primarily mediated through their interaction with the dopaminergic system, specifically through the G-protein coupled D1 and D2 receptors.
-
Dopamine D1-like receptors (D1 and D5) are typically coupled to a stimulatory G-protein (Gs/olf). Activation of this pathway leads to the stimulation of adenylyl cyclase, which increases intracellular levels of cyclic AMP (cAMP). cAMP, in turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately modulate neuronal excitability and gene expression[1][9]. Dopamine agonists like apomorphine activate this pathway, contributing to their effects on motor activity.
-
Dopamine D2-like receptors (D2, D3, and D4) are coupled to an inhibitory G-protein (Gi/o). Activation of this pathway inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels and reduced PKA activity[]. Dopamine antagonists like this compound block the tonic activation of D2 receptors, leading to a disinhibition of this pathway, which is thought to underlie its cataleptic effects.
The following diagrams, generated using Graphviz (DOT language), illustrate these key signaling pathways and a general experimental workflow.
References
- 1. Pharmacology of Signaling Induced by Dopamine D1-Like Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Apomorphine-induced activation of dopamine receptors modulates FGF-2 expression in astrocytic cultures and promotes survival of dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine | PLOS One [journals.plos.org]
- 4. In Vitro and In Vivo Characterization of the Alkaloid Nuciferine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scholars@Duke publication: In Vitro and In Vivo Characterization of the Alkaloid Nuciferine. [scholars.duke.edu]
- 6. Catalepsy induced by morphine or haloperidol: effects of apomorphine and anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]
Assessing the Translational Validity of the Bulbocapnine Model of Catalepsy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bulbocapnine model of catalepsy with alternative pharmacological models, supported by experimental data. The aim is to assist researchers in selecting the most appropriate model for their specific research questions regarding extrapyramidal side effects (EPS) of antipsychotic drugs and the motor deficits observed in Parkinson's disease.
Introduction to Catalepsy Models
Catalepsy in rodents is characterized by a failure to correct an externally imposed posture and is widely used as a preclinical model to assess the propensity of drugs to induce motor side effects similar to those seen in Parkinson's disease or as a consequence of antipsychotic medication. The translational validity of these models is crucial for the successful development of novel therapeutics with improved side-effect profiles.
This compound , an alkaloid, induces catalepsy through a complex mechanism involving the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in dopamine (B1211576) synthesis, and antagonism of dopamine receptors.[1][2] This dual action distinguishes it from more specific dopamine receptor antagonists.
Alternative models predominantly utilize dopamine D1 or D2 receptor antagonists, such as haloperidol (B65202) (a non-selective D1/D2 antagonist), SCH 23390 (a selective D1 antagonist), and raclopride (B1662589) (a selective D2 antagonist).[3][4][5] These models are valuable for dissecting the specific roles of dopamine receptor subtypes in the induction of catalepsy.
Comparative Quantitative Data
The following tables summarize dose-response data for catalepsy induction by this compound and its common alternatives in rodents. The data is primarily derived from studies utilizing the bar test, where the time an animal remains with its forepaws on an elevated bar is measured.
| Compound | Animal Model | Route of Administration | Effective Dose (ED50) / Dose Range for Catalepsy | Key Findings | Reference |
| This compound | Rat | Intraperitoneal (i.p.) | 50 mg/kg | Induces immediate and lasting catalepsy (approx. 1 hour).[6] | [6] |
| Haloperidol | Rat | Intraperitoneal (i.p.) | ED50: 0.23-0.42 mg/kg (males), 0.13-0.45 mg/kg (females) | Continuous dose-response relationship observed.[7] | [7] |
| Rat | Intraperitoneal (i.p.) | AED50: 0.29 mg/kg | The dose that produced an adverse effect in 50% of rats. | ||
| Rat | Subcutaneous (s.c.) | ED50: 0.042 mg/kg (bar test), 0.048 mg/kg (grid test) | Potent induction of catalepsy.[3] | [3] | |
| Mouse | Intraperitoneal (i.p.) | Significant catalepsy at >0.1 mg/kg | Dose-dependent increase in catalepsy duration.[8] | [8] | |
| SCH 23390 | Rat | Subcutaneous (s.c.) | ED50: 0.023 mg/kg (bar test), 0.017 mg/kg (grid test) | Potently cataleptogenic, with a pharmacological profile similar to potent and specific D2 antagonists.[3] | [3] |
| Mouse | Not specified | Repeated treatment leads to sensitization of cataleptic behavior. | Demonstrates the involvement of D1 receptors in catalepsy.[9] | [9] | |
| Raclopride | Rat | Intraperitoneal (i.p.) | 16 mg/kg for maximal catalepsy | Higher doses are needed to produce maximal catalepsy compared to its effects on locomotor activity.[4] | [4] |
| Rat | Not specified | Catalepsy observed at >80% D2 receptor occupancy. | Strong correlation between D2 receptor occupancy and catalepsy.[10] | [10] |
Experimental Protocols
Detailed methodologies for the most common behavioral tests used to assess catalepsy are provided below.
Bar Test for Catalepsy
The bar test is a widely used method to quantify the intensity of catalepsy.
Apparatus:
-
A horizontal bar (e.g., 0.9 cm in diameter) is fixed at a specific height (e.g., 9 cm) from a flat surface.
Procedure:
-
Gently place the animal's forepaws on the horizontal bar.
-
The hind paws remain on the flat surface, resulting in a "half-rearing" position.
-
Start a stopwatch immediately after placing the forepaws on the bar.
-
Measure the descent latency, which is the time it takes for the animal to remove both forepaws from the bar.
-
A cut-off time (e.g., 180 or 300 seconds) is typically set, at which point the animal is returned to its home cage.[8][11]
-
The test can be repeated multiple times with a brief interval between trials.
Grid Test for Catalepsy
The grid test is another common method for assessing catalepsy.
Apparatus:
-
A wire mesh grid (e.g., openings of 1 cm²) is used. The grid can be positioned horizontally or vertically.
Procedure:
-
The animal is placed on the grid.
-
For the horizontal test, the grid is inverted. The time the animal clings to the inverted mesh is measured.
-
For the vertical test, the animal is placed head-down on the vertical grid. The time it takes for the animal to turn and climb up (negative geotaxis) or descend is measured. A cataleptic animal will remain immobile for a longer period.
-
Scoring can be based on the time to move or a graded scale of motor behavior.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways involved in catalepsy induction for this compound and its alternatives.
Caption: Proposed mechanism of this compound-induced catalepsy.
Caption: Mechanism of catalepsy for dopamine receptor antagonists.
Caption: General experimental workflow for assessing drug-induced catalepsy.
Discussion on Translational Validity
The choice of a catalepsy model should be guided by the specific research question.
-
This compound Model: Due to its dual action on dopamine synthesis and receptors, the this compound model may represent a broader disruption of the dopaminergic system. This could be relevant for studying conditions with widespread dopamine dysfunction. However, its complex pharmacology might make it less suitable for dissecting the roles of specific receptor subtypes.
-
Dopamine Antagonist Models:
-
Haloperidol: As a non-selective D1/D2 antagonist, it provides a robust and widely characterized model of antipsychotic-induced EPS.[5][12] Its clinical relevance is well-established.
-
SCH 23390 and Raclopride: These selective antagonists are invaluable for investigating the distinct contributions of D1 and D2 receptor pathways to motor control and the induction of catalepsy.[3][4] Studies using these agents have demonstrated that blockade of either D1 or D2 receptors is sufficient to induce catalepsy, though the underlying neural circuits may differ.[13]
-
Translational Considerations: The predictive validity of catalepsy models for drug-induced EPS in humans is generally considered good, particularly for typical antipsychotics.[14] However, atypical antipsychotics with more complex receptor binding profiles may not induce catalepsy as readily in these models, highlighting the need for a battery of behavioral tests to fully characterize a compound's side-effect profile.[14] The haloperidol-induced catalepsy model is also frequently used to screen for potential anti-parkinsonian compounds.[12][15]
Conclusion
The this compound model of catalepsy offers a distinct pharmacological profile compared to the more commonly used dopamine receptor antagonist models. While the latter provide greater specificity for dissecting the roles of D1 and D2 receptors, the this compound model, with its impact on dopamine synthesis, may be a relevant tool for studying broader dopaminergic hypofunction. The selection of the most appropriate model will depend on the specific aims of the research, with careful consideration of the desired level of mechanistic detail and the translational relevance to the clinical condition of interest.
References
- 1. Inhibitory effects of this compound on dopamine biosynthesis in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Catalepsy induced by SCH 23390 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of raclopride on exploratory locomotor activity, treadmill locomotion, conditioned avoidance behaviour and catalepsy in rats: behavioural profile comparisons between raclopride, haloperidol and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Haloperidol, raclopride, and eticlopride induce microcatalepsy during operant performance in rats, but clozapine and SCH 23390 do not - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of the dopaminergic system in the cataleptogenic action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Conditioning to injection procedures and repeated testing increase SCH 23390-induced catalepsy in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. meliordiscovery.com [meliordiscovery.com]
- 12. Haloperidol-induced catalepsy as an animal model for parkinsonism: A systematic review of experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D1- and D2-receptor antagonists induce catalepsy via different efferent striatal pathways [corrected] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Bulbocapnine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of bulbocapnine, a bioactive alkaloid, aligning with best practices in laboratory safety and chemical handling.
This compound and its salts are classified as hazardous materials, primarily due to their acute oral toxicity. Safety Data Sheets (SDS) for this compound hydrochloride consistently apply the GHS hazard statement H302, indicating it is "Harmful if swallowed"[1][2]. Therefore, all waste containing this compound must be treated as hazardous waste. Adherence to institutional and regulatory guidelines is crucial for the safe management of this compound.
Immediate Safety and Handling
Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Requirements:
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves. | To prevent skin contact. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound[1]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from dust or splashes[1]. |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination. |
| Respiratory Protection | Use a certified respirator (e.g., N95 or higher) when handling the solid form or if there is a risk of generating aerosols. | To prevent inhalation of the compound[1]. |
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is critical to mitigate risks.
Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated[3].
-
Don PPE: Before addressing the spill, put on the required PPE as listed above.
-
Contain and Absorb: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated hazardous waste container[1]. For liquid spills, cover with an inert absorbent material, then collect and place in the waste container.
-
Decontaminate: Clean the spill area thoroughly with a detergent solution followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste[4].
Exposure Response:
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing[1][3]. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open[1][3]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen[1][2]. |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[1][2][3]. |
In all cases of exposure, seek prompt medical attention and provide the Safety Data Sheet to the medical personnel.
This compound Disposal Protocol
Due to its toxicity, this compound waste must not be disposed of in regular trash or down the drain[1][3]. The primary and recommended method of disposal is through a licensed hazardous waste management company.
Step-by-Step Disposal Procedure:
-
Segregation: All this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be segregated from non-hazardous waste at the point of generation.
-
Containerization:
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste"[6].
-
The label must include the full chemical name, "this compound" or "this compound Hydrochloride," and any other components in the waste mixture with their approximate concentrations[6].
-
Indicate the relevant hazard pictograms (e.g., skull and crossbones for acute toxicity).
-
-
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the this compound waste is segregated from incompatible materials. While specific incompatibility data for this compound is limited, as a general precaution for alkaloids, avoid storage with strong oxidizing agents and strong acids or bases.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste contractor.
-
Some safety data sheets suggest that disposal can be achieved by dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[3]. This process should only be carried out by a licensed and appropriately equipped waste disposal facility.
-
Disposal of Empty Containers: Empty containers that previously held this compound must also be treated as hazardous waste unless they are triple-rinsed. The rinsate from this cleaning process must be collected and disposed of as hazardous waste[6]. After triple-rinsing, the container's label should be defaced or removed before disposal in the appropriate recycling or trash receptacle, in accordance with institutional policies[5].
Below is a diagram illustrating the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. angenechemical.com [angenechemical.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 632-47-3 Name: this compound hydrochloride [xixisys.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Logistical Information for Handling Bulbocapnine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Bulbocapnine. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of this compound, designed to be your preferred source for laboratory safety and chemical handling information.
Hazard Identification and Personal Protective Equipment (PPE)
This compound hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Wear compatible chemical-resistant gloves (e.g., neoprene or nitrile rubber)[1][2]. | To prevent skin contact and absorption. |
| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA. A face shield may also be necessary[2][3][4]. | To protect against splashes and dust particles. |
| Skin and Body Protection | Wear a lab coat or a long-sleeved overall. For tasks with a higher risk of splashing, a liquid-tight spray overall is recommended[1]. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the powder form or in poorly ventilated areas[2][3][4]. | To prevent inhalation of the powder, which can cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedure
This section provides a procedural workflow for the safe handling of this compound in a laboratory setting.
Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation[2].
-
Emergency Equipment: Ensure that a safety shower and eye wash station are readily accessible[2].
-
Gather Materials: Before starting, gather all necessary equipment, including PPE, weighing paper, spatulas, and appropriate containers.
Weighing and Solution Preparation
-
Don PPE: Put on all required PPE as detailed in Table 1.
-
Weighing: Carefully weigh the desired amount of this compound powder on weighing paper within the fume hood. Avoid generating dust.
-
Transfer: Use a spatula to transfer the powder to a suitable container for dissolution.
-
Dissolution: Add the solvent to the container and mix gently until the this compound is fully dissolved.
-
Labeling: Clearly label the container with the compound name, concentration, date, and your initials.
Post-Handling Procedures
-
Decontamination: Wipe down the work surface and any equipment used with an appropriate decontaminating solution.
-
Waste Disposal: Dispose of all contaminated materials, including gloves, weighing paper, and pipette tips, in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).
-
Hand Washing: Wash hands thoroughly with soap and water after handling is complete[2].
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Waste Segregation: All solid and liquid waste contaminated with this compound must be segregated from general laboratory waste.
-
Solid Waste:
-
Collect all contaminated solid waste (e.g., gloves, weighing paper, paper towels) in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag[5].
-
Do not overfill the container.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound."
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials[5].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow all local, state, and federal regulations for hazardous waste disposal.
Storage and First Aid
Storage: Store this compound hydrochloride at -20°C and protect it from light[6]. Keep the container tightly closed when not in use[2].
First Aid Measures:
-
If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth[2].
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention[2].
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell[2].
Diagrams
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
